Product packaging for Lenacapavir(Cat. No.:CAS No. 2189684-44-2)

Lenacapavir

Numéro de catalogue: B1654289
Numéro CAS: 2189684-44-2
Poids moléculaire: 968.3 g/mol
Clé InChI: BRYXUCLEHAUSDY-WEWMWRJBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lenacapavir (also known as GS-6207) is a first-in-class, long-acting HIV-1 capsid inhibitor with a novel multi-stage mechanism of action that distinguishes it from other approved antiretroviral classes . Its primary research value lies in its potent activity against multi-drug resistant HIV-1 strains, showing no cross-resistance with INSTIs, NNRTIs, NRTIs, or PIs in vitro, making it a critical tool for investigating salvage therapies for heavily treatment-experienced individuals . The compound's unique mechanism involves binding directly to the viral capsid protein, disrupting its function in several essential steps of the HIV-1 lifecycle. This includes inhibiting nuclear import of viral DNA, interfering with virus assembly and release, and disrupting the formation of the capsid core itself . This compound exhibits picomolar antiviral potency in vitro and has an extended pharmacokinetic profile, which is of significant interest for developing long-acting antiviral strategies . Recent clinical research has expanded into HIV prevention, demonstrating high efficacy as a twice-yearly subcutaneous injection for pre-exposure prophylaxis (PrEP) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H32ClF10N7O5S2 B1654289 Lenacapavir CAS No. 2189684-44-2

Propriétés

IUPAC Name

N-[(1S)-1-[3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2S,4R)-5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H32ClF10N7O5S2/c1-36(2,63(3,59)60)10-9-21-5-6-22(23-7-8-26(40)30-32(23)57(17-37(43,44)45)54-35(30)55-64(4,61)62)31(51-21)27(13-18-11-19(41)14-20(42)12-18)52-28(58)16-56-34-29(33(53-56)39(48,49)50)24-15-25(24)38(34,46)47/h5-8,11-12,14,24-25,27H,13,15-17H2,1-4H3,(H,52,58)(H,54,55)/t24-,25+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYXUCLEHAUSDY-WEWMWRJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=NC(=C(C=C1)C2=C3C(=C(C=C2)Cl)C(=NN3CC(F)(F)F)NS(=O)(=O)C)C(CC4=CC(=CC(=C4)F)F)NC(=O)CN5C6=C(C7CC7C6(F)F)C(=N5)C(F)(F)F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C#CC1=NC(=C(C=C1)C2=C3C(=C(C=C2)Cl)C(=NN3CC(F)(F)F)NS(=O)(=O)C)[C@H](CC4=CC(=CC(=C4)F)F)NC(=O)CN5C6=C([C@H]7C[C@H]7C6(F)F)C(=N5)C(F)(F)F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H32ClF10N7O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

968.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2189684-44-2
Record name Lenacapavir [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2189684442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lenacapavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15673
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LENACAPAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9A0O6FB4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Genesis and Trajectory of Lenacapavir: A First-in-Class HIV Capsid Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Discovery and Development of a Novel Antiretroviral Agent

Lenacapavir (formerly GS-6207) stands as a testament to the evolution of antiretroviral therapy, representing a first-in-class, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein. Its unique mechanism of action, potent antiviral activity, and prolonged pharmacokinetic profile have positioned it as a transformative agent in the management of HIV-1 infection, particularly in heavily treatment-experienced individuals with multidrug-resistant virus, and as a groundbreaking option for pre-exposure prophylaxis (PrEP). This in-depth guide delineates the comprehensive timeline of this compound's journey from initial discovery through to its clinical development and regulatory approvals, providing detailed insights into the scientific and methodological underpinnings of this innovative therapeutic.

Discovery and Preclinical Development: A New Paradigm in HIV Inhibition

The quest for novel antiretroviral agents with distinct mechanisms of action is a cornerstone of HIV research, driven by the persistent challenges of drug resistance and the need for more convenient, long-acting treatment regimens. The discovery of this compound emerged from a focused effort to target the HIV-1 capsid, a conical protein shell that encases the viral genome and is crucial for multiple stages of the viral lifecycle.

A high-throughput screening campaign initiated in 2006 by Gilead Sciences aimed to identify small molecules capable of disrupting the intricate protein-protein interactions essential for the assembly of the HIV-1 capsid. This extensive medicinal chemistry program navigated numerous challenges, including optimizing potency, metabolic stability, and pharmacokinetic properties. These efforts culminated in the identification of this compound, a compound with exceptional potency and a unique chemical scaffold.[1][2][3]

Preclinical Pharmacology and Potency

This compound's potent in vitro antiviral activity was established across a range of cell types, including human peripheral blood mononuclear cells (PBMCs), CD4+ T-lymphocytes, and macrophages.[4] The half-maximal effective concentration (EC50) values were consistently in the picomolar range, underscoring its remarkable potency against HIV-1.[4][5]

Preclinical Potency of this compound
Cell Type/Isolate EC50 (pM)
MT-4 cells (HIV-1 infected)105[5]
Human CD4+ T cells32[5]
Macrophages56[5]
23 clinical isolates of HIV-120–160[5]
HIV-2 isolates885[5]

Experimental Protocol: In Vitro Antiviral Activity Assay

The in vitro antiviral activity of this compound was primarily assessed using cell-based assays. A representative protocol is as follows:

  • Cell Culture: Human T-cell lines (e.g., MT-4) or primary human cells (e.g., PBMCs) are cultured in appropriate media and maintained under standard cell culture conditions (37°C, 5% CO2).

  • Virus Stocks: Laboratory-adapted strains of HIV-1 (e.g., HIV-1 IIIB) or clinical isolates are propagated in permissive cell lines to generate high-titer virus stocks. Viral titers are determined using methods such as a p24 antigen enzyme-linked immunosorbent assay (ELISA).

  • Antiviral Assay:

    • Cells are seeded in 96-well plates.

    • Serial dilutions of this compound are prepared and added to the cells.

    • A predetermined amount of HIV-1 is added to the wells.

    • The plates are incubated for a period that allows for multiple rounds of viral replication (typically 5-7 days).

  • Quantification of Viral Replication: The extent of viral replication is quantified by measuring the amount of HIV-1 p24 antigen in the cell culture supernatant using a commercial p24 ELISA kit.

  • Data Analysis: The p24 antigen concentrations are plotted against the corresponding this compound concentrations. The EC50 value, representing the concentration of the drug that inhibits viral replication by 50%, is calculated using non-linear regression analysis.

Mechanism of Action: A Multi-pronged Attack on the HIV-1 Capsid

This compound exerts its antiviral effect by binding directly to the HIV-1 capsid protein (p24) at the interface between adjacent subunits within the capsid hexamer.[4][6] This interaction disrupts the normal function of the capsid at multiple, distinct stages of the viral lifecycle, a mechanism that sets it apart from all other approved antiretroviral classes.[4][7]

The key steps in the HIV-1 lifecycle inhibited by this compound include:

  • Capsid-Mediated Nuclear Uptake: this compound binding over-stabilizes the capsid, preventing its proper disassembly and interfering with the transport of the viral pre-integration complex into the nucleus.[4][6] This is achieved by blocking the interaction of the capsid with essential host factors such as Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (Nup153), which are crucial for nuclear import.[3][8][9][10][11]

  • Virus Assembly and Release: The drug interferes with the assembly of new virions by disrupting the proper formation of the capsid core.[4][6]

  • Capsid Core Formation: this compound accelerates the assembly of capsid proteins, leading to the formation of aberrant, non-infectious viral particles.[12]

HIV_Lifecycle_Inhibition_by_this compound cluster_host_cell Host Cell entry HIV-1 Entry uncoating Uncoating & Reverse Transcription entry->uncoating nuclear_import Nuclear Import uncoating->nuclear_import integration Integration nuclear_import->integration transcription Transcription & Translation integration->transcription assembly Virion Assembly transcription->assembly budding Budding & Maturation assembly->budding This compound This compound This compound->nuclear_import Inhibits (stabilizes capsid, blocks CPSF6/Nup153 binding) This compound->assembly Inhibits (disrupts core formation) This compound->budding Inhibits (interferes with maturation)

Caption: this compound's multi-stage inhibition of the HIV-1 lifecycle.

Pharmacokinetics: Enabling Long-Acting Dosing

A defining feature of this compound is its unique pharmacokinetic profile, which allows for infrequent, long-acting administration.

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats and dogs demonstrated sustained drug release following subcutaneous administration, with a long apparent terminal half-life, indicating flip-flop kinetics.

Preclinical Pharmacokinetic Parameters of this compound (Subcutaneous)
Species Parameter Value
RatTmax (days)29.9 - 53.7
Apparent t1/2 (days)27.0 - 59.2
DogTmax (days)1.3 - 4.0
Apparent t1/2 (days)2.8 - 21.9
Clinical Pharmacokinetics

In humans, this compound exhibits a low oral bioavailability but is completely absorbed following subcutaneous injection, with a very long half-life that supports twice-yearly dosing.

Human Pharmacokinetic Parameters of this compound
Parameter Oral Administration Subcutaneous Administration
Bioavailability6-10%[13][14]100%[14]
Tmax~4 hours[13][14]~84 days[12][13]
Half-life10-12 days[13][14]8-12 weeks[13][14]
Protein Binding>99.8%[4][13]>99.8%[4][13]
MetabolismCYP3A and UGT1A1[4][5]CYP3A and UGT1A1[4][5]
ExcretionPrimarily in feces (>76% as unchanged drug)[4][13][14]Primarily in feces (>76% as unchanged drug)[4][13][14]

Experimental Protocol: Bioanalytical Method for this compound Quantification

The quantification of this compound in plasma samples is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: Plasma samples are subjected to protein precipitation using a solvent like acetonitrile to release the drug from plasma proteins. The supernatant is then collected for analysis.

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

  • Mass Spectrometric Detection: The eluent from the HPLC/UHPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring the transition of the protonated molecular ion of this compound to a specific product ion (e.g., m/z 969.32 -> 509.15).[2][15] A stable isotope-labeled internal standard is used for accurate quantification.

  • Data Analysis: The peak areas of this compound and the internal standard are used to construct a calibration curve, from which the concentration of this compound in the unknown samples is determined.

Bioanalytical_Workflow start Plasma Sample Collection protein_precipitation Protein Precipitation (e.g., with Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis (UHPLC with C18 column, ESI+, MRM) supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end Concentration Determination data_processing->end

Caption: A typical bioanalytical workflow for this compound quantification.

Clinical Development: From Early Phase to Landmark Trials

The clinical development of this compound has been extensive, encompassing studies in both treatment-experienced and treatment-naive individuals, as well as for pre-exposure prophylaxis.

Phase 1 Studies

Early-phase studies in healthy volunteers established the safety, tolerability, and pharmacokinetic profile of single ascending oral and subcutaneous doses of this compound. These studies confirmed the potential for long-acting administration.

Phase 2/3 Studies in Treatment-Experienced Patients (CAPELLA Trial)

The pivotal Phase 2/3 CAPELLA trial (NCT04150068) evaluated the efficacy and safety of this compound in combination with an optimized background regimen in heavily treatment-experienced adults with multidrug-resistant HIV-1. The study demonstrated high rates of virologic suppression.[16]

Phase 2 Study in Treatment-Naive Patients (CALIBRATE Trial)

The CALIBRATE trial (NCT04143594) was a Phase 2 study that assessed the safety and efficacy of this compound in combination with other antiretroviral agents in treatment-naive individuals with HIV-1.[6][10][11]

CALIBRATE (NCT04143594) Study Design
Phase 2
Population Treatment-naive adults with HIV-1
Design Randomized, open-label, active-controlled
Intervention This compound (oral loading dose followed by subcutaneous injections every 26 weeks) in combination with other oral antiretrovirals.
Primary Objective To evaluate the efficacy of this compound-containing regimens.[10][11]
The PURPOSE Program: A New Frontier in HIV Prevention

The PURPOSE program comprises a series of large-scale Phase 3 clinical trials designed to evaluate the safety and efficacy of twice-yearly injectable this compound for HIV PrEP in diverse populations worldwide.[17][18]

  • PURPOSE 1 (NCT04994509): This trial enrolled cisgender women in sub-Saharan Africa.[19]

  • PURPOSE 2 (NCT04925752): This study included cisgender men who have sex with men, transgender women, transgender men, and gender non-binary individuals in the Americas, South Africa, and Thailand.[17]

  • PURPOSE 5: A Phase 2 trial in Europe focusing on people who could benefit from PrEP.[19]

PURPOSE Program: Key Efficacy and Safety Findings
Efficacy The PURPOSE 1 trial demonstrated 100% efficacy in preventing HIV infection in cisgender women. The PURPOSE 2 trial also showed very high efficacy.
Safety The most common adverse events were mild-to-moderate injection site reactions. No significant safety concerns were identified.

Regulatory Milestones and Approvals

The robust clinical data for this compound led to a series of regulatory submissions and approvals worldwide.

  • August 2022: First approval in the European Union for the treatment of multidrug-resistant HIV-1 infection.

  • December 2022: U.S. Food and Drug Administration (FDA) approval for the treatment of heavily treatment-experienced adults with multidrug-resistant HIV-1 infection.[6]

  • June 2025: FDA approval for use as pre-exposure prophylaxis (PrEP) to reduce the risk of sexually acquired HIV-1.[9]

Conclusion

The discovery and development of this compound represent a significant advancement in the field of HIV medicine. Its novel mechanism of action, potent antiviral activity against resistant strains, and long-acting formulation address critical unmet needs for both treatment and prevention. The comprehensive and rigorous scientific investigation, from initial chemical screening to large-scale global clinical trials, has established this compound as a pivotal tool in the ongoing effort to end the HIV epidemic. This technical guide provides a detailed overview of this remarkable journey, highlighting the key scientific principles and experimental methodologies that have underpinned its success.

References

The Structural Biology of Lenacapavir's Interaction with the HIV-1 Capsid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenacapavir (LEN) is a pioneering, first-in-class inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA). Its novel mechanism of action, which disrupts multiple, essential stages of the viral lifecycle, has positioned it as a potent therapeutic for multi-drug-resistant HIV-1 infections. This guide provides an in-depth examination of the structural and molecular underpinnings of this compound's interaction with the HIV-1 capsid. We will explore the precise binding interface, the conformational consequences of this binding, the structural basis of viral resistance, and the key experimental methodologies used to elucidate these interactions.

This compound's Multi-Stage Mechanism of Action

Unlike traditional antiretrovirals that target viral enzymes, this compound targets the HIV-1 capsid, a conical protein shell that encases the viral genome and is crucial for several replication steps.[1][2][3] By binding to the capsid, this compound interferes with:

  • Early Stages: It disrupts capsid-mediated nuclear import of the pre-integration complex, preventing the viral DNA from reaching the host cell nucleus.[1][2] It also affects reverse transcription.[4][5]

  • Late Stages: During virion maturation, this compound interferes with the proper assembly of Gag and Gag-Pol polyproteins, leading to the formation of malformed, non-infectious capsids.[1][3]

This multi-faceted inhibition results in picomolar potency against all major HIV-1 subtypes and a high barrier to resistance.[1][4]

Mechanism_of_Action cluster_early Early Stage Inhibition cluster_late Late Stage Inhibition Viral_Entry Viral_Entry Reverse_Transcription Reverse_Transcription Viral_Entry->Reverse_Transcription Nuclear_Import Nuclear_Import Reverse_Transcription->Nuclear_Import LEN_Block_Early This compound Inhibition Reverse_Transcription->LEN_Block_Early Integration Integration Nuclear_Import->Integration Nuclear_Import->LEN_Block_Early Blocked Gag_Assembly Gag_Assembly Virion_Budding Virion_Budding Gag_Assembly->Virion_Budding LEN_Block_Late This compound Inhibition Gag_Assembly->LEN_Block_Late Disrupted Maturation Maturation Virion_Budding->Maturation Maturation->LEN_Block_Late HIV_Lifecycle HIV_Lifecycle

Caption: this compound inhibits both early and late stages of the HIV-1 lifecycle.

The Structural Basis of this compound Binding

High-resolution cryo-electron microscopy (cryo-EM) and X-ray crystallography studies have revealed that this compound binds to a highly conserved, hydrophobic pocket at the interface between two adjacent capsid protein (CA) subunits within the mature hexameric lattice.[4][6]

This binding site, often referred to as the "FG binding pocket," is critical for interactions with host cell factors like CPSF6 and NUP153.[7] this compound effectively competes with these factors. The inhibitor establishes extensive interactions with residues from both CA subunits (CA1 and CA2).[4]

Key Interacting Residues:

  • CA1 N-terminal domain (NTD): Asn57, Gln67, Lys70, Asn74.[4]

  • CA2 C-terminal domain (CTD): Ser41, Gln179, Asn183.[4]

The binding is characterized by a network of hydrogen bonds and hydrophobic interactions. Notably, it includes two cation-π interactions with Arg173 and Lys70, which contribute significantly to the high-affinity binding.[4] The consequence of this binding is a "hyperstabilization" or rigidification of the capsid lattice.[4][5][8] This increased stability is detrimental, leading to premature capsid rupture before the viral genome can be successfully delivered to the nucleus.[8][9]

Quantitative Analysis of this compound-Capsid Interaction

The potency of this compound is reflected in its binding affinity for the CA hexamer and its antiviral activity in cell culture. Resistance-associated mutations (RAMs) typically reduce this binding affinity, requiring higher drug concentrations for inhibition.

Table 1: this compound Binding Affinity and Antiviral Potency

Capsid Genotype Binding Affinity (KD) Antiviral Activity (EC50) Fold Change in EC50
Wild-Type (WT) ~1.1 nM ~0.3 nM - 105 pM 1.0
Q67H Significantly Reduced ~3.2 nM ~10.7
N74D Significantly Reduced ~2.7 nM ~9.0
Q67H/N74D Further Reduced ~30.2 nM ~100.7
M66I Markedly Reduced High-level resistance >1000
L56V Not specified High-level resistance ~72

| N57H | Not specified | High-level resistance | ~4,890 |

Data synthesized from multiple sources; exact values may vary by experimental conditions.[4][7][10][11][12]

Structural Mechanisms of Resistance

The primary mechanism of resistance to this compound involves mutations in the CA protein that directly or indirectly disrupt its binding.

  • Q67H Mutation: The substitution of glutamine with histidine at position 67 induces a conformational switch. In the absence of the drug, the His67 side chain projects into the binding pocket, creating a steric hindrance that impedes this compound binding.[4][10] To accommodate the drug, the His67 side chain must reposition, an energetically unfavorable process that reduces binding affinity.[4]

  • N74D Mutation: This mutation results in the loss of a critical hydrogen bond between the asparagine side chain and this compound.[4][10] Furthermore, the introduction of a negatively charged aspartate residue creates electrostatic repulsion with the negatively charged sulfonamide group of this compound, further weakening the interaction.[4][10]

  • M66I Mutation: The M66I substitution confers the highest level of resistance.[7][13] The bulkier, β-branched side chain of isoleucine at position 66 introduces a significant steric clash that directly prevents this compound from effectively docking into the hydrophobic pocket.[7][13][14]

Experimental Protocols

The structural and functional understanding of this compound's interaction with the HIV-1 capsid is derived from a combination of sophisticated experimental techniques.

5.1 Cryo-Electron Microscopy (Cryo-EM) of the Capsid-Lenacapavir Complex

Cryo-EM has been instrumental in visualizing the near-atomic structure of this compound bound to the CA hexamer within a lattice context.

  • Sample Preparation: Recombinant HIV-1 CA protein is induced to assemble into tubes or fullerene cones in vitro, often stabilized by factors like inositol hexakisphosphate (IP6).[6][15] this compound is added in excess to ensure saturation of the binding sites.

  • Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane. This process traps the complexes in a native, hydrated state.

  • Data Collection: The vitrified sample is imaged in a transmission electron microscope (TEM) equipped with a direct electron detector. Thousands of low-dose images (micrographs) are collected.

  • Image Processing: Individual particle images (CA hexamers) are computationally extracted from the micrographs. A 2D classification is performed to remove noise and bad particles. 3D classification and refinement are then used to generate a high-resolution 3D reconstruction of the capsid-lenacapavir complex.[6][15][16]

  • Model Building and Analysis: An atomic model of the CA protein and this compound is fitted into the resulting cryo-EM density map to analyze the specific molecular interactions.

CryoEM_Workflow cluster_protocol Cryo-EM Structural Determination Workflow Sample_Prep 1. In Vitro Capsid Assembly + this compound Incubation Vitrification 2. Plunge-Freezing on EM Grid Sample_Prep->Vitrification Data_Collection 3. Cryo-TEM Data Collection Vitrification->Data_Collection Image_Processing 4. Particle Picking & 2D/3D Classification Data_Collection->Image_Processing Reconstruction 5. High-Resolution 3D Reconstruction Image_Processing->Reconstruction Model_Building 6. Atomic Model Fitting & Analysis Reconstruction->Model_Building

Caption: A simplified workflow for cryo-EM analysis of the this compound-capsid complex.

5.2 X-ray Crystallography

To achieve the highest possible resolution, particularly for analyzing resistance mutations, X-ray crystallography of isolated CA hexamers is used.

  • Protein Expression and Purification: Wild-type or mutant HIV-1 CA protein is expressed (typically in E. coli) and purified.

  • Hexamer Stabilization: To facilitate crystallization, the CA hexamers are often stabilized through engineered inter-subunit disulfide bonds.

  • Crystallization: The stabilized CA hexamers are co-crystallized with this compound by screening a wide range of conditions (e.g., pH, precipitants, temperature).

  • Data Collection and Structure Solution: Crystals are exposed to a high-intensity X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model is built and refined.[4][10]

5.3 Binding Affinity Measurements (e.g., Bio-Layer Interferometry - BLI)

BLI is used to determine the kinetics (on-rate, off-rate) and affinity (KD) of the drug-target interaction.

  • Principle: A biotinylated CA hexamer is immobilized on a streptavidin-coated biosensor tip.

  • Association: The tip is dipped into a solution containing this compound, and the binding is measured in real-time as a shift in the interference pattern of light reflected from the tip's surface.

  • Dissociation: The tip is then moved to a buffer-only solution, and the dissociation of this compound is measured.

  • Analysis: The resulting sensorgram is fitted to a kinetic model to calculate the kon, koff, and KD values.[17]

5.4 Cell-Based Antiviral Assays

These assays measure the ability of this compound to inhibit HIV-1 replication in a cellular context.

  • Virus Production: Recombinant HIV-1 viruses (often carrying a reporter gene like luciferase) with wild-type or mutant CA are produced in cell lines.

  • Infection: Target cells (e.g., MT-4 cells, primary T-cells) are infected with the virus in the presence of serial dilutions of this compound.[12]

  • Readout: After a set incubation period (e.g., 48-72 hours), viral replication is quantified by measuring the reporter gene activity (e.g., luminescence) or another marker of infection.

  • Data Analysis: The dose-response curve is plotted to determine the EC50 value—the drug concentration required to inhibit viral replication by 50%.[12]

Conclusion and Future Directions

The structural elucidation of the this compound-capsid interface has been a landmark achievement in HIV research. It has not only explained the potent, multi-stage mechanism of this first-in-class inhibitor but has also provided a clear, atomic-level picture of how resistance emerges.[10] These detailed structural and mechanistic insights are invaluable for the rational design of second-generation capsid inhibitors with an enhanced barrier to resistance and improved pharmacological profiles, paving the way for future long-acting HIV treatment and prevention strategies.[7][10]

References

Early Preclinical Studies of Lenacapavir's Antiviral Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the core preclinical data that established the antiviral profile of lenacapavir, the first-in-class HIV-1 capsid inhibitor. The document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative measures of this compound's potency, the experimental protocols used in its early evaluation, and the mechanistic pathways it disrupts.

Quantitative Antiviral Activity

This compound demonstrated potent antiviral activity at picomolar concentrations across a range of in vitro models. This high potency is a hallmark of its unique mechanism of action, targeting the HIV-1 capsid at multiple stages of the viral lifecycle.[1][2] The quantitative data from key preclinical studies are summarized below.

Table 1: In Vitro Antiviral Activity of this compound against HIV-1

Cell Type Virus Type Endpoint EC50 (Half-Maximal Effective Concentration) Reference
MT-4 cells HIV-1 (Laboratory Strain) Viral Replication 105 pM [3]
Human CD4+ T cells HIV-1 (Laboratory Strain) Viral Replication 32 pM [3]
Primary Monocyte/Macrophages HIV-1 (Laboratory Strain) Viral Replication 56 pM [3]
Peripheral Blood Mononuclear Cells (PBMCs) HIV-1 (Various Strains) Viral Replication Mean: 105 pM (Range: 30-190 pM) [4]

| Clinical Isolates (n=23) | HIV-1 (Various Subtypes) | Viral Replication | 20–160 pM |[3] |

Table 2: Comparative Antiviral Activity against HIV-2

Cell Line Assay Type Virus Type IC50 (Half-Maximal Inhibitory Concentration) Fold-Change vs. HIV-1 Reference
MAGIC-5A Single-Cycle Infection HIV-2 2.2 nM 11-fold less potent [5]

| CEM-NKR-CCR5-Luc | Multi-Cycle Infection | HIV-2 | 2.4 nM | 14-fold less potent |[5] |

Table 3: Impact of Resistance-Associated Mutations (RAMs) on this compound Binding Affinity

Capsid Mutation Method Parameter Value Impact on Binding Reference
Q67H Binding Kinetics KD (Binding Affinity) Adversely influenced Reduced affinity [6]
N74D Binding Kinetics KD (Binding Affinity) Adversely influenced Reduced affinity [6]

| Q67H/N74D | Binding Kinetics | KD (Binding Affinity) | Cumulative adverse influence | Significantly reduced affinity |[6] |

Core Experimental Protocols

The preclinical evaluation of this compound relied on a variety of virological and biochemical assays to determine its potency, mechanism of action, and resistance profile.

2.1. In Vitro Antiviral Activity Assays (Multi-Cycle Infection)

This protocol was used to determine the efficacy of this compound in inhibiting viral replication over multiple rounds of infection in a T-cell line.

  • Cell Line: CEM-NKR-CCR5-Luc cells, which are a T-lymphoblastoid cell line engineered to express CCR5 and contain a luciferase reporter gene under the control of the HIV-1 LTR promoter.

  • Virus: Laboratory-adapted or clinical isolates of HIV-1 or HIV-2.

  • Methodology:

    • Cells are seeded in 96-well plates.

    • Serial dilutions of this compound are added to the wells.

    • A standardized amount of virus stock is added to infect the cells.

    • The plates are incubated for a period allowing for multiple rounds of viral replication (e.g., 6 days).

    • At the end of the incubation period, cell viability is assessed, and viral replication is quantified.

  • Endpoint Measurement: Viral replication is measured by quantifying the activity of the luciferase reporter enzyme.[7] A reagent such as Bright-Glo Luciferase is added to the cell lysates, and the resulting luminescence is measured using a luminometer.[7]

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.

2.2. Single-Cycle Infection Assay

This assay assesses the effect of the drug on the early stages of the viral life cycle, up to and including gene expression from the integrated provirus.

  • Cell Line: MAGIC-5A cells (HeLa cells expressing CD4, CCR5, and CXCR4, with an integrated HIV-1 LTR-lacZ reporter cassette).

  • Virus: Pseudotyped viral particles capable of only a single round of infection.

  • Methodology:

    • MAGIC-5A cells are plated in 96-well plates.

    • Cells are pre-incubated with various concentrations of this compound.

    • Cells are then infected with single-cycle viral particles.

    • After a set incubation period (e.g., 48 hours), the cells are lysed.

  • Endpoint Measurement: The expression of the β-galactosidase reporter gene is quantified using a chemiluminescent substrate. The resulting signal is proportional to the level of successful early-stage infection.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.[5]

2.3. Resistance Selection and Genotypic Analysis

This protocol is designed to identify mutations in the HIV-1 genome that confer resistance to this compound.

  • Methodology:

    • HIV-1 is cultured in the presence of escalating, sub-optimal concentrations of this compound over multiple passages.

    • Viral replication is monitored, and when viral breakthrough (replication in the presence of the drug) is observed, the virus is harvested.

    • The proviral DNA or viral RNA is extracted from the resistant viral strain.

  • Endpoint Measurement: The capsid-encoding region of the viral genome is amplified via PCR and sequenced. Next-generation sequencing (NGS) is often employed for deep sequencing to detect minority variants with a limit of detection as low as 2%.[8]

  • Data Analysis: The resulting sequences are compared to the wild-type sequence to identify mutations. Key resistance-associated mutations (RAMs) identified for this compound include Q67H and N74D in the capsid protein.[6][9]

Visualizations of Mechanisms and Workflows

3.1. Mechanism of Action: Multi-Stage Capsid Disruption

This compound exhibits a unique, multi-stage mechanism of action by binding to a conserved interface between capsid protein (CA) subunits.[4][10] This interferes with critical protein-protein interactions essential for both the early and late stages of the HIV-1 replication cycle.[11]

Lenacapavir_Mechanism_of_Action cluster_early Early Stage: Post-Entry cluster_late Late Stage: Assembly & Maturation Uncoating Normal Capsid Disassembly (Uncoating) Nuc_Import Nuclear Import of Pre-Integration Complex Uncoating->Nuc_Import Integration Viral DNA Integration Nuc_Import->Integration Gag Gag/Gag-Pol Polyprotein Processing Assembly Capsid Subunit Assembly Gag->Assembly Maturation Virion Maturation & Budding Assembly->Maturation LEN This compound LEN->Uncoating Hyper-stabilizes capsid, causing premature breakage LEN->Nuc_Import Blocks nuclear import protein binding LEN->Assembly Disrupts assembly rate, causes malformed capsids LEN->Maturation Imbalances pentamer/ hexamer formation Antiviral_Assay_Workflow cluster_infection Infection & Incubation cluster_analysis Data Acquisition & Analysis Cells 1. Seed Reporter Cells (e.g., CEM-NKR-CCR5-Luc) AddDrug 3. Add Drug to Cells Drug 2. Prepare Serial Dilutions of this compound AddVirus 4. Infect Cells with HIV-1 AddDrug->AddVirus Incubate 5. Incubate for Multi-Cycle Replication AddVirus->Incubate Lyse 6. Lyse Cells & Add Luciferase Substrate Incubate->Lyse Read 7. Measure Luminescence Lyse->Read Calculate 8. Calculate EC50 from Dose-Response Curve Read->Calculate Resistance_Pathway WT_Virus Wild-Type (WT) HIV-1 Population Drug_Pressure This compound Drug Pressure WT_Virus->Drug_Pressure Selection Selection of Virus with Reduced Susceptibility Drug_Pressure->Selection Breakthrough Viral Breakthrough (Replication Resumes) Selection->Breakthrough Sequencing Genotypic Analysis (Sequencing of Capsid Gene) Breakthrough->Sequencing RAMs Identification of RAMs (e.g., Q67H, N74D) Sequencing->RAMs

References

Lenacapavir's Multi-Stage Inhibition of the HIV-1 Life Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Lenacapavir (LEN) is a first-in-class, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA). Its novel mechanism of action interferes with multiple, essential stages of the viral life cycle, both early and late, demonstrating picomolar potency and a high barrier to resistance. This document provides a detailed technical overview of this compound's mechanism, supported by quantitative data, experimental methodologies, and visual diagrams for researchers, scientists, and drug development professionals.

Introduction: The HIV-1 Capsid as a Therapeutic Target

The HIV-1 capsid is a conical protein shell that encases the viral genome and essential enzymes, such as reverse transcriptase and integrase. Far from being a passive container, the capsid is a dynamic structure that plays a critical role in several phases of the viral life cycle.[1] Its functions include protecting the viral contents from cellular defenses, trafficking the viral complex to the nucleus, and participating in the uncoating process that releases the viral genome for integration.[1][2] In the late stages of replication, the capsid protein is essential for the assembly and maturation of new, infectious virions.[1] Given its high degree of conservation and multifaceted roles, the HIV-1 capsid has emerged as a compelling target for antiretroviral therapy.[1][2] this compound is the first approved drug designed to specifically target this viral component.[2][3]

This compound's Multi-Stage Mechanism of Action

This compound exerts its antiviral effect by binding to a hydrophobic pocket formed at the interface of two adjacent capsid protein subunits within the capsid hexamer.[4] This binding has a dual, paradoxical effect: it hyper-stabilizes the capsid lattice while simultaneously inducing brittleness and premature disassembly, ultimately disrupting processes at both the beginning and end of the replication cycle.[2][4][5]

Early-Stage Inhibition: Blocking Nuclear Entry

After an HIV-1 particle enters a host cell, its capsid-enclosed core is released into the cytoplasm. For successful infection, this core must travel to the nucleus and import its genetic material through the nuclear pore complex (NPC). This process relies on the interaction between the viral capsid and host cell proteins, notably Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (Nup153).[6][7]

This compound's mechanism of early-stage inhibition involves:

  • Competitive Binding: this compound binds directly to the same site on the capsid that interacts with CPSF6 and Nup153.[6][7] This competitively inhibits the binding of these essential host factors.

  • Disruption of Nuclear Trafficking: By blocking these interactions, this compound prevents the viral core from successfully docking with and translocating through the nuclear pore complex.[5][6][8]

  • Premature Uncoating: While stabilizing the overall capsid lattice, this compound also makes it brittle.[2][9] This can lead to premature dissociation of the capsid in the cytoplasm before it reaches the nucleus, exposing the viral RNA and DNA to degradation by host enzymes.[2][10]

At very low concentrations (e.g., 0.5 nM), this compound primarily inhibits viral nuclear entry, while at higher concentrations (5-50 nM), it also interferes with viral DNA synthesis and reverse transcription.[6][7]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIV_Core HIV-1 Capsid Core (with viral RNA/DNA) NPC_Docking Nuclear Pore Complex (NPC) Docking HIV_Core->NPC_Docking Normal Path Degradation Premature Uncoating & Genome Degradation HIV_Core->Degradation LEN-induced Brittleness LEN This compound LEN->HIV_Core Binds to Capsid Interface LEN->NPC_Docking Blocks Interaction with CPSF6/Nup153 Integration Viral DNA Integration NPC_Docking->Integration Successful Nuclear Import

Early-Stage Inhibition by this compound.
Late-Stage Inhibition: Disrupting Virion Assembly and Maturation

During the final stages of the HIV-1 life cycle, new viral components are synthesized and assemble at the host cell membrane. The Gag polyprotein is cleaved by viral protease, leading to the formation of a mature, infectious conical capsid within the newly budded virion.

This compound disrupts this process in several ways:

  • Accelerated and Aberrant Assembly: this compound increases the strength of interactions between capsid subunits, leading to a faster but disordered assembly process.[11] This results in the formation of malformed, improperly shaped capsids.[4][12]

  • Impaired Pentamer Formation: The drug impairs the formation of capsid pentamers while promoting the assembly of hexameric lattices.[4][13] Since precisely twelve pentamers are required to close the conical capsid, this imbalance leads to defective cores that cannot properly enclose the viral genome.[4]

  • Reduced Infectivity: Viruses produced in the presence of this compound contain these aberrant, hyper-stable capsids.[4][12] Although these particles can enter new cells, they are non-infectious because the defective cores cannot properly uncoat and initiate a new round of replication.[12]

G cluster_cell Virus-Producing Cell cluster_virion Progeny Virions Gag Gag/Gag-Pol Polyproteins CA_Monomers Capsid (CA) Monomers Gag->CA_Monomers Proteolytic Cleavage Assembly Capsid Assembly CA_Monomers->Assembly LEN This compound LEN->Assembly Accelerates & Disrupts Normal_Virion Normal, Infectious Virion Assembly->Normal_Virion Normal Process Aberrant_Virion Aberrant, Non-Infectious Virion Assembly->Aberrant_Virion LEN-mediated Process

Late-Stage Inhibition by this compound.

Quantitative Efficacy Data

This compound is one of the most potent antiretroviral agents identified to date.[11] Its efficacy has been demonstrated in both in vitro cell culture assays and clinical trials.

Table 1: In Vitro Antiviral Potency of this compound
Cell TypeEC50 (Half-Maximum Effective Concentration)Reference(s)
Lymphoblastoid Cell Lines30 - 190 pM[11]
Peripheral Blood Mononuclear Cells (PBMCs)30 - 190 pM (Mean: 105 pM)[11]
Primary Monocyte/Macrophage Cells30 - 190 pM[11]
CD4+ T-lymphocytes30 - 190 pM[11]
Various Cell Lines (General)~12 - 314 pM[6][7]
Table 2: Clinical Efficacy of this compound (CAPELLA Trial)

The CAPELLA trial evaluated this compound in heavily treatment-experienced individuals with multi-drug resistant HIV-1.

EndpointThis compound GroupPlacebo GroupTimepointReference(s)
Viral Load Reduction (≥0.5 log10 copies/mL)88% (21 of 24)17% (2 of 12)Day 15 (monotherapy period)[14]
Mean Viral Load Change (log10 copies/mL)-2.10+0.07Day 15 (monotherapy period)[14]
Virologic Suppression (<50 copies/mL)81%N/AWeek 26 (with optimized background regimen)[15]
Virologic Suppression (<50 copies/mL)82%N/AWeek 104 (with optimized background regimen)[16]

Experimental Protocols

The multi-stage inhibitory effects of this compound have been elucidated through a variety of in vitro and cell-based assays.

Single-Round Infection Assay

This assay is used to measure the effect of a compound on the early stages of HIV-1 replication, from entry to integration, without allowing for subsequent rounds of infection.

Methodology:

  • Virus Production: Pseudotyped viruses, often with a Vesicular Stomatitis Virus G (VSV-G) envelope to broaden cell tropism and a reporter gene like luciferase, are produced in cell lines (e.g., HEK293T).[17][18]

  • Target Cell Seeding: Target cells (e.g., U87.CD4.CCR5 or SupT1) are seeded in 96-well plates.[17][18]

  • Infection: Target cells are infected with the pseudotyped virus in the presence of serial dilutions of this compound or a vehicle control (DMSO).[17]

  • Incubation: The cells are incubated for a set period (e.g., 48-72 hours) to allow for reverse transcription and integration.[17][18]

  • Quantification: The reporter gene expression (e.g., luciferase activity) is measured. The reduction in reporter signal in the presence of the drug is used to calculate potency (EC50).[18]

G A 1. Seed Target Cells (e.g., U87.CD4.CCR5) in 96-well plate C 3. Add Pseudotyped HIV-1 (with Luciferase reporter) + this compound to cells A->C B 2. Prepare Serial Dilutions of this compound B->C D 4. Incubate for 48-72 hours C->D E 5. Add Luciferase Substrate and Measure Luminescence D->E F 6. Calculate EC50 based on reduction in signal E->F

Workflow for a Single-Round Infection Assay.
In Vitro Capsid Assembly Assay

This biochemical assay measures a compound's ability to interfere with the self-assembly of purified recombinant HIV-1 capsid protein in vitro.

Methodology:

  • Protein Purification: Recombinant HIV-1 capsid protein is expressed and purified.[17]

  • Reaction Setup: A solution containing a high concentration of salt (e.g., NaCl) is prepared in a buffer (e.g., NaH2PO4) to induce assembly. The test compound (this compound) or a vehicle control is added.[17]

  • Initiation: The assembly reaction is initiated by adding the purified capsid protein to the high-salt buffer.[17]

  • Monitoring: The rate of capsid assembly is monitored over time by measuring the increase in light scattering (turbidity) at a specific wavelength (e.g., 350 nm) using a spectrophotometer.[17]

  • Analysis: Compounds that accelerate or inhibit the rate of turbidity increase are identified as modulators of capsid assembly.

Capsid Integrity and Stability Assays

These advanced cell-based imaging assays are used to visualize the effects of inhibitors on the physical state of the viral core after cell entry.

Methodology:

  • Virus Labeling: Viruses are engineered to contain fluorescent markers. Two common strategies are:

    • Content Marker (cmGFP): A fluid-phase GFP is enclosed within the capsid. Its release signifies a loss of core integrity (uncoating).[5][8][19]

    • Capsid Lattice Marker (GFP-CA): GFP is fused directly to the capsid protein. Its signal tracks the stability of the capsid lattice itself.[5][8][19]

  • Infection and Treatment: Host cells are infected with the labeled viruses in the presence or absence of this compound.

  • Imaging: Confocal microscopy is used to track the fluorescent signals of individual viral cores within the cytoplasm and near the nucleus.[10]

  • Analysis: By comparing the loss of the cmGFP signal to the persistence of the GFP-CA signal, researchers can determine that this compound disrupts core integrity (releasing contents) while simultaneously stabilizing the overall capsid lattice.[5][8][19]

Resistance Profile

While this compound has a high barrier to resistance, mutations in the capsid gene can confer reduced susceptibility. These resistance-associated mutations (RAMs) typically emerge under conditions of functional this compound monotherapy.[16]

  • Key RAMs: Commonly identified mutations include Q67H, K70N, N74D/S, and M66I, all located within or near the this compound binding pocket.[16][20][21]

  • Mechanism of Resistance: The Q67H mutation, for example, causes a conformational change that sterically hinders this compound binding.[22] The N74D mutation results in the loss of a hydrogen bond and creates electrostatic repulsion, weakening the drug's interaction with the capsid.[20][22]

  • Fitness Cost: Many of these mutations are associated with a significant reduction in the virus's replication capacity, which may limit their clinical impact.[21] Importantly, in some patients who developed resistance, virologic suppression was re-established by optimizing the background antiretroviral regimen while continuing this compound treatment.[16]

Conclusion

This compound represents a significant advancement in antiretroviral therapy, introducing a new class of drugs that target the multifunctional HIV-1 capsid. Its unique mechanism of action, which disrupts both early and late stages of the viral life cycle, translates to exceptional potency and a favorable resistance profile. By interfering with capsid trafficking, nuclear import, and the proper assembly of new virions, this compound effectively halts viral replication. The data and methodologies outlined in this guide provide a comprehensive foundation for understanding this novel therapeutic agent and its role in the management of HIV-1 infection.

References

Molecular Underpinnings of a New Antiretroviral Era: A Technical Guide to the Lenacapavir-Capsid Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenacapavir (LEN) marks a paradigm shift in antiretroviral therapy as the first-in-class inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA). Its novel mechanism, targeting multiple stages of the viral lifecycle, offers a potent new weapon against multidrug-resistant HIV-1 strains. This technical guide provides an in-depth exploration of the molecular interactions between this compound and the HIV-1 capsid, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms to support further research and drug development in this promising area.

Introduction

The HIV-1 capsid is a conical protein shell that encases the viral genome and essential enzymes, playing a critical role in both early and late stages of the viral replication cycle.[1][2] this compound, a highly potent, long-acting small molecule, disrupts these processes by directly binding to the capsid protein.[3][4] This interaction interferes with capsid stability, assembly, and disassembly, thereby inhibiting nuclear import of the viral pre-integration complex, virion maturation, and the formation of infectious progeny viruses.[1][5][6] Understanding the precise molecular details of this interaction is paramount for the development of next-generation capsid inhibitors and for managing the emergence of resistance.

Mechanism of Action: A Multi-pronged Attack

This compound's unique mechanism of action stems from its ability to bind to a conserved, hydrophobic pocket at the interface of two adjacent capsid protein subunits within the capsid hexamer.[5][7][8] This binding has a dual effect: it hyper-stabilizes the capsid lattice, preventing timely uncoating, while also inducing structural distortions that can lead to premature capsid disassembly.[9][10][11]

The key interaction sites involve residues from both the N-terminal domain (NTD) of one CA monomer and the C-terminal domain (CTD) of a neighboring monomer.[7] Specifically, this compound forms extensive hydrophobic and electrostatic interactions, with its sulfonamide group playing a crucial role in bridging NTD residue N74 and CTD residue N183.[7] This binding not only strengthens the intra-hexamer interactions but also interferes with the binding of essential host factors, such as cleavage and polyadenylation specificity factor 6 (CPSF6) and nucleoporin 153 (NUP153), which are critical for nuclear import.[3][7]

By interfering with the delicate balance of capsid stability, this compound disrupts multiple stages of the HIV-1 lifecycle:

  • Early Stage: It prevents the proper disassembly (uncoating) of the viral core after entry into the host cell, thereby inhibiting the nuclear import of the viral cDNA.[1][9]

  • Late Stage: During virion assembly, this compound's presence leads to the formation of aberrant, non-infectious capsids by interfering with the Gag/Gag-Pol polyprotein processing and the association rate of capsid subunits.[1][6]

This multi-faceted mechanism contributes to its high potency and a high barrier to resistance.

Quantitative Analysis of this compound-Capsid Interaction

The potency of this compound has been quantified through various in vitro assays, demonstrating its exceptional antiviral activity.

ParameterCell TypeValueReference
EC50 (Half-Maximum Effective Concentration)
MT-4 cells105 pM[12]
Primary human CD4+ T cells32 pM[12]
Macrophages56 pM[12]
HIV-1 Clinical Isolates (various subtypes) in HEK293T cells0.15 - 0.36 nM (mean 0.24 nM)[12]
Binding Affinity
Dissociation Constant (KD)Surface Plasmon Resonance215 pM[10]
Association Rate Constant (kon)Surface Plasmon Resonance6.5 x 104 M-1s-1[10]
Dissociation Rate Constant (koff)Surface Plasmon Resonance1.4 x 10-5 s-1[10]

Impact of Resistance Mutations

Resistance to this compound has been associated with specific mutations in the capsid protein, primarily within or near the drug-binding pocket. These mutations can reduce the binding affinity of this compound, thereby diminishing its inhibitory effect.

MutationFold Change in EC50 (vs. Wild-Type)Replication Capacity (% of Wild-Type)Reference
Q67H4.658%[13]
M66I>20001.5%[13]
N74D~10-[14]
Q67H/N74DCumulative effects of single mutations-[15]
L56V72Diminished[16]
N57H4,890Diminished[16]

Note: Replication capacity can vary depending on the experimental system.

Experimental Protocols

The study of the this compound-capsid interaction has relied on a combination of structural biology, biophysical, and virological assays. Below are generalized methodologies for key experiments.

X-ray Crystallography of the this compound-Capsid Complex

Objective: To determine the high-resolution three-dimensional structure of this compound bound to the HIV-1 capsid protein.

Methodology:

  • Protein Expression and Purification: The HIV-1 capsid protein (or a stabilized hexameric mutant) is expressed in E. coli and purified using a series of chromatography steps (e.g., affinity, ion exchange, and size exclusion).

  • Complex Formation: The purified capsid protein is incubated with a molar excess of this compound to ensure saturation of the binding sites.

  • Crystallization: The protein-drug complex is subjected to crystallization screening using various precipitants, buffers, and temperatures to obtain well-ordered crystals.

  • Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a detector.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The structure is solved using molecular replacement (with a known capsid structure as a model) and refined to fit the experimental data, revealing the precise binding mode of this compound.[14][17]

Cryo-Electron Microscopy (Cryo-EM) of Capsid Assemblies

Objective: To visualize the structure of capsid assemblies (e.g., intact cores, tubes, or fullerene cones) in the presence of this compound.

Methodology:

  • Capsid Assembly: Purified capsid protein is induced to assemble into higher-order structures in vitro, in the presence or absence of this compound and cofactors like inositol hexakisphosphate (IP6).[18]

  • Sample Preparation: A small volume of the assembly solution is applied to an EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane to vitrify the sample.

  • Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A series of images (a tilt-series for tomography or multiple images for single-particle analysis) is collected.

  • Image Processing and 3D Reconstruction: The images are processed to align particles and reconstruct a three-dimensional map of the capsid assembly. This allows for the visualization of morphological changes induced by this compound.[19][20]

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To measure the real-time association and dissociation rates of this compound binding to the capsid protein, allowing for the determination of the binding affinity (KD).

Methodology:

  • Immobilization: The HIV-1 Gag polyprotein (containing the capsid domain) is immobilized on a sensor chip surface via a His-tag.[8]

  • Analyte Injection: A series of solutions containing different concentrations of this compound are flowed over the sensor surface.

  • Signal Detection: The binding of this compound to the immobilized capsid protein is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

  • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data (RU versus time) to a kinetic binding model. The equilibrium dissociation constant (KD) is calculated as koff/kon.[10]

Visualizing the Molecular Interactions and Experimental Workflows

Signaling Pathway of this compound's Dual Mechanism

Lenacapavir_Mechanism cluster_early Early Stage Inhibition cluster_late Late Stage Inhibition Viral_Entry Viral Entry Capsid_Core Intact Capsid Core in Cytoplasm Viral_Entry->Capsid_Core Uncoating Normal Uncoating Capsid_Core->Uncoating Required for Nuclear Import Hyperstabilized_Core Hyperstabilized or Aberrant Core Capsid_Core->Hyperstabilized_Core Nuclear_Import Nuclear Import of Pre-Integration Complex Uncoating->Nuclear_Import Lenacapavir_Early This compound Lenacapavir_Early->Capsid_Core Binds to Capsid Interface Hyperstabilized_Core->Nuclear_Import Blocks Gag_Pol Gag/Gag-Pol Polyproteins Assembly Capsid Assembly Gag_Pol->Assembly Maturation Virion Maturation Assembly->Maturation Aberrant_Assembly Aberrant Capsid Assembly Assembly->Aberrant_Assembly Infectious_Virion Infectious Virion Maturation->Infectious_Virion Lenacapavir_Late This compound Lenacapavir_Late->Assembly Interferes with Assembly Dynamics Aberrant_Assembly->Infectious_Virion Prevents Formation

Caption: this compound's dual inhibitory mechanism in the HIV-1 lifecycle.

Experimental Workflow for Structural Analysis

Structural_Workflow cluster_protein Protein Production cluster_complex Complex Formation cluster_xray X-ray Crystallography cluster_cryoem Cryo-Electron Microscopy Expression CA Expression (E. coli) Purification CA Purification (Chromatography) Expression->Purification Incubation Incubation Purification->Incubation LEN This compound LEN->Incubation Crystallization Crystallization Incubation->Crystallization For high-resolution binding site Assembly In Vitro Assembly Incubation->Assembly For assembled complexes Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution 3D Structure Determination Data_Collection->Structure_Solution Vitrification Plunge Freezing (Vitrification) Assembly->Vitrification Imaging Cryo-TEM Imaging Vitrification->Imaging Reconstruction 3D Reconstruction Imaging->Reconstruction

Caption: Workflow for structural analysis of the LEN-capsid interaction.

Logical Relationship of Resistance and Fitness

Resistance_Fitness LEN_Pressure This compound Selective Pressure Resistance_Mutation Emergence of Resistance Mutations (e.g., M66I, Q67H) LEN_Pressure->Resistance_Mutation Selects for WT_Virus Wild-Type HIV-1 (High Fitness, LEN-Susceptible) WT_Virus->Resistance_Mutation Originates from Resistant_Virus Resistant HIV-1 (Low Fitness, LEN-Resistant) Resistance_Mutation->Resistant_Virus Leads to

Caption: The trade-off between this compound resistance and viral fitness.

Conclusion and Future Directions

This compound represents a triumph of structure-based drug design, leveraging a deep understanding of the HIV-1 capsid's structure and function. The molecular interactions detailed in this guide underscore its potent and multifaceted mechanism of action. Future research will likely focus on several key areas:

  • Second-Generation Inhibitors: Designing novel capsid inhibitors that can overcome existing resistance mutations while retaining high potency and long-acting properties.

  • Understanding Resistance Pathways: Further elucidating the structural and mechanistic bases of resistance to inform the development of more robust inhibitors.

  • Combination Therapies: Investigating the synergistic effects of this compound with other antiretroviral agents to develop highly effective, long-acting combination therapies.

The continued exploration of the this compound-capsid interaction will undoubtedly pave the way for new and improved treatments for HIV-1 infection, bringing us closer to ending the HIV pandemic.

References

An In-depth Technical Guide to the Pharmacological Properties of Lenacapavir for Long-Acting Use

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lenacapavir (LEN) is a first-in-class, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA).[1][2] Its novel mechanism of action, which disrupts multiple, essential steps in the viral lifecycle, results in picomolar potency against a wide range of HIV-1 subtypes and no cross-resistance to existing antiretroviral (ARV) classes.[3][4][5] Pharmacokinetic studies demonstrate that a subcutaneous (SC) injection of this compound allows for a dosing interval of every six months, a significant advancement in long-acting antiretroviral therapy.[2][6] This document provides a comprehensive technical overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamic and pharmacokinetic profiles, resistance characteristics, and the key experimental methodologies used in its evaluation.

Mechanism of Action

This compound exerts its antiviral effect by binding directly to a conserved, hydrophobic pocket at the interface between adjacent capsid protein (p24) subunits.[7][8] This interaction stabilizes the capsid, interfering with critical protein-protein interactions necessary for both the early and late stages of the HIV-1 replication cycle.[9]

Multi-Stage Inhibition:

  • Early Stage (Post-Entry): In the early phase of infection, this compound disrupts the normal process of capsid disassembly (uncoating). It also competitively inhibits the interaction between the viral capsid and essential host cell factors required for nuclear import, such as cleavage and polyadenylation specificity factor 6 (CPSF6) and nucleoporin 153 (Nup153).[3][10] This effectively blocks the transport of the viral pre-integration complex into the nucleus, preventing the integration of viral DNA into the host genome.[2][9]

  • Late Stage (Assembly and Release): During the late phase, this compound interferes with the assembly of new virions. It disrupts the proper functioning of the Gag/Gag-Pol polyproteins, leading to the formation of malformed, non-infectious virus particles.[2][7][11] By stabilizing capsid intermediates, it impairs the formation of functional pentamers, which are crucial for the correct curvature and closure of the mature capsid core.[7]

HIV_Lifecycle_Inhibition cluster_host Host Cell cluster_len This compound Action entry 1. Binding & Fusion rt 2. Reverse Transcription entry->rt nuclear_entry 3. Nuclear Import rt->nuclear_entry integration 4. Integration nuclear_entry->integration transcription 5. Transcription & Translation integration->transcription assembly 6. Assembly transcription->assembly budding 7. Budding & Maturation assembly->budding len This compound len->nuclear_entry Inhibits len->assembly Disrupts len->budding Disrupts virion_out HIV Virion (Outside Cell) virion_out->entry

Caption: this compound's multi-stage inhibition of the HIV-1 lifecycle.

Pharmacodynamics

This compound demonstrates potent antiviral activity at picomolar concentrations against all major HIV-1 subtypes and shows no cross-resistance with other ARV classes.[4] Its long-acting properties rely on maintaining plasma concentrations above the 95% effective concentration (EC95).[3]

Table 1: In Vitro Antiviral Activity of this compound

Virus Type Assay Cell Line EC50 (pM) EC95 (ng/mL) Reference(s)
HIV-1 (Wild-Type) Various 12 - 314 ~0.82 (calculated) [3]
HIV-1 (Diverse Subtypes) Single-Cycle Assay 124 - 357 Not Reported [4]
HIV-2 Single-Cycle Assay 1,100 - 3,200 Not Reported [12]

| Prophylactic Efficacy (WT) | PK-PD Model | Not Applicable | 5.8 |[13] |

Note: EC50 values can vary based on the cell line and assay format used.

In a Phase 1b monotherapy study, single subcutaneous doses of this compound resulted in a mean maximum reduction in plasma HIV-1 RNA of 1.35 to 2.20 log10 copies/mL by day nine.[3] The potency of this compound is inversely correlated with the concentration of viral capsid protein (p24), which accounts for its ability to potently inhibit viral maturation at clinically relevant drug concentrations.[7][11]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by low systemic clearance and a unique absorption profile following subcutaneous administration, which enables a semi-annual dosing schedule.[5][6]

Table 2: Key Pharmacokinetic Parameters of this compound

Administration Route Dose Tmax (Median) Apparent Half-Life (Median) Bioavailability Reference(s)
Oral Single ~4 hours 10 - 12 days 6% - 10% [2][3]

| Subcutaneous (SC) | Single | ~84 days | 8 - 12 weeks | ~100% (slow release) |[2][3] |

Following SC administration, this compound forms a depot from which the drug is slowly and completely absorbed, exhibiting "flip-flop" kinetics where the absorption rate is substantially slower than the elimination rate.[3][5] This results in sustained plasma concentrations that remain above the EC95 for at least 24 weeks with doses of 300 mg or higher.[3] this compound is metabolized primarily by Cytochrome P450 3A (CYP3A) and UGT1A1 and is a substrate of P-glycoprotein (P-gp).[2][6] Co-administration with strong inducers of these enzymes is contraindicated.[14]

PK_Workflow start Start: Dose Administration (Oral or SC) sampling Serial Blood Sampling (Defined Timepoints) start->sampling separation Plasma Separation (Centrifugation) sampling->separation analysis LC-MS/MS Analysis (Quantify LEN Concentration) separation->analysis calculation Pharmacokinetic Modeling (Calculate Tmax, Cmax, T½, AUC) analysis->calculation end End: Characterize PK Profile calculation->end

Caption: Generalized experimental workflow for a pharmacokinetic study.

Resistance Profile

The genetic barrier to this compound resistance is considered lower than that of second-generation integrase inhibitors.[9] Resistance primarily emerges as a consequence of functional this compound monotherapy, for instance, when adherence to an optimized background regimen is compromised.[15]

Key Resistance-Associated Mutations (RAMs): In vitro selection studies and clinical trial analyses have identified several key mutations in the HIV-1 capsid gene that confer resistance to this compound.[4][16] The most common emergent mutation in clinical settings is Q67H .[16] Other significant RAMs include M66I, K70N/H/R/S, and N74D/H.[15]

Table 3: Impact of Capsid RAMs on this compound Susceptibility

Capsid Mutation Fold-Change in EC50 (vs. Wild-Type) Replication Capacity (% of WT) Reference(s)
Q67H 4.6 58% [4]
M66I >2000 1.5% [4]
N74D Not specified, but a key RAM Not specified [17]
K70N Not specified, but a key RAM Not specified [4]

| Q67H + N74D | Cumulative effect | Not specified |[17] |

The Q67H mutation reduces susceptibility by altering the conformation of the drug-binding pocket, while the N74D substitution leads to the loss of a hydrogen bond and introduces electrostatic repulsion.[17] Importantly, this compound-associated RAMs do not confer cross-resistance to other ARV classes.[4][16]

Resistance_Pathway pressure Sustained this compound Drug Pressure monotherapy Functional Monotherapy (e.g., poor OBR adherence) pressure->monotherapy selection Selection of Pre-existing or De Novo Capsid Mutations monotherapy->selection rams Emergence of Dominant RAMs (e.g., Q67H, M66I) selection->rams susceptibility Reduced Susceptibility to This compound rams->susceptibility failure Potential for Virologic Failure susceptibility->failure

Caption: Logical pathway for the development of this compound resistance.

Key Experimental Methodologies

In Vitro Antiviral Activity Assays

The potency of this compound is determined using cell-based infectivity assays.

  • Methodology:

    • Single-Cycle (SC) Assay: Reporter cell lines (e.g., MT-4 cells or MAGIC-5A cells expressing a luciferase or β-galactosidase reporter gene under the control of the HIV-1 LTR) are infected with HIV-1 viral vectors in the presence of serial dilutions of this compound. The assay measures inhibition of a single round of replication, typically over 48-72 hours. Antiviral activity is quantified by measuring the reduction in reporter gene expression. The EC50 value, or the concentration of drug that inhibits 50% of viral replication, is then calculated.[4][12]

    • Multi-Cycle (MC) Assay: T-cell lines are infected with replication-competent HIV-1 and cultured for several days in the presence of serial dilutions of this compound. The spread of the virus through the culture is monitored, often by measuring p24 antigen production in the supernatant. This assay format assesses the drug's impact over multiple rounds of viral replication.[4]

Resistance Analysis Protocols
  • Methodology:

    • Phenotypic Analysis: Recombinant viruses with specific site-directed mutations (e.g., Q67H, M66I) are generated. The susceptibility of these mutant viruses to this compound is then tested using the in vitro antiviral activity assays described above. The result is expressed as a fold-change in EC50 compared to the wild-type virus.[4]

    • Genotypic Analysis: For clinical samples from patients experiencing virologic failure, viral RNA is extracted from plasma. The HIV-1 Gag gene region encoding the capsid protein is amplified via RT-PCR and then sequenced (using population or next-generation sequencing) to identify mutations known to be associated with this compound resistance.[16][18]

Pharmacokinetic Analysis
  • Methodology:

    • Sample Collection: In clinical and preclinical studies, plasma samples are collected from subjects at predetermined time points following oral or subcutaneous administration of this compound.[5][19]

    • Quantification: this compound concentrations in plasma are measured using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[19] This technique provides high sensitivity and selectivity for accurate quantification.

    • Modeling: The resulting concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic modeling software to determine key parameters such as Cmax, Tmax, AUC (area under the curve), and apparent half-life.[5]

Conclusion

This compound possesses a unique pharmacological profile that makes it highly suitable for long-acting administration in the treatment and prevention of HIV-1. Its novel, multi-stage mechanism of action as a capsid inhibitor provides potent antiviral activity against drug-resistant viral strains. The slow-release kinetics following subcutaneous injection afford a semi-annual dosing regimen, which has the potential to significantly improve treatment adherence and convenience. While a relatively low genetic barrier to resistance necessitates its use in combination with an optimized background regimen for treatment, its distinct characteristics represent a major advancement in the field of antiretroviral drug development.

References

Lenacapavir: A Technical Guide to its Antiviral Spectrum Against Diverse HIV Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenacapavir (Sunlenca®) is a pioneering, first-in-class antiretroviral agent that inhibits the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1][2][3] Its novel mechanism of action targets multiple stages of the viral lifecycle, rendering it a potent option for heavily treatment-experienced adults with multidrug-resistant HIV-1 infection.[3][4][5][6] This technical guide provides an in-depth analysis of this compound's antiviral spectrum, detailing its activity against various HIV-1 subtypes, drug-resistant strains, and HIV-2. The document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action

This compound disrupts HIV-1 replication by binding directly to the interface between capsid protein (p24) subunits.[1] This interaction interferes with several critical steps in the viral lifecycle:[2][4]

  • Nuclear Import: By stabilizing the capsid, this compound prevents the proper uncoating and release of the viral pre-integration complex, thereby blocking its entry into the host cell nucleus.[2][4][7]

  • Virus Assembly and Release: The drug interferes with the function of Gag/Gag-Pol polyproteins, which are essential for the assembly of new virions.[2]

  • Capsid Core Formation: this compound disrupts the normal rate of capsid subunit association, leading to the formation of malformed or unstable capsids.[2][8]

This multi-stage inhibition is distinct from all other approved antiretroviral classes, which typically target a single viral enzyme.[2][9]

Lenacapavir_Mechanism_of_Action cluster_host_cell Host Cell Cytoplasm cluster_nucleus Nucleus cluster_assembly Late Stage Events Entry Viral Entry Capsid HIV-1 Capsid (p24 subunits) Entry->Capsid Release of capsid RT Reverse Transcription Capsid->RT PIC Pre-integration Complex (PIC) RT->PIC Nuclear_Import Nuclear Import PIC->Nuclear_Import Integration Integration into Host DNA Nuclear_Import->Integration Gag_Pol Gag/Gag-Pol Polyproteins Integration->Gag_Pol Transcription & Translation Assembly Virion Assembly & Budding Gag_Pol->Assembly Maturation Capsid Core Formation Assembly->Maturation LEN This compound LEN->Nuclear_Import Inhibits PIC import LEN->Assembly Disrupts assembly LEN->Maturation Prevents proper core formation

Caption: this compound's multi-stage mechanism of action against HIV-1.

Antiviral Activity Spectrum

This compound demonstrates potent antiviral activity across a wide range of HIV strains. Its efficacy is typically measured by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Activity Against Diverse HIV-1 Subtypes

In vitro studies have confirmed that this compound is highly active against various HIV-1 subtypes, with EC50 values in the picomolar range.[4][10][11][12] This broad activity is crucial, given the genetic diversity of HIV-1 globally.

Table 1: In Vitro Activity of this compound Against Diverse HIV-1 Subtypes

HIV-1 Subtype Mean EC50 (pM) Cell Line / Assay Format
Wild-Type (Lab Strain) 290 Single-Cycle Gag-Pro Assay
Subtype A 124 - 357 Single-Cycle Gag-Pro Assay
Subtype A1 124 - 357 Single-Cycle Gag-Pro Assay
Subtype AE 124 - 357 Single-Cycle Gag-Pro Assay
Subtype AG 124 - 357 Single-Cycle Gag-Pro Assay
Subtype B 124 - 357 Single-Cycle Gag-Pro Assay
Subtype BF 124 - 357 Single-Cycle Gag-Pro Assay
Subtype C 124 - 357 Single-Cycle Gag-Pro Assay
Subtype D 124 - 357 Single-Cycle Gag-Pro Assay
Subtype G 124 - 357 Single-Cycle Gag-Pro Assay
Subtype H 124 - 357 Single-Cycle Gag-Pro Assay
Clinical Isolates (General) 20 - 160 Not Specified
Human CD4+ T-cells 32 Not Specified

| Macrophages | 56 | Not Specified |

Data sourced from references[10][13].

Activity Against Drug-Resistant HIV-1

A key feature of this compound is its lack of cross-resistance with existing antiretroviral drug classes.[12][14][15][16] Its unique target, the viral capsid, means that mutations conferring resistance to reverse transcriptase inhibitors, protease inhibitors, or integrase inhibitors do not affect its activity.[1][17] This makes it a vital component of therapy for heavily treatment-experienced patients. The Phase 2/3 CAPELLA trial demonstrated that this compound, in combination with an optimized background regimen, resulted in virologic suppression rates of 81-83% at 26 weeks in patients with multidrug-resistant HIV-1.[18][19]

While this compound is resilient to existing resistance mutations, specific mutations in the capsid protein can reduce its susceptibility.

Table 2: Impact of Capsid Mutations on this compound Susceptibility

Capsid Mutation Fold Change in Susceptibility Replication Capacity (% of Wild-Type)
Q67H 4.6 58%

| M66I | >2000 | 1.5% |

Data sourced from reference[10].

Emergence of resistance to this compound in clinical trials has been observed, primarily in the context of "functional monotherapy," where the other drugs in the patient's regimen are not fully active due to pre-existing resistance.[20][21] The most common resistance-associated mutations include M66I, Q67H, K70N/R/S, and N74D/H.[20]

Activity Against HIV-2

This compound also exhibits antiviral activity against HIV-2, although it is less potent compared to its activity against HIV-1.[22][23][24] In vitro studies show that this compound is approximately 11- to 25-fold less active against HIV-2 isolates.[17][22][23][24] Despite this reduced potency, it retains low-nanomolar activity.[17][23][24] Importantly, mutations in HIV-2 that confer resistance to other antiretrovirals do not result in cross-resistance to this compound.[17][19][23]

Table 3: In Vitro Activity of this compound Against HIV-2

HIV Isolate Mean IC50 (pM) Assay Type
HIV-2 (ROD9) 206.2 Single-Cycle Pseudovirion Assay
HIV-1 (NL4-3) 399.3 Single-Cycle Pseudovirion Assay

| HIV-2 (General) | 885 | Not Specified |

Data sourced from references[13][22].

Experimental Protocols

The antiviral activity of this compound has been characterized using various in vitro assay systems. The two primary methods are single-cycle and multi-cycle infection assays.

Methodology: Single-Cycle Infection Assays

These assays measure the ability of a drug to inhibit a single round of viral replication. They are useful for dissecting the specific step of the viral lifecycle that is targeted.

  • Cell Lines: MAGIC-5A cells are frequently used.[19] These are HeLa cells engineered to express CD4, CCR5, and CXCR4, and they contain an HIV-1 LTR-driven β-galactosidase indicator cassette.

  • Viral Vectors: Replication-incompetent viral vectors (pseudovirions) are generated, often containing a luciferase or other reporter gene.

  • Procedure:

    • Target cells (e.g., MAGIC-5A) are plated in 96-well plates.

    • Cells are pre-incubated with serial dilutions of this compound.

    • A standardized amount of viral vector is added to the wells.

    • After a set incubation period (e.g., 48 hours), viral infection is quantified by measuring the reporter gene activity (e.g., luminescence or colorimetric change).

    • IC50 values are calculated by plotting the percent inhibition against the drug concentration.

Methodology: Multi-Cycle Infection Assays

These assays measure the effect of a drug on viral replication over multiple rounds of infection, providing a more comprehensive view of its antiviral effect.

  • Cell Lines: T-cell lines that support robust viral replication, such as CEM-NKR-CCR5-Luc cells, are used.[19]

  • Viral Isolates: Replication-competent laboratory strains or clinical isolates of HIV are used.

  • Procedure:

    • Target cells are suspended in culture medium.

    • Cells are plated and treated with varying concentrations of this compound.

    • The cells are then infected with a known amount of virus.

    • The infection is allowed to proceed for several days (e.g., 5-7 days) to allow for multiple rounds of replication.

    • Viral replication is quantified by measuring reporter gene expression or p24 antigen levels in the culture supernatant.

    • EC50 values are determined from the dose-response curve.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Infection cluster_analysis Analysis Plate_Cells 1. Plate Target Cells (e.g., MAGIC-5A, CEM) Prep_Drug 2. Prepare Serial Dilutions of this compound Add_Drug 3. Add Drug to Cells Prep_Drug->Add_Drug Add_Virus 4. Infect Cells with Standardized HIV Inoculum Add_Drug->Add_Virus Incubate 5. Incubate (48h to 7 days) Add_Virus->Incubate Measure 6. Quantify Viral Replication (Luciferase, p24 ELISA, etc.) Incubate->Measure Calculate 7. Calculate EC50/IC50 Values from Dose-Response Curve Measure->Calculate

Caption: Generalized experimental workflow for in vitro antiviral assays.

Conclusion

This compound possesses a broad and potent antiviral spectrum against diverse HIV-1 subtypes, including strains resistant to multiple classes of existing antiretroviral drugs.[10][14][25] Its novel mechanism of action, targeting the HIV-1 capsid, provides a high barrier to cross-resistance and a critical new tool for managing heavily treatment-experienced individuals.[2][15] While its activity against HIV-2 is demonstrably lower than against HIV-1, it remains active in the low-nanomolar range and may be considered for appropriate patients.[17][23] The development of capsid-specific resistance mutations underscores the importance of using this compound as part of a fully active combination regimen to ensure durable virologic suppression. Ongoing research continues to explore its role in both treatment and prevention, solidifying its position as a transformative agent in HIV therapy.[11][12][25]

References

Methodological & Application

Application Notes and Protocols for Lenacapavir In Vitro Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro virological properties of lenacapavir, a first-in-class HIV-1 capsid inhibitor. Detailed protocols for key antiviral assays are included to enable researchers to evaluate the efficacy of this compound and similar compounds.

Introduction to this compound

This compound is a novel, potent, and long-acting antiretroviral agent that targets the HIV-1 capsid protein.[1][2][3] Its unique mechanism of action involves interfering with multiple stages of the viral lifecycle, including capsid-mediated nuclear import of HIV-1 proviral DNA, virus assembly and release, and the formation of a mature capsid core.[3][4] This multi-faceted inhibition results in picomolar potency against various HIV-1 subtypes and clinical isolates, including those resistant to existing classes of antiretroviral drugs.[1][2][5]

Quantitative Antiviral Activity and Resistance Profile

The in vitro antiviral activity of this compound has been extensively characterized against laboratory-adapted HIV-1 strains, clinical isolates, and site-directed mutants. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Antiviral Activity of this compound against Wild-Type HIV-1

Cell LineHIV-1 Strain/IsolateEC50 (pM)
MT-4HIV-1 (unspecified)105[5]
Human CD4+ T cellsHIV-1 (unspecified)32[5]
MacrophagesHIV-1 (unspecified)56[5]
HEK293T23 clinical isolates20 - 160[5]
MT-2HIV-1 (unspecified)Not specified
Peripheral Blood Mononuclear Cells (PBMCs)23 clinical isolates50 (mean)[6]

Table 2: In Vitro Activity of this compound against HIV-2

Cell LineHIV-2 IsolateEC50 (pM)Fold-Change vs. HIV-1
MAGIC-5AMultiple isolatesLow nanomolar range11- to 14-fold less potent
T-cell lineMultiple isolatesLow nanomolar range11- to 14-fold less potent

Table 3: this compound Resistance-Associated Mutations (RAMs) and Fold-Change in EC50

MutationFold-Change in EC50Replicative Capacity (% of Wild-Type)
Q67H4.6 - 6[1][7]58%[7]
M66I>2000[7]1.5%[1][7]
N74DNot specifiedReduced
K70NNot specifiedReduced
L56INot specifiedReduced
T107NNot specifiedReduced
Q67H/N74S>3200[1]Reduced
Q67H/T107N>3200[1]Reduced

Experimental Protocols

Multi-Cycle Antiviral Assay using MT-2 Cells

This protocol is designed to determine the 50% effective concentration (EC50) of this compound in a multi-cycle infection assay using the MT-2 T-cell line, which is highly susceptible to HIV-1 and forms syncytia upon infection.

Materials:

  • MT-2 cells

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin, and streptomycin)

  • HIV-1 laboratory-adapted strain (e.g., NL4-3)

  • This compound stock solution

  • 96-well flat-bottom cell culture plates

  • Reagents for quantifying viral replication (e.g., p24 ELISA kit)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation: Culture MT-2 cells in complete RPMI-1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase and have a viability of >95%.

  • Compound Dilution: Prepare a serial dilution of this compound in complete RPMI-1640 medium in a 96-well plate. Include a "no drug" control (virus only) and a "no virus" control (cells only).

  • Infection: Dilute the HIV-1 stock to a predetermined multiplicity of infection (MOI). Add the diluted virus to the wells containing the serially diluted this compound.

  • Cell Seeding: Add MT-2 cells to each well at a density of 5 x 10^4 cells/well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-7 days.

  • Readout: After the incubation period, collect the cell culture supernatant. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of viral inhibition for each this compound concentration relative to the "no drug" control. Calculate the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Single-Cycle Antiviral Assay using a Reporter Virus

This protocol describes a single-cycle infection assay to measure the antiviral activity of this compound. This assay format is useful for dissecting the effects of the inhibitor on the early stages of the viral life cycle.

Materials:

  • HEK293T cells

  • HIV-1 proviral DNA clone expressing a reporter gene (e.g., luciferase or GFP) and deficient in env

  • Vesicular stomatitis virus G protein (VSV-G) expression plasmid

  • Transfection reagent

  • Complete DMEM (supplemented with 10% fetal bovine serum, penicillin, and streptomycin)

  • This compound stock solution

  • 96-well white or clear-bottom cell culture plates

  • Luciferase or GFP detection reagents

  • Luminometer or fluorescence plate reader

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Pseudovirus Production: Co-transfect HEK293T cells with the env-deficient HIV-1 reporter proviral plasmid and the VSV-G expression plasmid using a suitable transfection reagent.

  • Virus Harvest: After 48-72 hours, harvest the cell culture supernatant containing the pseudotyped reporter virus. Filter the supernatant through a 0.45 µm filter to remove cellular debris.

  • Target Cell Preparation: Seed target cells (e.g., TZM-bl cells or other susceptible cell lines) in a 96-well plate at an appropriate density.

  • Compound Addition: Add serial dilutions of this compound to the wells containing the target cells.

  • Infection: Add the harvested reporter virus to the wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Readout: Measure the reporter gene expression. For luciferase reporter viruses, lyse the cells and add a luciferase substrate, then measure luminescence. For GFP reporter viruses, measure fluorescence directly.

  • Data Analysis: Calculate the EC50 value as described in the multi-cycle assay protocol.

In Vitro Resistance Selection

This protocol outlines a method for selecting for HIV-1 resistance to this compound in cell culture through serial passage of the virus in the presence of escalating drug concentrations.

Materials:

  • MT-2 cells or other susceptible T-cell line

  • Wild-type HIV-1 strain

  • This compound

  • Complete RPMI-1640 medium

  • 24-well or 6-well cell culture plates

  • Reagents for monitoring viral replication (e.g., p24 ELISA kit)

  • Reagents for viral RNA extraction, reverse transcription, PCR, and sequencing

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Initial Infection: Infect MT-2 cells with wild-type HIV-1 in the presence of a starting concentration of this compound (typically at or slightly below the EC50).

  • Virus Passage: Monitor the culture for signs of viral replication (e.g., syncytia formation or p24 production). When viral replication is detected, harvest the cell-free supernatant.

  • Dose Escalation: Use the harvested virus to infect fresh MT-2 cells in the presence of a higher concentration of this compound (typically a 2- to 3-fold increase).

  • Serial Passage: Repeat the process of viral passage and dose escalation for multiple rounds.

  • Resistance Characterization: When the virus is able to replicate at significantly higher concentrations of this compound, harvest the viral supernatant.

  • Genotypic Analysis: Extract viral RNA from the supernatant, perform reverse transcription and PCR to amplify the gag gene (encoding the capsid protein), and sequence the PCR product to identify mutations.

  • Phenotypic Analysis: Clone the identified mutations into a wild-type HIV-1 proviral DNA backbone. Produce mutant viruses and determine their susceptibility to this compound using the antiviral assays described above to confirm their resistance phenotype.

Visualizations

experimental_workflow_ec50 cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis prep_cells Prepare Target Cells (e.g., MT-2, TZM-bl) add_cells_virus Add Cells and Virus to Plate prep_cells->add_cells_virus prep_drug Prepare Serial Dilutions of this compound add_drug Add this compound Dilutions to 96-well Plate prep_drug->add_drug prep_virus Prepare HIV-1 Stock (Wild-Type or Reporter) prep_virus->add_cells_virus incubate Incubate for 48-72 hours (Single-Cycle) or 4-7 days (Multi-Cycle) add_cells_virus->incubate measure Measure Viral Replication (Luciferase, GFP, or p24) incubate->measure analyze Calculate % Inhibition and Determine EC50 measure->analyze

Caption: Workflow for EC50 determination of this compound.

resistance_selection_workflow start Infect MT-2 cells with WT HIV-1 + Starting [this compound] monitor Monitor for Viral Replication (p24 production or syncytia) start->monitor harvest Harvest Viral Supernatant monitor->harvest escalate Infect Fresh Cells with Harvested Virus + Increased [this compound] harvest->escalate repeat Repeat Passages escalate->repeat repeat->monitor Continue Passaging characterize Characterize Resistant Virus repeat->characterize Resistance Emerged genotype Genotypic Analysis (Gag Sequencing) characterize->genotype phenotype Phenotypic Analysis (EC50 of Mutant Virus) characterize->phenotype

Caption: In vitro resistance selection workflow for this compound.

lenacapavir_moa cluster_early Early Stage Inhibition cluster_late Late Stage Inhibition nuclear_import Capsid-Mediated Nuclear Import of Proviral DNA assembly Virus Assembly and Release maturation Capsid Core Formation This compound This compound This compound->nuclear_import Inhibits This compound->assembly Disrupts This compound->maturation Disrupts

Caption: this compound's multi-stage mechanism of action.

References

Application Notes and Protocols for Subcutaneous Administration of Lenacapavir in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the subcutaneous (SC) administration techniques for the long-acting HIV-1 capsid inhibitor, lenacapavir, in various animal models as documented in preclinical research. The following protocols are synthesized from published studies to guide researchers in designing and executing similar in vivo experiments.

Introduction

This compound (LEN) is a potent, first-in-class inhibitor of the HIV-1 capsid protein that demonstrates a long-acting pharmacokinetic profile, making it suitable for infrequent administration.[1] Preclinical evaluation in animal models is a critical step in the development of long-acting antiretroviral therapies. Subcutaneous injection is a primary route of administration for this compound, and understanding the appropriate techniques is essential for achieving desired drug exposure levels and ensuring animal welfare.[2] Studies in rats, dogs, and non-human primates have been instrumental in characterizing the pharmacokinetic profile of subcutaneously administered this compound.[3][4]

Formulations in Animal Studies

This compound has been evaluated in animal models using primarily two types of formulations for subcutaneous administration:

  • Aqueous Suspension: This formulation consists of this compound suspended in an aqueous vehicle.

  • PEG/Water Solution: This formulation involves dissolving this compound in a solution of polyethylene glycol (PEG) and water.[2][5] In some studies, the vehicle composition was specified as 58.03% polyethylene glycol 300, 27.1% water, 6.78% ethanol, 6.61% poloxamer 188, and 1.48% sodium hydroxide.[6]

Both formulations have been shown to provide sustained plasma exposure of this compound following subcutaneous administration in rats and dogs.[2][7]

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound following subcutaneous administration in various animal models and formulations, as reported in the literature.

Table 1: Pharmacokinetic Parameters of this compound in Male Beagle Dogs (Aqueous Suspension Formulation) [2]

Dose (mg/kg)Formulation Concentration (mg/mL)Cmax (ng/mL)Tmax (days)AUCinf (day*ng/mL)F%
310018.2 ± 3.81.3 ± 0.6280 ± 10054
1010050.8 ± 12.04.0 ± 2.01480 ± 21085
3010050.2 ± 10.39.0 ± 0.03620 ± 11069
100100175 ± 299.0 ± 0.013800 ± 180079
100 (2 injections)100158 ± 457.0 ± 3.511300 ± 130065
3020057.0 ± 15.67.0 ± 3.53440 ± 1066

*Values are the mean ± SD from 3 animals. Cmax = Maximum plasma concentration; Tmax = Time to maximum plasma concentration; AUCinf = Area under the plasma concentration-time curve from time zero to infinity; F% = Total fraction dose released.[2]

Table 2: Pharmacokinetic Parameters of this compound in Male Wistar Han Rats (Aqueous Suspension Formulation) [2]

Dose (mg/kg)Formulation Concentration (mg/mL)Cmax (ng/mL)Tmax (days)AUCinf (day*ng/mL)F%
10100103 ± 141.0 ± 0.01140 ± 21087
30100109 ± 241.0 ± 0.02680 ± 38068
100100321 ± 1011.0 ± 0.010200 ± 140078
3001001010 ± 2601.0 ± 0.030000 ± 600076
100 (2 injections)100304 ± 101.0 ± 0.09780 ± 117075

*Values are the mean ± SD from 3 animals.[2]

Table 3: this compound Administration in Non-Human Primates

Animal ModelDose (mg/kg)FormulationAdministration SiteStudy Focus
Pigtail Macaques25Not specifiedSubcutaneousProtective Efficacy
Rhesus Macaques5, 10, 20, 50, 75300 mg/mL solutionScapular regionPharmacokinetics and PrEP Efficacy
Rhesus Macaques15, 50309 mg/mL solutionScapular regionPharmacokinetics

Experimental Protocols

The following are generalized protocols for the subcutaneous administration of this compound in common animal models, based on published methodologies.[2][8]

General Considerations
  • Animal Welfare: All animal procedures should be conducted in accordance with the Guide for the Care and Use of Laboratory Animals and approved by the institution's Animal Care and Use Committee (IACUC) or equivalent ethics committee.[2][6]

  • Dose Calculation: Individual doses should be calculated based on the most recent body weight of each animal recorded on the day of administration.[2][7]

  • Aseptic Technique: Maintain sterility throughout the procedure to minimize the risk of infection.

Protocol for Subcutaneous Administration in Rodents (Rats)
  • Animal Restraint: Gently restrain the rat to expose the intrascapular region (the area between the shoulder blades). Manual restraint is often sufficient for trained handlers.

  • Site Preparation: If necessary, shave a small area of fur at the injection site to allow for clear visualization. Cleanse the skin with an appropriate antiseptic (e.g., 70% ethanol or isopropyl alcohol).

  • Dose Preparation: Draw the calculated volume of the this compound formulation into a sterile syringe fitted with an appropriate gauge needle (e.g., 25-27 gauge).

  • Injection: Pinch the skin in the intrascapular region to form a tent. Insert the needle at the base of the tented skin, parallel to the body surface. Ensure the needle is in the subcutaneous space and has not penetrated the underlying muscle.

  • Administration: Inject the formulation slowly and steadily.

  • Needle Withdrawal: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.

  • Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress, adverse reactions at the injection site (e.g., swelling, redness), and general well-being.[6]

Protocol for Subcutaneous Administration in Canines (Beagle Dogs)
  • Animal Restraint: Have a trained handler gently restrain the dog in a standing or sternal position to provide access to the intrascapular region.

  • Site Preparation: Part the fur to expose the skin. If the fur is dense, a small area may be clipped. Cleanse the injection site with an antiseptic solution.

  • Dose Preparation: Prepare the dose in a sterile syringe with a suitable needle (e.g., 22-25 gauge).

  • Injection: Create a skin tent in the intrascapular region. Insert the needle into the subcutaneous space at the base of the tent.

  • Administration: Administer the injection at a steady rate. For larger volumes or multiple injections, use distinct sites.[2]

  • Needle Withdrawal: Remove the needle and apply brief, gentle pressure to the site.

  • Post-injection Monitoring: Observe the animal for any immediate adverse reactions. Monitor the injection site for signs of local intolerance in the following days.[6]

Protocol for Subcutaneous Administration in Non-Human Primates (Macaques)
  • Animal Sedation and Restraint: For the safety of the animal and personnel, macaques should be sedated prior to the procedure, following an approved protocol. Once sedated, place the animal in a prone or lateral position.

  • Site Preparation: Administer the injection in the scapular region.[6][8] Prepare the site by parting the fur and cleansing the skin with an antiseptic.

  • Dose Preparation: Use a sterile syringe and an appropriate needle (e.g., 22-25 gauge). The volume injected into a single site should not exceed 2 mL.[6][8]

  • Injection: Form a skin tent and insert the needle into the subcutaneous space.

  • Administration: Inject the formulation slowly.

  • Needle Withdrawal: Withdraw the needle and apply gentle pressure.

  • Post-injection Monitoring: Monitor the animal during recovery from sedation. In the days and weeks following the injection, monitor the injection site for any reactions such as edema or erythema.[6] Daily cage-side observations and regular scoring of the injection site (e.g., using the Draize scale) are recommended.[6]

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.

experimental_workflow cluster_pre_administration Pre-Administration cluster_administration Administration cluster_post_administration Post-Administration animal_selection Animal Model Selection (Rat, Dog, Macaque) dose_calculation Dose Calculation (Based on Body Weight) animal_selection->dose_calculation formulation_prep Formulation Preparation (Aqueous Suspension or PEG/Water Solution) dose_calculation->formulation_prep restraint Animal Restraint /Sedation formulation_prep->restraint site_prep Injection Site Preparation (Intrascapular/Scapular Region) restraint->site_prep injection Subcutaneous Injection site_prep->injection monitoring Post-Injection Monitoring (Local Tolerance, Systemic Effects) injection->monitoring sampling Blood Sample Collection monitoring->sampling analysis Pharmacokinetic Analysis sampling->analysis

Caption: Experimental workflow for subcutaneous administration of this compound in animal studies.

lenacapavir_moa cluster_hiv_lifecycle HIV-1 Lifecycle entry Viral Entry reverse_transcription Reverse Transcription entry->reverse_transcription nuclear_import Nuclear Import of Pre-Integration Complex reverse_transcription->nuclear_import integration Integration into Host DNA nuclear_import->integration transcription_translation Transcription & Translation integration->transcription_translation assembly Virion Assembly transcription_translation->assembly budding_maturation Budding & Maturation assembly->budding_maturation This compound This compound This compound->nuclear_import Inhibits Capsid-Mediated Nuclear Import This compound->assembly Interferes with Capsid Assembly This compound->budding_maturation Disrupts Late-Stage Virion Maturation

Caption: Multistage mechanism of action of this compound in the HIV-1 lifecycle.

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Lenacapavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of lenacapavir, a first-in-class HIV-1 capsid inhibitor.[1][2] Detailed protocols for key experiments are included to facilitate the study and application of this long-acting antiretroviral agent.

Introduction to this compound

This compound is a potent, long-acting antiretroviral medication used for the treatment and prevention of HIV-1 infection.[1] Its novel mechanism of action targets the HIV-1 capsid at multiple stages of the viral lifecycle, making it effective against multidrug-resistant strains.[2][3] this compound is approved for heavily treatment-experienced adults with multidrug-resistant HIV-1 infection in combination with other antiretrovirals.[3][4] It is administered via subcutaneous injection, offering a long-acting therapeutic option.[1]

Mechanism of Action

This compound disrupts the function of the HIV-1 capsid protein (p24) throughout the viral lifecycle.[1][3] The HIV-1 capsid is a protein shell that protects the viral genome and is crucial for several steps of replication.[3]

Key inhibitory actions of this compound include:

  • Nuclear Transport: this compound binds to the interface between capsid subunits, stabilizing the capsid core.[1][5] This hyper-stabilization leads to premature breakage of the capsid in the cytoplasm, preventing the viral DNA from successfully entering the host cell nucleus.[5]

  • Virus Assembly and Release: By interfering with Gag/Gag-Pol polyprotein processing, this compound reduces the production of capsid protein subunits.[2]

  • Capsid Core Formation: The drug disrupts the normal rate of capsid subunit association, leading to the formation of malformed capsids.[2][5]

Recent studies suggest that this compound's primary mechanism is inducing a "brittle" capsid that ruptures prematurely, rather than simply "locking" the virus inside.[5]

cluster_host_cell Host Cell cluster_lenacapavir_action This compound Inhibition HIV_Entry HIV-1 Entry Uncoating Capsid Uncoating HIV_Entry->Uncoating Reverse_Transcription Reverse Transcription (RNA to DNA) Uncoating->Reverse_Transcription Nuclear_Import Nuclear Import of Proviral DNA Reverse_Transcription->Nuclear_Import Integration Integration into Host Genome Nuclear_Import->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Assembly Virion Assembly Transcription_Translation->Assembly Budding Budding & Maturation Assembly->Budding HIV_Exit New HIV-1 Virions Budding->HIV_Exit LEN_Nuclear_Import Disrupts Nuclear Import LEN_Nuclear_Import->Nuclear_Import Inhibits LEN_Assembly Interferes with Assembly LEN_Assembly->Assembly Inhibits LEN_Formation Prevents Proper Capsid Formation LEN_Formation->Assembly Inhibits

Caption: this compound's multi-stage inhibition of the HIV-1 lifecycle.

Pharmacokinetic Properties

This compound exhibits a unique pharmacokinetic profile characterized by its long half-life, allowing for infrequent dosing.[4]

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound from various studies.

Table 1: Single-Dose Oral and Subcutaneous this compound in Healthy Volunteers

ParameterOral AdministrationSubcutaneous Administration
Dose Range 50 - 1800 mg30 - 450 mg
Bioavailability 6-10%Complete absorption
Tmax (Median) 4 hours77-84 days
Half-life (t1/2) 10-12 days8-12 weeks
Dose Proportionality Non-linear, less than dose-proportionalDose-proportional (309-927 mg)
Food Effect Negligible (low-fat meal)Not applicable

Source:[2][6]

Table 2: this compound Pharmacokinetics in Heavily Treatment-Experienced HIV-1 Patients

ParameterValue
Steady State Volume of Distribution (Vd/F) 976 L
Plasma Protein Binding ~99.8%
Metabolism Primarily via CYP3A and UGT1A1
Excretion 76% in feces (33% as intact drug)
Renal Elimination Negligible

Source:[2][4][6]

Table 3: this compound Dosing Strategies and Target Concentrations

Dosing StrategyTarget Plasma ConcentrationNotes
Oral Lead-in + SC Injection >15.5 ng/mL (4x protein-adjusted IC90)Standard regimen involves oral doses on days 1, 2, and 8, followed by a subcutaneous injection on day 15.[7]
Simplified Dosing >15.5 ng/mL (4x protein-adjusted IC90)An investigational simplified regimen combines oral and subcutaneous doses on day 1, with a second oral dose on day 2.[7]
Oral Bridging Maintained virologic suppression300 mg oral this compound once weekly can be used if subcutaneous dosing is interrupted.[8]

Source:[7][8]

Pharmacodynamic Properties

This compound demonstrates potent antiviral activity at picomolar concentrations.

In Vitro Antiviral Activity

Table 4: In Vitro Efficacy of this compound

ParameterValueCell Lines
EC50 ~12-314 pMVariety of cell lines
EC95 5.8 ng/mL (preventive concentration)-

Source:[4][9]

Clinical Efficacy

Table 5: Clinical Trial Efficacy Data

TrialPopulationKey Finding
Phase 1b (Monotherapy) Treatment-naive HIV-1 infected patientsMean maximum log10 reduction in HIV-1 RNA of 1.35-2.20 by day 9 post-injection.[4]
CAPELLA (Phase 2/3) Heavily treatment-experienced adults with MDR HIV-182% of participants achieved HIV-1 RNA suppression after 2 years with this compound + optimized background regimen.[10]
PURPOSE 1 (Phase 3 PrEP) Cisgender women100% efficacy in preventing HIV infection.[11][12][13]
PURPOSE 2 (Phase 3 PrEP) -99.9% of participants did not acquire HIV; demonstrated superiority over daily oral Truvada.[14][15]

Source:[4][10][11][12][13][14][15]

Resistance Profile

While this compound is effective against virus with resistance to other antiretroviral classes, resistance to this compound can emerge, particularly in the context of functional monotherapy.[1][10]

  • Key Resistance-Associated Mutations (RAMs): M66I, Q67H, K70N, N74D/S, T107N.[10][16]

  • The Q67H mutation has been observed to emerge at low this compound concentrations.[17]

  • Some RAMs, like M66I, can lead to a significant reduction in susceptibility.[16]

  • There is no cross-resistance with other approved antiretroviral classes.[16][18]

Experimental Protocols

Quantification of this compound in Plasma

This protocol outlines a general method for determining this compound concentrations in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common method cited in clinical trial protocols.

Sample_Collection Collect Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation Liquid Chromatography (LC) Separation Supernatant_Transfer->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Cell_Seeding Seed Susceptible Cells (e.g., MT-4 cells) Drug_Addition Add Serial Dilutions of this compound Cell_Seeding->Drug_Addition Virus_Infection Infect Cells with HIV-1 Drug_Addition->Virus_Infection Incubation Incubate for 5-7 days Virus_Infection->Incubation Supernatant_Collection Collect Cell Supernatant Incubation->Supernatant_Collection p24_ELISA Measure p24 Antigen by ELISA Supernatant_Collection->p24_ELISA EC50_Calculation Calculate EC50 p24_ELISA->EC50_Calculation

References

Application Notes and Protocols: Synergistic Effects of Lenacapavir with Other Antiretroviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenacapavir (LEN) is a first-in-class, long-acting HIV-1 capsid inhibitor with a multi-stage mechanism of action.[1][2][3] It disrupts the HIV-1 lifecycle by interfering with capsid-mediated nuclear uptake of proviral DNA, virus assembly and release, and the formation of a mature capsid core.[1][2][3][4] Due to its novel mechanism, this compound does not exhibit cross-resistance with existing classes of antiretroviral (ARV) agents, making it a critical component for treating multi-drug resistant (MDR) HIV-1.[4] This document provides an overview of the synergistic potential of this compound in combination with other antiretroviral agents, including quantitative data from in vitro studies, detailed experimental protocols for assessing synergy, and visualizations of the underlying mechanisms and workflows.

Quantitative Analysis of Synergistic Effects

In vitro studies have demonstrated that this compound exhibits additive to synergistic effects when combined with a range of other antiretroviral agents. The following tables summarize the quantitative synergy scores for this compound in combination with the nucleoside reverse transcriptase translocation inhibitor (NRTTI) islatravir (ISL), the non-nucleoside reverse transcriptase inhibitor (NNRTI) rilpivirine (RPV), and the integrase strand transfer inhibitor (INSTI) cabotegravir (CAB).[5][6]

The synergy scores were determined using the SynergyFinder Plus software, which calculates synergy based on four major models: Zero Interaction Potency (ZIP), Loewe Additivity (LOEWE), Bliss Independence (BLISS), and Highest Single Agent (HSA).[5][6]

Table 1: Synergy Scores for this compound (LEN) in Combination with Islatravir (ISL) [6]

Synergy ModelMean Synergy Scorep-valueInterpretation
ZIP4.02> 0.05Additive
LOEWE4.69< 0.05Mildly Synergistic
BLISS2.96> 0.05Additive
HSA12.01< 0.001Synergistic

Table 2: Synergy Scores for this compound (LEN) in Combination with Rilpivirine (RPV) [5]

Synergy ModelMean Synergy Scorep-valueInterpretation
ZIP1.660.547Additive
LOEWE0.180.91Additive
BLISS1.360.626Additive
HSA6.020.00239Marginally Synergistic

Table 3: Synergy Scores for this compound (LEN) in Combination with Cabotegravir (CAB) [5]

Synergy ModelMean Synergy Scorep-valueInterpretation
ZIP0.630.542Additive
LOEWE-1.360.112Additive
BLISS0.20.876Additive
HSA3.450.00042Additive

In addition to small molecule drugs, this compound is being investigated in combination with broadly neutralizing antibodies (bNAbs) for long-acting treatment regimens. Clinical trials of this compound with teropavimab and zinlirvimab have shown high efficacy in maintaining viral suppression.[7][8][9]

Experimental Protocols

In Vitro HIV-1 Synergy Assay using TZM-GFP Reporter Cells

This protocol is based on the methodology used to assess the synergistic effects of this compound with other antiretrovirals.[5][6]

1. Materials:

  • Cells: TZM-GFP cells (an engineered HeLa cell line expressing CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven GFP reporter).

  • Virus: HIV-1 NL4-3 strain.

  • Compounds: this compound and other antiretroviral agents of interest, dissolved in DMSO.

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Reagents: Luciferase assay reagent (for combinations with cabotegravir) or a method for quantifying GFP expression.

  • Equipment: 96-well or 384-well cell culture plates, incubator, plate reader (for luminescence or fluorescence).

2. Experimental Procedure:

  • Cell Plating: Seed TZM-GFP cells in 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO2.

  • Drug Preparation and Addition: Prepare serial dilutions of this compound and the combination drug(s) in cell culture medium. For a checkerboard analysis, create a dose-response matrix by adding varying concentrations of each drug, both individually and in combination, to the wells. Include a 'no drug' control.

  • Pre-incubation: Incubate the cells with the drug combinations for 24 hours.

  • Infection: Add HIV-1 NL4-3 to the wells at a pre-determined multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for 48 hours.

  • Quantification of Viral Replication:

    • For GFP expression: Measure the GFP signal using a fluorescence plate reader.

    • For luciferase activity (when using cabotegravir): Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the data to the 'no drug' control.

    • Use software such as SynergyFinder Plus to analyze the dose-response matrices and calculate synergy scores using the ZIP, LOEWE, BLISS, and HSA models.

Chou-Talalay Method for Synergy Quantification

The Chou-Talalay method is a widely accepted approach for quantifying drug synergy and is based on the median-effect principle.[10]

1. Principle: This method uses the Combination Index (CI) to quantify the level of synergy, additivity, or antagonism.

  • CI < 1 indicates synergy.
  • CI = 1 indicates additivity.
  • CI > 1 indicates antagonism.

2. Experimental Design:

  • Determine the dose-response curves for each individual drug to establish their IC50 values (the concentration that inhibits 50% of viral replication).

  • Design combination experiments with a constant ratio of the two drugs based on their IC50 values (e.g., equipotent combinations).

  • Perform the antiviral assay with serial dilutions of the drug combination.

3. Data Analysis:

  • Plot the dose-response curves for the individual drugs and the combination.

  • Use software like CompuSyn to calculate the CI values at different effect levels (e.g., 50%, 75%, 90% inhibition).

Visualizations

Mechanism of Action of this compound

G cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_lifecycle virion HIV-1 rna Viral RNA virion->rna capsid Capsid (p24) virion->capsid nucleus Nucleus capsid->nucleus Nuclear Import cytoplasm Cytoplasm entry 1. Entry rt 2. Reverse Transcription entry->rt integration 3. Integration rt->integration assembly 4. Assembly integration->assembly budding 5. Budding & Maturation assembly->budding This compound This compound This compound->capsid Binds to capsid protein interface This compound->nucleus Inhibits nuclear import of proviral DNA This compound->assembly Disrupts assembly of new virions This compound->budding Prevents formation of mature capsid

Caption: Multi-stage inhibition of the HIV-1 life cycle by this compound.

Experimental Workflow for In Vitro Synergy Testing

G start Start plate_cells Plate TZM-GFP cells start->plate_cells add_drugs Add drug combinations (this compound + Partner ARV) plate_cells->add_drugs pre_incubate Pre-incubate for 24h add_drugs->pre_incubate infect Infect with HIV-1 pre_incubate->infect incubate Incubate for 48h infect->incubate measure Measure viral replication (GFP or Luciferase) incubate->measure analyze Analyze data for synergy (e.g., SynergyFinder Plus) measure->analyze end End analyze->end

Caption: Workflow for assessing the synergistic effects of this compound in vitro.

Logical Relationship of Synergistic Action

G hiv_lifecycle HIV-1 Replication Cycle This compound This compound (Capsid Inhibitor) hiv_lifecycle->this compound Targets Capsid (Multiple Stages) nrti NRTI/NNRTI (e.g., Islatravir, Rilpivirine) hiv_lifecycle->nrti Targets Reverse Transcriptase insti INSTI (e.g., Cabotegravir) hiv_lifecycle->insti Targets Integrase synergy Synergistic/Additive Antiviral Effect This compound->synergy nrti->synergy insti->synergy

Caption: Synergistic inhibition of HIV-1 by targeting multiple independent stages of the viral life cycle.

Conclusion

This compound, with its unique mechanism of action and favorable safety profile, is a cornerstone for future long-acting HIV treatment and prevention strategies. The additive to synergistic interactions observed with other antiretroviral agents highlight its potential to be a versatile combination partner. The protocols and data presented herein provide a framework for researchers and drug development professionals to further explore and harness the full potential of this compound-based combination therapies in the fight against HIV-1.

References

Development of Long-Acting Injectable Formulations of Lenacapavir: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenacapavir is a first-in-class, potent, long-acting HIV-1 capsid inhibitor.[1][2][3] Its unique mechanism of action, which disrupts multiple stages of the viral lifecycle, and its long half-life make it an ideal candidate for development as a long-acting injectable (LAI) formulation for the treatment and prevention of HIV-1 infection.[2][4][5][6] This document provides detailed application notes and protocols relevant to the development of LAI formulations of this compound, focusing on the commercially available twice-yearly subcutaneous injection and investigational formulations.

Mechanism of Action

This compound targets the HIV-1 capsid protein (p24), interfering with several critical steps in the viral replication process.[1][3][4] By binding to the interface between capsid protein subunits, this compound disrupts capsid assembly, leading to malformed capsids.[7] It also prevents the nuclear transport of the pre-integration complex and interferes with the assembly and release of new virions.[3][4] This multi-stage inhibition contributes to its high potency and a high barrier to resistance.[2]

cluster_HIVLifecycle HIV-1 Replication Cycle cluster_LenacapavirAction This compound Mechanism of Action Entry Viral Entry Uncoating Uncoating Entry->Uncoating ReverseTranscription Reverse Transcription Uncoating->ReverseTranscription NuclearImport Nuclear Import ReverseTranscription->NuclearImport Integration Integration NuclearImport->Integration TranscriptionTranslation Transcription & Translation Integration->TranscriptionTranslation Assembly Virion Assembly TranscriptionTranslation->Assembly BuddingRelease Budding & Release Assembly->BuddingRelease Maturation Maturation BuddingRelease->Maturation This compound This compound Inhibition_NuclearImport Inhibits Nuclear Import This compound->Inhibition_NuclearImport Binds to capsid Inhibition_Assembly Disrupts Virion Assembly This compound->Inhibition_Assembly Interferes with p24 interaction Inhibition_Maturation Prevents Capsid Maturation This compound->Inhibition_Maturation Prevents correct capsid formation Inhibition_NuclearImport->NuclearImport Inhibition_Assembly->Assembly Inhibition_Maturation->Maturation

Figure 1: this compound's multi-stage inhibition of the HIV-1 lifecycle.

Formulations Overview

Two primary long-acting injectable formulations of this compound have been developed: a subcutaneous (SC) injection for twice-yearly administration and an investigational intramuscular (IM) injection for potential once-yearly administration.

Subcutaneous Formulation (Twice-Yearly)

The commercially available formulation (Sunlenca®, Yeztugo®) is a sterile solution for subcutaneous administration.[8]

Table 1: Composition of this compound Subcutaneous Injection

ComponentConcentrationPurpose
This compound sodium309 mg/mL (of this compound)Active Ingredient
Polyethylene Glycol (PEG) 300q.s.Vehicle/Solvent
Water for Injectionq.s.Vehicle/Solvent

Source:[9]

Investigational Intramuscular Formulation (Once-Yearly)

A once-yearly intramuscular formulation is currently under investigation to further reduce dosing frequency and improve patient convenience.[10][11] Phase 1 clinical trial data has been reported for two formulations containing different concentrations of ethanol.[10]

Table 2: Composition of Investigational this compound Intramuscular Injections

ComponentFormulation 1Formulation 2Purpose
This compound5000 mg5000 mgActive Ingredient
Ethanol5% w/w10% w/wViscosity reducer
Excipientsq.s.q.s.Vehicle/Solvent

Source:[10][12]

Pharmacokinetic Profiles

The long-acting nature of these formulations is evident in their pharmacokinetic profiles, characterized by a slow absorption rate from the injection site, leading to sustained therapeutic concentrations over a prolonged period.

Table 3: Pharmacokinetic Parameters of this compound Long-Acting Injectable Formulations

ParameterSubcutaneous (Twice-Yearly, 927 mg)Intramuscular (Once-Yearly, 5000 mg, Formulation 1)Intramuscular (Once-Yearly, 5000 mg, Formulation 2)
Time to Maximum Concentration (Tmax) ~85 days~12 weeks~10 weeks
Maximum Concentration (Cmax) 67.3 ng/mL (median)247.0 ng/mL (median)336.0 ng/mL (median)
Trough Concentration (Ctrough) 23.4 ng/mL (median at Week 26)57.0 ng/mL (median at Week 52)65.5 ng/mL (median at Week 52)
Apparent Half-life (t1/2) 8-12 weeksNot reportedNot reported

Experimental Protocols

The following are generalized protocols for the preparation and characterization of long-acting injectable this compound formulations, based on publicly available information and standard pharmaceutical practices.

Protocol 1: Preparation of a this compound Subcutaneous Injection (Illustrative Example)

This protocol describes a lab-scale preparation of a solution-based long-acting injectable formulation similar to the commercial product.

Materials:

  • This compound sodium

  • Polyethylene Glycol (PEG) 300, sterile

  • Water for Injection (WFI), sterile

  • Sterile vials and stoppers

  • Aseptic processing environment (e.g., laminar flow hood)

  • Magnetic stirrer and stir bars

  • Sterile filters (0.22 µm)

Procedure:

  • In an aseptic environment, weigh the required amount of PEG 300 into a sterile vessel.

  • Slowly add the required amount of WFI to the PEG 300 while stirring continuously to form a homogenous vehicle.

  • Gradually add the accurately weighed this compound sodium to the vehicle with continuous stirring until completely dissolved.

  • Visually inspect the solution for any particulate matter.

  • Sterile filter the final solution through a 0.22 µm filter into a sterile receiving vessel.

  • Aseptically fill the solution into sterile vials and apply sterile stoppers.

start Start weigh_peg Weigh sterile PEG 300 start->weigh_peg add_wfi Add sterile WFI with stirring weigh_peg->add_wfi add_this compound Add this compound Sodium with stirring add_wfi->add_this compound dissolution Ensure complete dissolution add_this compound->dissolution visual_inspection Visual Inspection dissolution->visual_inspection sterile_filtration Sterile Filtration (0.22 µm) visual_inspection->sterile_filtration aseptic_filling Aseptic Filling into vials sterile_filtration->aseptic_filling end End aseptic_filling->end

Figure 2: Workflow for the preparation of a this compound subcutaneous injection.
Protocol 2: In Vitro Release Testing of a Long-Acting Injectable Formulation

This protocol outlines a general method for assessing the in vitro release profile of a long-acting injectable formulation. The specific conditions would need to be optimized for each formulation.

Apparatus:

  • USP Apparatus 4 (Flow-Through Cell) or USP Apparatus 2 (Paddle) with enhancer cells.

  • HPLC system with a suitable column (e.g., C18) and detector.

Reagents:

  • Release medium: A buffered solution with a surfactant (e.g., polysorbate 80) to ensure sink conditions. The pH should be physiologically relevant (e.g., pH 7.4).

  • This compound reference standard.

Procedure:

  • Prepare the release medium and degas it.

  • Set up the dissolution apparatus at the desired temperature (e.g., 37°C) and flow rate (for Apparatus 4) or paddle speed (for Apparatus 2).

  • Accurately introduce a known amount of the this compound injectable formulation into the dissolution cell.

  • At predetermined time points, collect samples of the release medium.

  • Analyze the samples for this compound concentration using a validated HPLC method.

  • Calculate the cumulative percentage of drug released over time.

start Start prepare_media Prepare & Degas Release Medium start->prepare_media setup_apparatus Setup Dissolution Apparatus (e.g., 37°C) prepare_media->setup_apparatus introduce_sample Introduce Formulation into Cell setup_apparatus->introduce_sample collect_samples Collect Samples at Predetermined Intervals introduce_sample->collect_samples hplc_analysis Analyze Samples by HPLC collect_samples->hplc_analysis calculate_release Calculate Cumulative Drug Release (%) hplc_analysis->calculate_release end End calculate_release->end

Figure 3: General workflow for in vitro release testing of a long-acting injectable.
Protocol 3: HPLC-Based Quantification of this compound in a Formulation

This protocol provides a general method for the quantification of this compound in a pharmaceutical formulation using reverse-phase HPLC.

Instrumentation:

  • HPLC system with a UV or PDA detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

  • A mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately dilute the this compound formulation with the mobile phase or a suitable diluent to fall within the concentration range of the calibration curve.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the injection volume (e.g., 10 µL).

    • Set the detection wavelength (e.g., 269 nm).

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Administration and Dosing

The administration of long-acting this compound requires an initial loading phase to rapidly achieve therapeutic concentrations, followed by maintenance doses.

Table 4: Dosing Regimen for this compound Subcutaneous Injection (for HIV Treatment)

PhaseDay 1Day 2Day 8Day 15Maintenance
Option 1 600 mg oral (2 x 300 mg tablets) + 927 mg SC injection (2 x 1.5 mL)600 mg oral (2 x 300 mg tablets)--927 mg SC injection every 6 months (26 weeks) ± 2 weeks from the last injection.
Option 2 600 mg oral (2 x 300 mg tablets)600 mg oral (2 x 300 mg tablets)300 mg oral927 mg SC injection (2 x 1.5 mL)927 mg SC injection every 6 months (26 weeks) ± 2 weeks from the last injection.

Sources:[14]

Administration of Subcutaneous Injection:

  • Administered by a healthcare professional into the abdomen.[6]

  • Two 1.5 mL injections are given consecutively.

  • Injection site reactions, such as pain, swelling, and nodules, are common side effects.[7]

Stability and Storage

Proper storage is crucial to maintain the integrity of the formulation.

  • Vials: Store at room temperature (20°C to 25°C; 68°F to 77°F).[4]

  • Protection from Light: Keep vials in the original carton until use.[4]

  • After Drawing into Syringe: Administer as soon as possible, and discard if not used within 4 hours.[4]

Conclusion

The development of long-acting injectable formulations of this compound represents a significant advancement in HIV therapy, offering the potential for improved adherence and convenience. The subcutaneous formulation provides sustained drug exposure for six months, and an investigational once-yearly intramuscular formulation may further enhance these benefits. The protocols and data presented here provide a foundational understanding for researchers and drug development professionals working on long-acting injectable technologies. Further research and development in this area are crucial for optimizing patient care and continuing the progress toward ending the HIV epidemic.

References

Application Notes and Protocols for Lenacapavir Therapy Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the required laboratory monitoring for patients undergoing therapy with lenacapavir, a first-in-class HIV-1 capsid inhibitor. The following sections detail the necessary laboratory assessments, their recommended frequencies, and the underlying experimental protocols to ensure patient safety and therapeutic efficacy.

Introduction to this compound and Monitoring Rationale

This compound is a potent, long-acting antiretroviral medication indicated for the treatment of multi-drug resistant HIV-1 infection in heavily treatment-experienced adults.[1][2][3][4] Its unique mechanism of action, targeting the HIV-1 capsid at multiple stages of the viral lifecycle, necessitates a tailored laboratory monitoring strategy.[1][2][3][4][5] Monitoring is crucial for assessing treatment response, identifying potential adverse effects, and managing drug-drug interactions.

Required Laboratory Monitoring

A summary of the essential laboratory tests and their recommended monitoring schedule for patients on this compound therapy is presented in the table below.

Laboratory Test Baseline (Prior to Initiation) Initiation Phase (Oral Lead-in) Maintenance Phase (Injectable) Rationale
HIV-1 Genotypic Resistance Testing Yes-As clinically indicatedTo confirm susceptibility to this compound and select an effective background regimen.[6]
Plasma HIV-1 RNA (Viral Load) YesEvery 4-6 weeks until undetectableEvery 6 monthsTo assess virologic response to therapy.[6]
CD4+ T-cell Count Yes-Every 6-12 monthsTo monitor immune reconstitution.[6]
Complete Blood Count (CBC) with Differential Yes-AnnuallyTo assess for hematologic abnormalities.[6]
Serum Chemistry Panel (including electrolytes, BUN, creatinine) Yes-AnnuallyTo monitor renal function.[6]
Liver Function Tests (ALT, AST, Bilirubin) Yes-AnnuallyTo monitor hepatic function.[6]
Hepatitis B Virus (HBV) Serology (HBsAg, anti-HBs, anti-HBc) Yes--To screen for co-infection, as some background antiretrovirals are active against HBV.
Hepatitis C Virus (HCV) Antibody Yes--To screen for co-infection.
Pregnancy Test Yes (for individuals of childbearing potential)-Prior to each injectionTo rule out pregnancy before administering the long-acting injection.
Therapeutic Drug Monitoring (TDM) --As clinically indicatedFor certain co-administered drugs that are sensitive CYP3A4 substrates (e.g., immunosuppressants).[7]

Experimental Protocols

Detailed methodologies for key laboratory experiments are outlined below.

Plasma HIV-1 RNA Quantification (Viral Load)
  • Principle: Real-time reverse transcription polymerase chain reaction (RT-PCR) is the standard method for quantifying HIV-1 RNA in plasma. This assay involves the reverse transcription of viral RNA into complementary DNA (cDNA), followed by the amplification of a specific target sequence within the HIV-1 genome.

  • Methodology:

    • Sample Collection: Collect whole blood in EDTA-containing tubes.

    • Plasma Separation: Centrifuge the blood sample to separate plasma. Plasma should be stored at -80°C if not processed immediately.

    • RNA Extraction: Isolate viral RNA from plasma using a commercially available kit (e.g., QIAGEN QIAamp Viral RNA Mini Kit).

    • RT-PCR: Perform one-step or two-step real-time RT-PCR using a validated commercial assay (e.g., Abbott RealTime HIV-1, Roche COBAS AmpliPrep/COBAS TaqMan HIV-1 Test). The reaction mixture typically includes reverse transcriptase, DNA polymerase, primers, and a fluorescently labeled probe specific to the HIV-1 target sequence.

    • Quantification: The amount of amplified DNA is measured in real-time by detecting the fluorescence signal. A standard curve is used to determine the initial quantity of HIV-1 RNA in the sample, reported as copies/mL.

HIV-1 Genotypic Resistance Testing
  • Principle: Genotypic resistance testing involves sequencing the HIV-1 pol gene, which encodes the protease, reverse transcriptase, and integrase enzymes, to identify mutations associated with resistance to antiretroviral drugs. For this compound, sequencing of the capsid (CA) region of the gag gene is necessary.

  • Methodology:

    • Sample Preparation: Follow the same sample collection and plasma separation steps as for viral load testing.

    • RNA Extraction and RT-PCR: Extract viral RNA and perform RT-PCR to amplify the target gene regions (pol and gag).

    • DNA Sequencing: Sequence the amplified DNA product using Sanger sequencing or next-generation sequencing (NGS) methods.

    • Data Analysis: The obtained sequence is compared to a wild-type reference sequence to identify mutations. The clinical significance of identified mutations is determined by referencing a genotypic resistance interpretation algorithm (e.g., Stanford University HIV Drug Resistance Database).

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Lenacapavir_Mechanism_of_Action cluster_virus HIV-1 Lifecycle cluster_this compound This compound Action Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Nuclear Import Nuclear Import Reverse Transcription->Nuclear Import Integration Integration Nuclear Import->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Virion Assembly Virion Assembly Transcription & Translation->Virion Assembly Budding & Maturation Budding & Maturation Virion Assembly->Budding & Maturation This compound This compound This compound->Nuclear Import Inhibits capsid-mediated nuclear import This compound->Virion Assembly Disrupts capsid assembly This compound->Budding & Maturation Interferes with capsid core formation

Caption: this compound's multi-stage inhibition of the HIV-1 lifecycle.

Laboratory Monitoring Workflow

Lenacapavir_Monitoring_Workflow Patient Screening Patient Screening Baseline Labs Baseline Labs Patient Screening->Baseline Labs Initiate this compound Initiate this compound Baseline Labs->Initiate this compound Oral Lead-in Monitoring Oral Lead-in Monitoring Initiate this compound->Oral Lead-in Monitoring Virologic Suppression? Virologic Suppression? Oral Lead-in Monitoring->Virologic Suppression? Maintenance Phase Maintenance Phase Virologic Suppression?->Maintenance Phase Yes Clinical Reassessment Clinical Reassessment Virologic Suppression?->Clinical Reassessment No Routine Monitoring Routine Monitoring Maintenance Phase->Routine Monitoring Adverse Event or Virologic Failure? Adverse Event or Virologic Failure? Routine Monitoring->Adverse Event or Virologic Failure? Adverse Event or Virologic Failure?->Maintenance Phase No Adverse Event or Virologic Failure?->Clinical Reassessment Yes

Caption: Clinical workflow for monitoring patients on this compound therapy.

Management of Drug-Drug Interactions

These notes are intended to provide guidance for laboratory monitoring of this compound therapy. Clinical judgment and adherence to the most current prescribing information are paramount in patient management.

References

Troubleshooting & Optimization

Technical Support Center: Identifying and Characterizing Lenacapavir Resistance Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experiments to identify and characterize lenacapavir resistance mutations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to resistance?

This compound is a first-in-class inhibitor of the HIV-1 capsid protein (CA).[1][2] It disrupts multiple stages of the viral lifecycle, including capsid-mediated nuclear import of viral DNA, virus assembly and release, and the formation of the capsid core.[1][2] Resistance to this compound emerges through mutations in the HIV-1 capsid gene, which alter the drug's binding site on the capsid protein, thereby reducing its efficacy.[3]

Q2: What are the primary resistance mutations associated with this compound?

Several key resistance-associated mutations (RAMs) have been identified through in vitro selection and in clinical trials. The most common and significant mutations include M66I, Q67H, and N74D in the HIV-1 capsid protein.[1][3][4] Other mutations observed include L56I, K70N/H/R, N74S, and T107N.[4][5][6]

Q3: How is this compound resistance measured in the laboratory?

This compound resistance is primarily measured using two types of assays:

  • Phenotypic Assays: These assays directly measure the susceptibility of the virus to the drug. A common method is the single-cycle infectivity assay, often using cell lines like TZM-bl that express a reporter gene (e.g., luciferase) upon viral infection.[7][8][9] The concentration of this compound required to inhibit viral replication by 50% (EC50) is determined for the mutant virus and compared to a wild-type virus. The result is expressed as a "fold change" in resistance.

  • Genotypic Assays: These assays involve sequencing the HIV-1 capsid gene to identify known resistance mutations.[10][11][12] This method is rapid and can be performed on clinical samples.[11][12]

Q4: What is the clinical significance of different this compound resistance mutations?

The clinical significance of a resistance mutation is determined by the level of resistance it confers (fold change) and its impact on viral fitness (replication capacity). For example, the M66I mutation is associated with a greater than 1000-fold reduction in this compound susceptibility but also significantly impairs the virus's ability to replicate.[1] In contrast, the Q67H mutation confers a more moderate level of resistance (around 5-fold) with a smaller impact on viral fitness.[4]

Q5: Can this compound resistance be overcome?

The emergence of this compound resistance is a concern, particularly in the context of functional monotherapy.[5][6] However, since this compound has a unique mechanism of action, there is no cross-resistance with other existing classes of antiretroviral drugs.[1] Therefore, in cases of this compound resistance, an optimized background regimen with other active antiretrovirals is crucial for treatment success.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in phenotypic assays.

Possible Cause Troubleshooting Step
Cell line variability Ensure consistent cell passage number and health. Regularly test for mycoplasma contamination. Use a standardized cell seeding density.
Virus stock inconsistency Prepare and titer large batches of virus stocks. Aliquot and store at -80°C to avoid multiple freeze-thaw cycles. Re-titer an aliquot each time a new batch is used.
Reagent degradation Prepare fresh drug dilutions for each experiment. Ensure proper storage of all reagents according to the manufacturer's instructions.
Pipetting errors Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of cells, virus, and drug solutions.

Problem 2: Failure to amplify the HIV-1 capsid gene for genotypic analysis.

Possible Cause Troubleshooting Step
Low viral load in the sample Genotypic assays require a minimum viral load, typically >500-1000 copies/mL.[13] Confirm the viral load of the sample before proceeding.
RNA degradation Ensure proper sample collection and storage (plasma frozen at -80°C) to maintain RNA integrity.
Primer mismatch HIV-1 is genetically diverse. If using standard primers, they may not be optimal for all subtypes. Consider using a set of primers designed to amplify a broad range of subtypes or design new primers based on known sequences.
PCR inhibition Plasma samples can contain PCR inhibitors. Ensure the RNA extraction method effectively removes these inhibitors.

Problem 3: Discrepancy between genotypic and phenotypic results.

Possible Cause Troubleshooting Step
Presence of minor resistant variants Standard Sanger sequencing may not detect resistant variants that are present at a low frequency (<20%) in the viral population. Next-generation sequencing (NGS) can provide a more sensitive and quantitative analysis of viral variants.
Complex mutational patterns The phenotypic effect of multiple mutations cannot always be predicted from the genotype alone. Some mutations may have synergistic or antagonistic effects on resistance.
Novel mutations A novel mutation may be present that is not yet characterized in resistance databases. In this case, a phenotypic assay is essential to determine its impact on drug susceptibility.

Data Presentation

Table 1: Summary of Key this compound Resistance Mutations

MutationFold Change in this compound EC50 (Approximate)Impact on Viral Replication Capacity (Fitness)
L56I 204Reduced (9% of wild-type)[1]
M66I >1000Severely Reduced (1-5% of wild-type)[1]
Q67H ~5Moderately Reduced (58% of wild-type)[4]
K70N -Reduced
N74D ~10Moderately Reduced[6]
N74S -Reduced
T107N -Reduced

Note: Fold change values can vary depending on the specific assay and cell type used. Data on the impact on viral fitness is often qualitative and comparative to wild-type virus.

Experimental Protocols

Phenotypic Susceptibility Testing: Single-Cycle HIV-1 Infectivity Assay using TZM-bl Reporter Cells

This protocol describes a method to determine the phenotypic susceptibility of HIV-1 variants to this compound.

Methodology:

  • Cell Preparation:

    • Culture TZM-bl cells (available from the NIH AIDS Reagent Program) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

    • One day prior to infection, seed the TZM-bl cells in a 96-well plate at a density of 2 x 10^4 cells per well.[7]

  • Drug and Virus Preparation:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations.

    • Prepare virus stocks (both wild-type and mutant) and determine the tissue culture infectious dose 50 (TCID50). Dilute the virus stock to a concentration that will yield a reproducible signal in the linear range of the assay.

  • Infection:

    • Add the serially diluted this compound to the wells containing the TZM-bl cells.

    • Immediately add the diluted virus to the wells.

    • Include control wells with cells and virus but no drug (virus control) and cells only (background control).

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[7]

  • Luciferase Assay:

    • After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer, according to the manufacturer's instructions.[7]

  • Data Analysis:

    • Subtract the background luciferase readings from all wells.

    • Normalize the data to the virus control (100% infection).

    • Plot the percentage of infection against the log of the this compound concentration and use a non-linear regression analysis to determine the EC50 value.

    • The fold change in resistance is calculated by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.

Genotypic Resistance Testing: HIV-1 Capsid Gene Sequencing

This protocol outlines the general steps for sequencing the HIV-1 capsid gene from plasma samples.

Methodology:

  • RNA Extraction:

    • Extract viral RNA from patient plasma samples using a commercial viral RNA extraction kit.

  • Reverse Transcription and PCR Amplification:

    • Perform a reverse transcription reaction to convert the viral RNA into complementary DNA (cDNA).

    • Amplify the capsid-coding region of the gag gene using nested PCR with primers specific for this region.[10] The use of nested PCR increases the sensitivity and specificity of the amplification.

  • PCR Product Purification:

    • Purify the PCR product to remove primers, dNTPs, and other reaction components that could interfere with sequencing. This can be done using a commercial PCR purification kit.

  • Sequencing:

    • Sequence the purified PCR product using Sanger sequencing or next-generation sequencing (NGS) methods.

  • Sequence Analysis:

    • Assemble and edit the raw sequence data to obtain a consensus sequence for the capsid gene.

    • Align the patient-derived sequence with a wild-type reference sequence (e.g., HXB2) to identify mutations.

    • Compare the identified mutations to a database of known this compound resistance mutations (e.g., the Stanford University HIV Drug Resistance Database).

Mandatory Visualizations

HIV_Lifecycle_and_Lenacapavir_Inhibition cluster_host_cell Host Cell Entry Entry Reverse_Transcription Reverse_Transcription Entry->Reverse_Transcription Nuclear_Import Nuclear_Import Reverse_Transcription->Nuclear_Import Integration Integration Nuclear_Import->Integration Proviral DNA Transcription_Translation Transcription_Translation Integration->Transcription_Translation Viral Proteins & RNA Assembly Assembly Transcription_Translation->Assembly Budding_Maturation Budding_Maturation Assembly->Budding_Maturation New_Virion New Virion Budding_Maturation->New_Virion Lenacapavir_2 This compound Inhibition Lenacapavir_2->Assembly Lenacapavir_3 This compound Inhibition Lenacapavir_3->Budding_Maturation Lenacapavir_1 Lenacapavir_1 Lenacapavir_1->Nuclear_Import HIV_Virion HIV Virion HIV_Virion->Entry

Caption: this compound's multi-stage inhibition of the HIV-1 lifecycle.

Phenotypic_Assay_Workflow Start Start Seed_Cells Seed TZM-bl cells in 96-well plate Start->Seed_Cells Add_Drug Add serial dilutions of this compound Seed_Cells->Add_Drug Add_Virus Infect cells with HIV-1 (WT or Mutant) Add_Drug->Add_Virus Incubate Incubate for 48 hours Add_Virus->Incubate Measure_Luciferase Lyse cells and measure luciferase activity Incubate->Measure_Luciferase Analyze_Data Calculate EC50 and Fold Change Measure_Luciferase->Analyze_Data End End Analyze_Data->End

Caption: Workflow for phenotypic susceptibility testing of this compound.

Genotypic_Assay_Workflow Start Start RNA_Extraction Extract viral RNA from plasma Start->RNA_Extraction RT_PCR Reverse Transcription and Nested PCR of Capsid Gene RNA_Extraction->RT_PCR Purification Purify PCR Product RT_PCR->Purification Sequencing Sanger or Next-Generation Sequencing Purification->Sequencing Analysis Sequence analysis and mutation identification Sequencing->Analysis End End Analysis->End

Caption: Workflow for genotypic resistance testing of the HIV-1 capsid gene.

References

Technical Support Center: Optimizing Lenacapavir Dosing for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing lenacapavir dosing regimens for in vivo research. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1][2] It disrupts multiple essential steps in the viral lifecycle, including capsid-mediated nuclear uptake of proviral DNA, virus assembly and release, and the formation of the capsid core.[1][2][3][4] By binding to the interface between capsid subunits, this compound can both over-stabilize the capsid, leading to premature breakage, and interfere with capsid construction, resulting in deformed capsids that cannot protect the viral genome.[1][5]

Q2: What are the key pharmacokinetic properties of this compound to consider for in vivo studies?

A2: this compound exhibits a long half-life, which is a key feature for its development as a long-acting injectable.[2][6] Following subcutaneous administration, it demonstrates sustained plasma exposure.[6][7] The pharmacokinetics can be dose-proportional depending on the formulation and dose range.[2][8] It is highly protein-bound and has low systemic clearance.[6][9] Notably, the half-life in macaques is shorter than in humans.[10]

Q3: What formulations of this compound are suitable for animal studies?

A3: For research purposes, this compound has been formulated in various ways. One common vehicle for subcutaneous injection in macaques consists of polyethylene glycol 300, water, ethanol, poloxamer 188, and sodium hydroxide.[10] Aqueous suspensions with poloxamer 188 have also been used in rats and dogs.[6] For in vitro assays, this compound is often dissolved in DMSO.[10]

Q4: How should I determine the appropriate dose of this compound for my animal model?

A4: Dose selection will depend on the animal model, the desired plasma concentration, and the specific research question. Reviewing existing literature for similar studies is a good starting point. Dose-ranging studies in your chosen species are recommended to establish the pharmacokinetic and pharmacodynamic profile. For instance, studies in macaques have explored doses ranging from 5 mg/kg to 75 mg/kg for pre-exposure prophylaxis (PrEP) models.[10]

Troubleshooting Guide

Issue 1: Suboptimal or variable drug exposure in plasma.

  • Possible Cause: Improper formulation or administration technique.

    • Troubleshooting Steps:

      • Ensure the formulation is homogenous and the drug is fully dissolved or suspended. For suspensions, ensure proper mixing before each administration.

      • Verify the accuracy of the injection volume and technique. For subcutaneous injections, ensure the dose is delivered into the subcutaneous space and not intradermally or intramuscularly.

      • Consider the injection site, as this can influence absorption. The scapular region has been used in macaques.[10]

  • Possible Cause: "Flip-flop" pharmacokinetics.

    • Troubleshooting Steps:

      • Be aware that with sustained-release formulations, the absorption rate can be slower than the elimination rate ("flip-flop" kinetics), which can affect the interpretation of pharmacokinetic parameters like the apparent half-life.[6][7]

      • Conduct serial blood sampling to accurately characterize the full pharmacokinetic profile, including the absorption and elimination phases.

Issue 2: Lack of efficacy despite detectable drug levels.

  • Possible Cause: Emergence of drug resistance.

    • Troubleshooting Steps:

      • If possible, perform genotypic analysis of the virus from breakthrough infections to identify potential resistance-associated mutations in the capsid gene. The Q67H mutation has been observed to emerge at lower this compound exposures.[11]

      • Ensure that plasma concentrations are maintained above the protein-adjusted EC95 for the virus strain being used.

  • Possible Cause: Differences in potency against the specific viral strain.

    • Troubleshooting Steps:

      • Confirm the in vitro susceptibility of your viral strain to this compound. For instance, this compound is less potent against HIV-2 and SHIV than HIV-1.[12][13]

Issue 3: Injection site reactions.

  • Possible Cause: Formulation components or high injection volume.

    • Troubleshooting Steps:

      • Monitor injection sites daily for signs of inflammation, swelling, or other reactions. In macaque studies, injections were generally well-tolerated.[10]

      • If reactions occur, consider optimizing the formulation by adjusting excipients or reducing the injection volume by splitting the dose into multiple sites.

Data Presentation

Table 1: Summary of this compound Pharmacokinetics Following Subcutaneous Administration in Animal Models

SpeciesDose RangeKey Pharmacokinetic ParametersReference
Rat10 mg/kgSustained release with measurable concentrations for at least 90 days.[7][14]
Dog3-100 mg/kgSustained release with measurable concentrations for at least 30 days. Apparent t1/2 ranged from 2.8 to 21.9 days.[6][7]
Macaque5-75 mg/kgDose-proportional increases in plasma levels. Shorter half-life than in humans.[10]
Macaque15 mg/kg & 50 mg/kgMean drug levels maintained above paEC95 for ~4.8 and ~6.6 months, respectively, after the second dose.[15]

Table 2: Example Dosing Regimens from Preclinical Efficacy Studies

Animal ModelStudy TypeDosing RegimenOutcomeReference
MacaqueSHIV Rectal ChallengeSingle subcutaneous injection of 5, 10, 20, 50, or 75 mg/kg.Majority of animals were protected from infection when challenged 7 weeks after dosing.[10][16]
MacaquestHIV-A19 IV ChallengeSingle subcutaneous injection of 25 mg/kg.All treated animals were protected from infection when challenged 30 days after dosing.[15][17]

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Subcutaneous this compound in Macaques

  • Animal Model: Rhesus or pigtail macaques.

  • Formulation Preparation: Prepare this compound in a vehicle suitable for subcutaneous injection (e.g., 58.03% polyethylene glycol 300, 27.1% water, 6.78% ethanol, 6.61% poloxamer 188, 1.48% sodium hydroxide) at a stock concentration of 300 mg/mL.[10]

  • Dosing: Administer a single subcutaneous injection of the desired dose (e.g., 5-75 mg/kg) in the scapular region.[10] Ensure the injection volume does not exceed 2 mL per site.[10]

  • Blood Sampling: Collect whole blood samples (e.g., in EDTA tubes) at predetermined time points (e.g., pre-dose, and at various time points post-dose such as 1, 3, 7, 14, 28, 56, and 84 days) to characterize the pharmacokinetic profile.

  • Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and apparent half-life using non-compartmental analysis.

Visualizations

HIV_Lifecycle_and_Lenacapavir_Inhibition cluster_host_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_this compound This compound Inhibition HIV_entry 1. HIV Entry Uncoating 2. Uncoating HIV_entry->Uncoating Reverse_Transcription 3. Reverse Transcription Uncoating->Reverse_Transcription Nuclear_Import 4. Nuclear Import Reverse_Transcription->Nuclear_Import Integration 5. Integration Nuclear_Import->Integration Assembly 7. Assembly Budding 8. Budding & Maturation Assembly->Budding Transcription_Translation 6. Transcription & Translation Integration->Transcription_Translation Transcription_Translation->Assembly Inhibit_Nuclear_Import Inhibits Nuclear Import Inhibit_Nuclear_Import->Nuclear_Import Inhibit_Assembly Disrupts Assembly & Core Formation Inhibit_Assembly->Assembly Inhibit_Release Interferes with Release Inhibit_Release->Budding

Caption: this compound's multi-stage inhibition of the HIV-1 lifecycle.

experimental_workflow cluster_pre_challenge Pre-Challenge Phase cluster_challenge Challenge Phase cluster_post_challenge Post-Challenge Monitoring Animal_Acclimation Animal Acclimation & Baseline Sampling Lenacapavir_Dosing This compound Administration (Subcutaneous) Animal_Acclimation->Lenacapavir_Dosing Viral_Challenge Viral Challenge (e.g., SHIV) Lenacapavir_Dosing->Viral_Challenge Drug Distribution Period (e.g., 7 weeks) PK_Sampling Pharmacokinetic Sampling (Blood) Viral_Challenge->PK_Sampling Viral_Load_Monitoring Viral Load Monitoring (Plasma) Viral_Challenge->Viral_Load_Monitoring Clinical_Observation Clinical Observation & Safety Assessment Viral_Challenge->Clinical_Observation

Caption: General experimental workflow for a preclinical this compound efficacy study.

troubleshooting_logic Start Suboptimal In Vivo Efficacy Observed Check_PK Measure Plasma Drug Concentrations Start->Check_PK Low_Exposure Low or Variable Exposure Check_PK->Low_Exposure Below Target Adequate_Exposure Adequate Exposure Check_PK->Adequate_Exposure At or Above Target Troubleshoot_Formulation Review Formulation & Administration Technique Low_Exposure->Troubleshoot_Formulation Check_Resistance Assess Viral Resistance (Genotyping) Adequate_Exposure->Check_Resistance Check_Potency Confirm In Vitro Potency Against Viral Strain Adequate_Exposure->Check_Potency

Caption: Logical workflow for troubleshooting suboptimal this compound efficacy.

References

Technical Support Center: Troubleshooting Lenacapavir Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting variability in cell-based assays involving the first-in-class HIV-1 capsid inhibitor, lenacapavir.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent, long-acting antiretroviral medication that functions as an HIV-1 capsid inhibitor.[1][2][3] Its unique mechanism of action involves binding directly to the viral capsid protein (p24), interfering with multiple essential stages of the HIV-1 replication cycle.[2][3][4] These stages include:

  • Nuclear Import: It over-stabilizes the capsid, preventing the proper release of viral contents and blocking the transport of the viral pre-integration complex into the host cell nucleus.[1][2][5]

  • Virus Assembly and Release: It interferes with the formation of new, functional capsid proteins.[3][6]

  • Capsid Core Formation: It disrupts the normal rate of capsid subunit association, leading to the creation of irregularly shaped and non-infectious virions.[3][4]

Q2: What are the common cell-based assays used to evaluate this compound's activity?

A2: The most common assays are single-cycle infectivity assays. These typically involve using engineered HIV-1 vectors that express a reporter gene (e.g., luciferase or Green Fluorescent Protein - GFP) upon successful infection of a target cell line (e.g., MT-4, TZM-bl, or HEK293T). The potency of this compound is determined by measuring the reduction in reporter gene expression in the presence of the drug, from which an EC50 value (the concentration of drug that inhibits 50% of viral activity) is calculated.

Q3: What are the primary sources of variability in these assays?

A3: Variability in antiviral assays can stem from multiple factors related to reagents, protocols, and the virus-drug-cell system itself.[7][8] Key sources include:

  • Cell Health and Passage Number: Inconsistent cell density, viability, or using cells at a high passage number can significantly alter infectivity and drug response.

  • Virus Stock Quality: Variations in viral titer, infectivity, and the presence of defective viral particles between different virus preparations can lead to inconsistent results.

  • Reagent Consistency: Differences in serum lots, media composition, and pipette calibration can introduce significant error.

  • Assay Protocol Execution: Minor deviations in incubation times, cell seeding densities, and reagent addition can cause well-to-well or plate-to-plate variability.[9]

  • Drug-Protein Interactions: this compound is highly protein-bound. Variations in the protein concentration of the culture medium (e.g., fetal bovine serum) can alter the free drug concentration and impact apparent potency.

  • Natural Viral Polymorphisms: While the HIV-1 capsid is highly conserved, natural polymorphisms exist, some of which may have a minor impact on this compound susceptibility.[10][11]

Troubleshooting Guides

This section addresses specific problems users may encounter.

Issue 1: High Well-to-Well or Plate-to-Plate Variability in EC50 Values

Possible Causes & Solutions

CauseRecommended Solution
Inconsistent Cell Seeding Ensure cells are thoroughly resuspended to a single-cell suspension before plating. Use calibrated multichannel pipettes and verify uniform cell distribution across the plate by microscopy.
Edge Effects Evaporation from wells on the outer edges of a plate can concentrate reagents. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data. Ensure proper humidification in the incubator.
Inaccurate Drug Dilutions Prepare serial dilutions fresh for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. Perform dilutions in a sufficient volume to minimize pipetting errors.
Variable Virus Input Thaw viral stocks rapidly and keep on ice. Mix the diluted virus suspension gently but thoroughly before adding to the cells. Ensure the same amount of infectious virus (MOI - Multiplicity of Infection) is added to each well.
Issue 2: Low or No Viral Infectivity in Control Wells

Possible Causes & Solutions

CauseRecommended Solution
Poor Virus Stock Quality Titer your viral stock before each experiment using a standardized method (e.g., TCID50 or a reporter-based assay) to confirm its infectivity. Store viral stocks in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.
Suboptimal Cell Health Use cells that are in the logarithmic growth phase and have been passaged a limited number of times. Regularly check for mycoplasma contamination. Ensure cell viability is >95% at the time of infection.
Incorrect MOI The Multiplicity of Infection (MOI) may be too low for the target cell line. Perform a titration experiment to determine the optimal MOI that yields a robust signal without causing cytotoxicity.
Presence of Inhibitors Ensure that reagents, such as the serum or media, are not contaminated with any inhibitory substances. Test new lots of serum for their ability to support robust viral infection.
Issue 3: Unexpected Shifts in this compound Potency (EC50)

Possible Causes & Solutions

CauseRecommended Solution
Serum Protein Binding This compound's potency is highly dependent on the free drug concentration. The percentage of serum (e.g., FBS) in the assay medium directly impacts this. Standardize the serum concentration across all experiments and use the same lot of serum for a given set of studies.
Drug Adsorption to Plastics This compound can be "sticky." To minimize loss, use low-protein-binding plates and pipette tips. Include a pre-incubation step of the drug in the assay plate before adding cells and virus.
Emergence of Resistance If culturing virus over time, resistance mutations like Q67H can emerge, leading to a significant decrease in susceptibility.[12] If resistance is suspected, sequence the viral capsid gene.
Cell Line Differences Different cell lines can express varying levels of host factors that interact with the HIV-1 capsid, such as CPSF6 and Nup153.[1][13] These differences can subtly alter this compound's apparent potency. Be consistent with the cell line used.

Experimental Protocols & Visualizations

Protocol: Single-Cycle HIV-1 Infectivity Assay

This protocol outlines a standard method for determining the EC50 of this compound using a luciferase-based reporter virus.

Materials:

  • Target cells (e.g., TZM-bl)

  • Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • HIV-1 reporter virus (e.g., HIV-1 NL4-3.Luc.R-E-)

  • This compound stock solution (in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Methodology:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Dilution: Prepare a serial dilution of this compound in growth medium. Start with a high concentration (e.g., 10 nM) and perform 1:3 or 1:5 dilutions. Include a "no drug" (virus only) control.

  • Treatment: Carefully remove the medium from the cells and add 50 µL of the diluted this compound solutions to the appropriate wells.

  • Infection: Add 50 µL of diluted HIV-1 reporter virus to each well to achieve a predetermined MOI that gives a signal of at least 100x the background. Also include "no virus" (cells only) control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Lysis and Readout: Remove the supernatant. Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis:

    • Subtract the average background signal (cells only) from all wells.

    • Normalize the data by expressing the signal in each well as a percentage of the "no drug" control.

    • Plot the percent inhibition versus the log of the drug concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Visualizations

G cluster_entry Early Stage (Cytoplasm) cluster_nuclear Nuclear Import cluster_late Late Stage (Assembly) HIV_Virus HIV-1 Virion Uncoated_Capsid Released Capsid Core HIV_Virus->Uncoated_Capsid Cell Entry & Uncoating Nuclear_Pore Nuclear Pore Complex (Host Factors: CPSF6, Nup153) Uncoated_Capsid->Nuclear_Pore Trafficking to Nucleus Proviral_DNA Proviral DNA Integration Nuclear_Pore->Proviral_DNA Successful Import Gag_Pol Gag/Gag-Pol Polyproteins Immature_Virion Immature Virion Assembly Gag_Pol->Immature_Virion Virion Budding Mature_Virion Mature, Infectious Virion Immature_Virion->Mature_Virion Protease Maturation This compound This compound This compound->Uncoated_Capsid Hyper-stabilizes Blocks Nuclear Import This compound->Immature_Virion Disrupts Assembly Creates Aberrant Capsids

G Start High Variability Observed in EC50 Check_Cells Review Cell Culture - Uniform Seeding? - Consistent Passage #? - Healthy Morphology? Start->Check_Cells Check_Reagents Examine Reagents - Fresh Drug Dilutions? - Calibrated Pipettes? - Consistent Serum Lot? Start->Check_Reagents Check_Virus Assess Virus & Protocol - Consistent MOI? - No Freeze/Thaw Cycles? - Standardized Incubation? Start->Check_Virus Check_Plate Evaluate Plate Setup - Edge Effects Mitigated? - No Evaporation? Start->Check_Plate Result_Improved Variability Reduced Check_Cells->Result_Improved Issue Found & Corrected Result_Persistent Variability Persists Check_Cells->Result_Persistent No Obvious Issues Found Check_Reagents->Result_Improved Issue Found & Corrected Check_Reagents->Result_Persistent No Obvious Issues Found Check_Virus->Result_Improved Issue Found & Corrected Check_Virus->Result_Persistent No Obvious Issues Found Check_Plate->Result_Improved Issue Found & Corrected Check_Plate->Result_Persistent No Obvious Issues Found

References

Technical Support Center: Overcoming Challenges in Subcutaneous Delivery of Lenacapavir

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the subcutaneous delivery of lenacapavir. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during pre-clinical and clinical development.

Frequently Asked Questions (FAQs)

Formulation and Physicochemical Properties

Q1: What are the key physicochemical properties of this compound that influence its subcutaneous delivery?

This compound is a potent, first-in-class HIV-1 capsid inhibitor with low aqueous solubility and high lipophilicity (LogP of 6.4).[1][2] These properties are advantageous for developing a long-acting injectable formulation but also present challenges in achieving a stable and bioavailable subcutaneous depot. The low solubility allows for a slow release from the injection site, contributing to its extended half-life.[1][3]

Q2: What formulation strategies are used for subcutaneous this compound?

Due to its low aqueous solubility, this compound is formulated as an aqueous suspension for subcutaneous administration.[1][4] One formulation described in literature consists of amorphous this compound free acid at 100 or 200 mg/mL in normal saline with 2% poloxamer 188 as a surfactant.[1][4] A polyethylene glycol (PEG)/water solution has also been evaluated in nonclinical studies.[1][5]

Dosing and Administration

Q3: What is the rationale for the oral lead-in dosing before subcutaneous administration?

An oral lead-in is used to ensure therapeutic plasma concentrations of this compound are reached quickly, while the subcutaneous injection establishes the long-acting depot.[6][7] Subcutaneous this compound has a slow release from the injection site, with peak plasma concentrations occurring around 84 days post-dose.[3][6] The oral doses bridge this initial period to ensure continuous therapeutic coverage.

Q4: What is the recommended procedure for subcutaneous administration of this compound?

Proper administration is crucial to minimize injection site reactions. This compound should be administered subcutaneously in the abdomen.[8][9] Improper administration, such as intradermal injection, has been associated with serious injection site reactions, including necrosis and ulceration.[8][10] The approved dosing regimen consists of two 1.5 mL injections.[9][11]

Pharmacokinetics and Bioavailability

Q5: What is "flip-flop" kinetics and how does it apply to subcutaneous this compound?

"Flip-flop" kinetics occurs when the rate of drug absorption from the administration site is slower than the rate of its elimination from the body. This is characteristic of long-acting injectable formulations like this compound.[1][5] The slow release from the subcutaneous depot becomes the rate-limiting step in the drug's pharmacokinetic profile, leading to a prolonged apparent half-life. The subcutaneous half-life of this compound is approximately 8-12 weeks, compared to 10-12 days for the oral formulation.[6]

Q6: Does the injection site affect the pharmacokinetics of this compound?

Studies have investigated alternative injection sites to the abdomen to mitigate injection site reactions. A Phase 1 study in healthy participants showed that injections in the thigh, upper arm, or gluteus resulted in overlapping plasma exposures compared to the abdomen, suggesting these could be acceptable alternatives.[9][11][12]

Troubleshooting Guide

Injection Site Reactions (ISRs)

Problem: You are observing a high incidence of injection site reactions (ISRs) such as nodules, swelling, pain, or erythema in your study subjects.

Possible Causes and Solutions:

  • Improper Injection Technique: Intradermal or intramuscular injection can lead to more severe reactions.[8][10]

    • Troubleshooting Step: Ensure that personnel are thoroughly trained in subcutaneous injection techniques, specifically for this compound. The injection should be administered into the subcutaneous tissue of the abdomen.[8]

  • Formulation Issues: The physical properties of the suspension (e.g., particle size, viscosity) could contribute to local irritation.

    • Troubleshooting Step: Characterize the particle size distribution and viscosity of your formulation. Non-clinical studies have used formulations with a bimodal particle size distribution with peaks at 0.4 and 2.0 μm.[1][4]

  • High Injection Volume: The volume of the injection may be a contributing factor to discomfort and reactions.

    • Troubleshooting Step: While the approved dose involves two 1.5 mL injections[9][11], consider exploring formulation concentrations that could reduce the total volume in preclinical studies. However, be aware that higher concentrations may impact viscosity and injectability.

Pharmacokinetic Variability

Problem: You are observing high inter-individual variability in the plasma concentrations of this compound.

Possible Causes and Solutions:

  • Injection Site Variability: Differences in the subcutaneous tissue at the injection site (e.g., adipose tissue thickness) can influence absorption.

    • Troubleshooting Step: Standardize the injection location on the abdomen. While alternative sites are being explored[9][11][12], consistency within a study is key.

  • Formation of the Depot: The efficiency of depot formation can vary.

    • Troubleshooting Step: In preclinical models, imaging techniques can be used to visualize the depot and understand its dissolution characteristics.

  • Metabolism: this compound is primarily metabolized by CYP3A4 and UGT1A1.[3]

    • Troubleshooting Step: Screen for co-medications that are strong inducers or inhibitors of these enzymes.[10]

Formulation Stability

Problem: You are encountering issues with the physical stability of the this compound suspension (e.g., aggregation, settling).

Possible Causes and Solutions:

  • Inadequate Surfactant Concentration: The concentration of the stabilizing agent (e.g., poloxamer 188) may be insufficient.

    • Troubleshooting Step: Optimize the concentration of the surfactant in the formulation. A 2% poloxamer 188 concentration has been used in published formulations.[1][4]

  • Storage Conditions: Improper storage temperature can affect the stability of the suspension.

    • Troubleshooting Step: Store the formulation according to the recommended guidelines and conduct stability studies at various temperatures.

  • Vial Compatibility: There have been historical concerns with the compatibility of this compound solution with borosilicate glass vials, which could lead to the formation of sub-visible glass particles.[13]

    • Troubleshooting Step: Ensure that the vials used are confirmed to be compatible with the this compound formulation.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound
ParameterOral AdministrationSubcutaneous Administration
Bioavailability ~6-10%[6]Dose-proportional over 309-927 mg[6]
Time to Peak Concentration (Tmax) ~4 hours[3]~84 days[3][6]
Half-life (t1/2) 10-12 days[3][6]8-12 weeks[3][6]
Metabolism CYP3A4, UGT1A1[3]CYP3A4, UGT1A1[3]
Table 2: Incidence of Common Injection Site Reactions (CAPELLA Trial, Week 52)
ReactionIncidence (%)
Swelling36%[10]
Pain31%[10]
Erythema (Redness)31%[10]
Nodule25%[10]
Induration (Hardening)15%[10]
Pruritus (Itching)6%[10]

Note: Most injection site reactions were mild (Grade 1, 44%) or moderate (Grade 2, 17%).[10]

Experimental Protocols

Protocol 1: Evaluation of Injection Site Reactions in a Preclinical Model (e.g., Rabbit)
  • Animal Model: New Zealand White rabbits.

  • Formulation: this compound suspension at a clinically relevant concentration.

  • Administration:

    • Administer a single subcutaneous injection of the this compound formulation into the dorsal subcutaneous space.

    • Include a vehicle control group receiving the formulation without this compound.

  • Observation:

    • Visually inspect the injection sites daily for signs of erythema, edema, and other reactions.

    • Score the reactions based on a standardized scale (e.g., Draize scale).

    • Palpate the injection site to assess for the presence and size of any nodules or indurations.

  • Histopathology:

    • At predetermined time points (e.g., 7, 14, and 28 days post-injection), euthanize a subset of animals.

    • Excise the injection site and surrounding tissue.

    • Fix the tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • A board-certified veterinary pathologist should evaluate the slides for inflammation, necrosis, fibrosis, and other pathological changes.

Protocol 2: In Vitro Release Testing of a this compound Suspension
  • Apparatus: USP Apparatus 4 (Flow-Through Cell).

  • Release Medium: Phosphate-buffered saline (PBS) at pH 7.4 with a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate) to ensure sink conditions.

  • Procedure:

    • Accurately weigh and place a sample of the this compound suspension into the flow-through cell.

    • Pump the release medium through the cell at a constant flow rate (e.g., 8 mL/min).

    • Collect samples of the eluate at predetermined time intervals.

  • Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Interpretation:

    • Plot the cumulative percentage of drug released versus time to generate a dissolution profile.

    • This profile can be used to assess the in vitro performance of the formulation and for quality control purposes.

Visualizations

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development formulation Formulation Development (Aqueous Suspension) stability Stability Testing formulation->stability in_vitro_release In Vitro Release Testing formulation->in_vitro_release animal_pk Animal PK Studies (Rat, Dog) formulation->animal_pk isr_model ISR Modeling (Rabbit) animal_pk->isr_model phase1 Phase 1 (Safety, PK in Healthy Volunteers) isr_model->phase1 phase2_3 Phase 2/3 (Efficacy and Safety in PWHIV) phase1->phase2_3 post_market Post-Marketing Surveillance phase2_3->post_market

Caption: this compound Subcutaneous Formulation Development Workflow.

troubleshooting_isr cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start High Incidence of ISRs Observed cause1 Improper Injection Technique start->cause1 cause2 Formulation Properties start->cause2 cause3 High Injection Volume start->cause3 solution1 Retrain on SC Injection Protocol cause1->solution1 solution2 Characterize Particle Size & Viscosity cause2->solution2 solution3 Explore Alternative Formulations cause3->solution3

Caption: Troubleshooting Logic for Injection Site Reactions (ISRs).

References

Technical Support Center: Strategies to Improve the Oral Bioavailability of Capsid Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of capsid inhibitors.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My capsid inhibitor has very poor aqueous solubility, leading to minimal dissolution in simulated gastric fluids. What are my primary strategies?

A1: Poor aqueous solubility is a common challenge that severely limits oral absorption.[1] The primary goal is to increase the dissolution rate and concentration of the drug in the gastrointestinal (GI) fluid.[2]

  • Initial Approach: Physical Modifications

    • Particle Size Reduction: The first and most direct approach is to increase the drug's surface area.[3]

      • Micronization/Nanonization: Techniques like wet media milling or cryo-milling can reduce particle sizes to the micro- or nanometer range, significantly increasing the surface area available for dissolution.[2][4] Nanosuspensions, which are colloidal dispersions of drug particles, can be produced via these methods.[2]

    • Amorphous Solid Dispersions (ASDs): Convert the crystalline, low-energy form of your drug to a higher-energy amorphous state.

      • Method: This is typically achieved by dispersing the drug in a polymer matrix using techniques like spray drying or hot-melt extrusion (HME).[4][5]

      • Benefit: The amorphous form has a higher apparent solubility and can achieve a supersaturated concentration in the gut, which provides a greater driving force for absorption.[6]

      • Caution: Amorphous forms are inherently unstable and can recrystallize. Proper polymer selection is critical to maintain stability.[7]

  • Secondary Approach: Chemical Modifications

    • Salt Formation: If your capsid inhibitor has ionizable groups, forming a salt can dramatically improve solubility and dissolution rate.[2][4]

    • Co-crystals: Engineering a co-crystal with a benign co-former can alter the crystal lattice and improve the drug's physicochemical properties.[4][8]

Q2: My formulation strategy has improved solubility, but in vitro permeability assays (e.g., Caco-2) indicate low membrane transport. What should I do next?

A2: If solubility is no longer the rate-limiting step, the focus must shift to enhancing permeation across the intestinal epithelium.[9] This is characteristic of drugs in BCS classes III and IV.[10][11]

  • Recommended Strategies:

    • Lipid-Based Formulations: These are highly effective for improving the absorption of lipophilic (fat-loving) drugs.

      • Types: Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and other lipid formulations can dissolve the drug and present it to the intestinal wall in a solubilized state.[3][6]

      • Mechanism: Upon gentle agitation in GI fluids, these systems form fine oil-in-water emulsions or microemulsions that can be more easily absorbed. They can also stimulate lymphatic transport, which bypasses the liver and reduces first-pass metabolism.[6][9]

    • Prodrug Approach: This chemical modification strategy involves attaching a temporary chemical moiety (a "promoiety") to your capsid inhibitor.

      • Mechanism: The promoiety is designed to alter the drug's physicochemical properties, such as lipophilicity, to favor membrane transport.[12][13] Once absorbed into the bloodstream, endogenous enzymes cleave the promoiety to release the active parent drug.[12][14] This is a well-established strategy for improving the bioavailability of antiviral agents.[12]

Q3: Pharmacokinetic data from my animal studies show a low AUC and high clearance, suggesting significant first-pass metabolism. How can I mitigate this?

A3: High first-pass metabolism, where the drug is extensively metabolized by enzymes in the gut wall or liver (e.g., Cytochrome P450 enzymes), drastically reduces the amount of active drug reaching systemic circulation.[9][15]

  • Mitigation Strategies:

    • Inhibit Metabolic Enzymes: Co-administration with an inhibitor of the specific metabolizing enzyme (e.g., ritonavir for CYP3A4) can increase exposure. However, this can lead to complex drug-drug interactions.

    • Promote Lymphatic Uptake: As mentioned previously, lipid-based formulations can enhance transport via the lymphatic system.[6] Since the lymphatic system drains into the venous circulation while bypassing the liver, this route can protect the drug from extensive first-pass hepatic metabolism.

    • Prodrug Design: A prodrug can be designed to mask the specific site on the molecule that is susceptible to metabolic enzymes.[16][17] Once the prodrug is absorbed and distributed, it is converted to the active form.

Q4: How can I determine if my capsid inhibitor is a substrate for efflux pumps like P-glycoprotein (P-gp), and what can be done if it is?

A4: Efflux pumps, such as P-gp, are transporter proteins in the intestinal wall that actively pump drugs from inside the cells back into the GI lumen, reducing net absorption.[15]

  • Identification:

    • In Vitro Caco-2 Bidirectional Permeability Assay: This is the standard method. The assay measures the transport of your drug across a Caco-2 cell monolayer in both directions: apical (top) to basolateral (bottom) (A-to-B) and B-to-A.

    • Interpretation: An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is a strong indicator that your compound is a P-gp substrate.

    • Confirmation: The assay should be repeated in the presence of a known P-gp inhibitor (e.g., verapamil or ketoconazole). A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp interaction.

  • Solutions:

    • Formulation with Excipients: Some formulation excipients (e.g., certain surfactants and polymers used in SEDDS or ASDs) have been shown to inhibit P-gp, thereby increasing drug absorption.

    • Prodrug Approach: Designing a prodrug that is not a substrate for the efflux pump can be an effective strategy. The parent drug is released only after the molecule has been successfully absorbed.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that limit the oral bioavailability of small molecule capsid inhibitors? The oral bioavailability of capsid inhibitors, like many small molecule drugs, is primarily limited by a combination of factors including: poor aqueous solubility and slow dissolution rate, low permeability across the intestinal membrane, degradation by the harsh acidic and enzymatic environment of the GI tract, extensive first-pass metabolism in the liver, and susceptibility to efflux mechanisms by transporters like P-glycoprotein.[2][18]

Q2: What is the difference between SEDDS/SMEDDS and a conventional lipid solution? A conventional lipid solution is simply the drug dissolved in oil. In contrast, SEDDS and SMEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents.[6] Their key advantage is the ability to spontaneously form fine oil-in-water emulsions (SEDDS) or microemulsions (SMEDDS) upon gentle agitation with aqueous fluids in the GI tract. This creates a much larger surface area for drug release and absorption compared to a simple oil solution.[3]

Q3: When is a prodrug strategy more appropriate than a formulation-based approach? A prodrug strategy is often considered when the intrinsic properties of the molecule are the primary barrier. For example, if the molecule has very low permeability that cannot be overcome by formulation, or if it has a specific metabolic liability that is difficult to block, a chemical modification is necessary.[13][14] Formulation approaches are typically preferred when the main challenge is solubility or dissolution, as they do not involve creating a new molecular entity, which simplifies the regulatory pathway.[3][7]

Q4: What are the key pharmacokinetic (PK) parameters to measure when evaluating oral bioavailability? The key PK parameters, typically measured from the plasma concentration-time profile of a drug after oral administration, are:

  • Cmax: The maximum observed plasma concentration of the drug.[15]

  • Tmax: The time at which Cmax is reached.[15]

  • AUC (Area Under the Curve): The total exposure to the drug over time.[15]

  • Absolute Bioavailability (F%): This is the most critical parameter. It is the fraction of the orally administered dose that reaches systemic circulation compared to the dose administered intravenously (IV). It is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Section 3: Data on Bioavailability Enhancement Strategies

The following table summarizes quantitative data from studies where formulation strategies successfully improved the bioavailability or related parameters of antiviral and other relevant compounds.

StrategyCompound Class/ExampleKey FindingResultCitation
Nanocrystalline Formulation KRAS G12C Inhibitor (Sotorasib)In vivo PK study in animals showed superior systemic exposure from the nanosuspension.Significant increase in Cmax (3529 ± 564.57 ng/mL) compared to the physical mixture.[19]
Self-Double Nanoemulsifying System (SDNE-WDS) Antiviral (Zanamivir)In vitro permeability assay showed significantly increased apparent permeability (Papp).Papp values increased to 5.14 × 10⁻⁶ and 9.63 × 10⁻⁶ cm/s for two formulations.[11]
Nanoparticle Encapsulation Antiviral (Emtricitabine, FTC)FTC encapsulated in PLGA nanoparticles demonstrated improved bioavailability.Resulted in a significantly lower inhibitory concentration (IC50) compared to the free drug.[20]

Section 4: Key Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay

This protocol provides a general workflow to assess the intestinal permeability of a compound and determine if it is a P-gp substrate.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer.

  • Monolayer Integrity Test: Before the experiment, confirm the integrity of each cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Compound Preparation: Prepare a solution of the test compound (e.g., your capsid inhibitor) in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Permeability Measurement (A-to-B):

    • Add the compound solution to the apical (A) side of the Transwell®.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the B side at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer. Also, take a sample from the A side at the beginning and end.

  • Permeability Measurement (B-to-A):

    • Repeat the process in the reverse direction, adding the compound to the B side and sampling from the A side.

  • (Optional) P-gp Inhibition: Repeat the A-to-B and B-to-A experiments in the presence of a known P-gp inhibitor (e.g., verapamil).

  • Sample Analysis: Quantify the concentration of your compound in all samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) for each direction. The efflux ratio (Papp B-A / Papp A-B) will indicate if the compound is a substrate for efflux pumps.

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents

This protocol outlines a typical procedure for determining the oral bioavailability of a compound in rats.

  • Animal Acclimation: Acclimate male Sprague-Dawley or Wistar rats for at least one week. Fast the animals overnight before dosing but allow free access to water.

  • Group Allocation: Divide the animals into two groups: Intravenous (IV) administration and Oral (PO) administration.

  • Dosing Formulation: Prepare the dosing formulations. For the IV group, the compound should be dissolved in a suitable vehicle (e.g., saline with a co-solvent). For the PO group, the compound can be formulated as a suspension, solution, or in the specific enabling formulation being tested.

  • Administration:

    • IV Group: Administer the compound via tail vein injection at a specific dose (e.g., 1-2 mg/kg).

    • PO Group: Administer the compound via oral gavage at a higher dose (e.g., 10-20 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from a cannulated vessel (e.g., jugular vein) or via tail snip at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).[21]

  • Plasma Processing: Process the blood samples immediately to separate the plasma by centrifugation. Store the plasma at -80°C until analysis.

  • Sample Analysis: Determine the concentration of the drug in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters (Cmax, Tmax, AUC) for both IV and PO groups.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula provided in the FAQ section.

Section 5: Visual Guides and Workflows

The following diagrams illustrate key workflows and mechanisms described in this guide.

Caption: Troubleshooting workflow for low oral bioavailability.

G cluster_lumen GI Lumen (Aqueous) cluster_membrane Intestinal Epithelium cluster_circulation Systemic Circulation smadds SMEDDS Formulation (Drug + Oil + Surfactant) micelle Drug-Loaded Micelle (Nano-sized Droplet) smadds->micelle Dispersion in GI Fluid enterocyte Enterocyte micelle->enterocyte Absorption portal Portal Vein (to Liver) enterocyte->portal Standard Pathway lymph Lymphatic System (Bypasses Liver) enterocyte->lymph Lipid Pathway

Caption: Mechanism of a SMEDDS formulation enhancing absorption.

G parent Parent Drug (Poor Permeability) prodrug Prodrug (Parent + Promoiety) (Enhanced Permeability) parent->prodrug Chemical Synthesis absorbed Absorbed Prodrug prodrug->absorbed GI Absorption enzyme Enzymatic Cleavage absorbed->enzyme active Active Parent Drug (In Circulation) enzyme->active

Caption: The prodrug strategy for improving drug delivery.

References

ensuring the stability and solubility of lenacapavir in experimental solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability and solubility of lenacapavir in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a lipophilic molecule with low aqueous solubility. It is classified as practically insoluble in water.[1][2][3][4][5] Therefore, organic solvents or specific formulation strategies are required to achieve desired concentrations for in vitro and in vivo experiments.

Q2: Which solvents are recommended for dissolving this compound in a laboratory setting?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound, with a high solubility of up to 200 mg/mL, though ultrasonication may be necessary to achieve complete dissolution.[6][] For further dilutions into aqueous media for cell-based assays, it is crucial to keep the final DMSO concentration low to avoid solvent-induced toxicity.

Q3: How should I store this compound solutions to ensure stability?

A3: this compound solutions for injection should be stored at 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F).[8][9] It is critical to protect this compound solutions from light as the compound is photosensitive.[8][10] For long-term storage of stock solutions in organic solvents like DMSO, it is advisable to store them at -20°C or -80°C.[6]

Q4: What is the stability of this compound in solution once prepared?

A4: Once drawn into a syringe for administration, the solution should be used as soon as possible.[8][9] If removed from its original carton, the solution should be administered within 4 hours.[9][10] The long half-life of this compound (8 to 12 weeks for the subcutaneous formulation) refers to its stability and slow clearance in the body, not its stability in a prepared experimental solution.[1][11]

Q5: Are there any known incompatibilities of this compound with common labware?

A5: While specific studies on labware compatibility are not detailed in the provided search results, standard laboratory practices for handling lipophilic compounds should be followed. Using polypropylene or glass vials and pipette tips is generally acceptable. Given its propensity to precipitate in aqueous solutions, care should be taken during dilutions.

Troubleshooting Guide

Issue: this compound precipitates out of solution during dilution into aqueous media.

Potential Cause Troubleshooting Step
Poor aqueous solubility Decrease the final concentration of this compound in the aqueous medium.
Increase the percentage of co-solvents in the final solution, if the experimental system allows.
Use a surfactant or other solubilizing agent in the final medium.
High final concentration of organic solvent (e.g., DMSO) Ensure the final concentration of the organic solvent is minimized (typically <1% and often <0.1% in cell-based assays) to prevent precipitation and cellular toxicity.
Temperature shock Allow the concentrated stock solution and the aqueous diluent to equilibrate to the same temperature before mixing.
Incorrect pH The pH of the final solution can influence the solubility of this compound. The commercial subcutaneous injection has an apparent pH range of 9.0–10.2.[1] Adjusting the pH of the experimental buffer may help, but this must be compatible with the experimental model.

Issue: Inconsistent results in bioassays.

Potential Cause Troubleshooting Step
Degradation of this compound Ensure proper storage of stock solutions (protected from light, appropriate temperature).[8][10] Prepare fresh dilutions from a stock solution for each experiment.
Inaccurate concentration of this compound solution Verify the initial weighing of the compound and the dissolution process. Use a validated analytical method (e.g., HPLC, LC-MS/MS) to confirm the concentration of the stock solution.[2][12][13][14][15]
Binding to plasticware Consider using low-binding microplates or tubes, especially for low concentration solutions.

Data Presentation: Solubility of this compound

Solvent/System Solubility Notes Reference
WaterPractically Insoluble[1]
DMSO200 mg/mL (206.55 mM)May require ultrasonication.[6][]
5% DMSO, 40% PEG300, 5% Tween-80, 50% saline2.5 mg/mL (2.58 mM)Suspended solution, may require ultrasonication.[6]
10% DMSO, 90% corn oil≥ 6.25 mg/mL (6.45 mM)Clear solution.[6]
5% ethanol, 20% propylene glycol, 45% PEG 300, 30% 10 mM phosphate buffer0.5 mg/mLUsed for intravenous solution formulation.[2][3]
68.2% PEG 300, 31.8% water309 mg/mLAs sodium salt for subcutaneous injection.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or glass vials

    • Calibrated analytical balance

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • Weigh the desired amount of this compound powder accurately using a calibrated analytical balance. For 1 mL of a 10 mM solution, weigh 9.68 mg of this compound (Molecular Weight: 968.28 g/mol ).

    • Transfer the weighed powder to a sterile amber vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex the solution vigorously for 2-5 minutes.

    • If the solid is not fully dissolved, place the vial in an ultrasonic bath and sonicate for 10-15 minutes, or until the solution is clear.[6][]

    • Visually inspect the solution to ensure no particulate matter is present.

    • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Quantification of this compound in Solution using RP-HPLC

This protocol is a general guideline based on published methods.[13][14][15] Specific parameters may need to be optimized for your instrument and application.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Zorbax SB C18, 250 × 4.6 mm, 5 µm).[13]

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., ammonium formate buffer, pH 3.0) in a ratio of approximately 30:70 (v/v).[13][14]

    • Flow Rate: 1.0 mL/min.[13][14]

    • Injection Volume: 10 µL.[13][14]

    • Detection Wavelength: 269 nm.[13][14]

    • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.

    • Prepare the sample solution by diluting the experimental solution to fall within the concentration range of the standard curve.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

    • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the sample solution.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_analysis Concentration Verification (Optional) weigh Weigh this compound Powder dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve sonicate Sonicate if Necessary dissolve->sonicate store Store at -20°C to -80°C (Protect from Light) sonicate->store thaw Thaw Stock Solution store->thaw dilute Dilute in Aqueous Buffer thaw->dilute mix Vortex/Mix Thoroughly dilute->mix use Use Immediately in Assay mix->use sample Take Aliquot of Solution use->sample hplc Analyze by HPLC/LC-MS sample->hplc confirm Confirm Concentration hplc->confirm

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow start Precipitation Observed in Aqueous Solution check_conc Is the final concentration too high? start->check_conc check_solvent Is the organic solvent percentage too high? check_conc->check_solvent No reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_temp Was there a temperature shock during mixing? check_solvent->check_temp No reduce_solvent Decrease organic solvent percentage check_solvent->reduce_solvent Yes check_ph Is the pH of the aqueous medium optimal? check_temp->check_ph No equilibrate_temp Equilibrate component temperatures before mixing check_temp->equilibrate_temp Yes adjust_ph Adjust buffer pH (if compatible with assay) check_ph->adjust_ph Potentially

References

Validation & Comparative

A Comparative Analysis of Lenacapavir and Other HIV Capsid Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The HIV-1 capsid has emerged as a critical, multifaceted target for antiretroviral therapy. Its essential roles in both early and late stages of the viral lifecycle, including uncoating, nuclear import, and assembly, present unique opportunities for therapeutic intervention. Lenacapavir (GS-6207), the first-in-class approved HIV capsid inhibitor, has demonstrated remarkable potency and a long-acting profile. This guide provides a comparative analysis of this compound and other key experimental HIV capsid inhibitors, focusing on their mechanisms of action, antiviral potency, resistance profiles, and the experimental methodologies used for their characterization.

Mechanism of Action: A Tale of Stabilization and Destabilization

HIV capsid inhibitors primarily function by binding to the viral capsid protein (CA), thereby disrupting its normal function. However, the precise consequences of this binding differ among inhibitors, leading to distinct antiviral mechanisms.

This compound and its analog, GS-CA1 , bind to a conserved pocket at the interface of two adjacent CA monomers within a hexamer. This binding stabilizes the capsid core.[1] In contrast to promoting premature disassembly, this hyper-stabilization is thought to interfere with the finely tuned process of uncoating, which is necessary for the release of the viral reverse transcription complex into the cytoplasm and its subsequent nuclear import.[1] This stabilization also disrupts the interaction with essential host factors like CPSF6 and Nup153, which are crucial for nuclear entry.[1][2]

On the other hand, the well-characterized experimental inhibitor PF-3450074 (PF-74) , which binds to a similar site as this compound, is known to induce premature uncoating and capsid disassembly.[1][3] This accelerated breakdown of the capsid exposes the viral contents to the host cell's defense mechanisms and prevents the successful completion of reverse transcription and nuclear import.[1]

GSK878 , another potent experimental inhibitor, appears to have a dual mechanism. It blocks both early (pre-integration) and late (post-integration) steps of HIV-1 replication. The early inhibition is attributed to blocking nuclear import and proviral integration, which is associated with altered stability of the HIV-1 capsid core.[4][5][6]

The following diagram illustrates the general mechanism of action of HIV capsid inhibitors, highlighting the different pathways affected.

HIV_Capsid_Inhibitor_MoA Mechanism of Action of HIV Capsid Inhibitors cluster_virus_lifecycle HIV-1 Lifecycle Stages Entry Viral Entry Uncoating Capsid Uncoating Entry->Uncoating RT Reverse Transcription Uncoating->RT Nuclear_Import Nuclear Import RT->Nuclear_Import Integration Integration Nuclear_Import->Integration Assembly Virion Assembly Integration->Assembly Budding Budding & Maturation Assembly->Budding This compound This compound / GS-CA1 This compound->Uncoating Hyper-stabilizes (Inhibits proper uncoating) This compound->Nuclear_Import Inhibits This compound->Assembly Disrupts PF74 PF-74 PF74->Uncoating Destabilizes (Premature uncoating) GSK878 GSK878 GSK878->Nuclear_Import Inhibits GSK878->Integration Inhibits

Caption: Mechanism of action of different HIV capsid inhibitors.

Comparative Antiviral Potency

The following table summarizes the in vitro antiviral potency of this compound and other experimental capsid inhibitors against wild-type HIV-1. It is important to note that these values are often determined in different cell lines and under varying experimental conditions, which can influence the results.

InhibitorCell LineEC50Reference
This compound MT-4105 pM[7]
Human CD4+ T cells32 pM[7]
Macrophages56 pM[7]
GS-CA1 Human PBMCs130 ± 80 pM
PF-74 HeLa-P4~0.56 µM[8]
GSK878 MT-239 pM[5][6]
Diverse Clinical Isolates94 pM (mean)[5][6]

Resistance Profiles

A critical aspect of any antiretroviral agent is its resistance profile. Mutations in the HIV-1 capsid protein can confer resistance to capsid inhibitors. The table below outlines some of the key resistance-associated mutations (RAMs) for this compound and other inhibitors.

InhibitorKey Resistance-Associated MutationsReference
This compound L56I, M66I, Q67H, K70N, N74D/S, T107N[9]
PF-74 Q67H, K70R, H87P, T107N, L111I (conferring high resistance)
GSK878 L56I, M66I, Q67H, N74D, T107N, Q67H/N74D (cross-resistance with this compound)[5][6]

Notably, some of these mutations, such as Q67H, have been observed at low frequencies in treatment-naive individuals.[10]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of HIV capsid inhibitors.

In Vitro HIV-1 Capsid Assembly Assay

This assay measures the ability of a compound to inhibit or enhance the assembly of purified HIV-1 capsid protein into higher-order structures, such as tubes or spheres, which mimic the mature viral capsid.

Protocol:

  • Protein Purification: Recombinant HIV-1 capsid protein is expressed and purified.

  • Reaction Mixture: A solution containing purified capsid protein at a specific concentration (e.g., 120 µM) is prepared in an appropriate assembly buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 M NaCl).

  • Compound Addition: The test compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations. A vehicle control (DMSO alone) is also included.

  • Initiation of Assembly: The assembly reaction is initiated by adjusting the conditions, for example, by adding a high concentration of NaCl.

  • Monitoring Assembly: The assembly process is monitored over time by measuring the increase in turbidity (light scattering) at a wavelength of 350 nm using a spectrophotometer.

  • Data Analysis: The rate and extent of assembly in the presence of the inhibitor are compared to the vehicle control to determine the compound's effect.

HIV-1 Uncoating Assay (Fate-of-the-Capsid Assay)

This biochemical assay is used to monitor the stability of the HIV-1 core after infection of target cells.

Protocol:

  • Cell Infection: Target cells (e.g., HeLa or Jurkat cells) are infected with a high titer of HIV-1.

  • Cell Lysis: At various time points post-infection, the cells are harvested and lysed using a Dounce homogenizer to release cytoplasmic contents.

  • Separation of Cores and Soluble Capsid: The cell lysate is centrifuged to pellet the nuclei, and the resulting supernatant (post-nuclear supernatant) is layered onto a sucrose cushion.

  • Ultracentrifugation: The supernatant is subjected to ultracentrifugation to pellet the intact viral cores, separating them from the soluble, disassembled capsid proteins which remain in the supernatant.

  • Quantification: The amount of capsid protein (p24) in the pellet (intact cores) and the supernatant (disassembled capsid) is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The ratio of p24 in the pellet to the total p24 (pellet + supernatant) is calculated to determine the extent of uncoating. A decrease in the pelletable p24 indicates uncoating.

The following diagram illustrates the workflow for the Fate-of-the-Capsid Assay.

Fate_of_Capsid_Assay Fate-of-the-Capsid Assay Workflow Infection 1. Infect target cells with HIV-1 Lysis 2. Lyse cells at different time points Infection->Lysis Centrifugation1 3. Pellet nuclei Lysis->Centrifugation1 Supernatant1 4. Collect post-nuclear supernatant Centrifugation1->Supernatant1 Sucrose_Cushion 5. Layer supernatant onto sucrose cushion Supernatant1->Sucrose_Cushion Ultracentrifugation 6. Ultracentrifugation Sucrose_Cushion->Ultracentrifugation Separation 7. Separate pellet (intact cores) and supernatant (soluble CA) Ultracentrifugation->Separation Quantification 8. Quantify p24 in both fractions using ELISA Separation->Quantification Analysis 9. Analyze uncoating kinetics Quantification->Analysis

Caption: Workflow of the Fate-of-the-Capsid Assay.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the thermodynamics of binding between a small molecule inhibitor and its protein target.

Protocol:

  • Sample Preparation: Purified HIV-1 capsid protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the titration syringe. Both are in identical, degassed buffer to minimize heats of dilution.

  • Titration: A series of small injections of the inhibitor are made into the protein solution.

  • Heat Measurement: The heat change associated with each injection is measured by the instrument.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Host Factor Interactions

A key aspect of the mechanism of action for many capsid inhibitors is their ability to interfere with the interaction between the HIV-1 capsid and host cell proteins that are essential for nuclear import.

The following diagram illustrates how capsid inhibitors can disrupt the interaction between the HIV-1 capsid and the host factors CPSF6 and Nup153, thereby blocking nuclear import.

Host_Factor_Interaction Inhibition of Host Factor Interaction cluster_normal Normal Infection cluster_inhibited Infection with Capsid Inhibitors HIV_Capsid1 HIV-1 Capsid CPSF6_Nup153 CPSF6 / Nup153 HIV_Capsid1->CPSF6_Nup153 Binds Nuclear_Pore Nuclear Pore Complex CPSF6_Nup153->Nuclear_Pore Mediates docking Nuclear_Import1 Successful Nuclear Import Nuclear_Pore->Nuclear_Import1 HIV_Capsid2 HIV-1 Capsid Blocked_Interaction Blocked Interaction with CPSF6 / Nup153 HIV_Capsid2->Blocked_Interaction Prevents binding Capsid_Inhibitor This compound / PF-74 / GSK878 Capsid_Inhibitor->HIV_Capsid2 Binds to Capsid Blocked_Import Blocked Nuclear Import Blocked_Interaction->Blocked_Import

Caption: Disruption of HIV-1 capsid interaction with host factors.

Conclusion

This compound represents a significant advancement in antiretroviral therapy, offering a novel mechanism of action and a long-acting formulation. The comparative analysis with experimental capsid inhibitors like PF-74 and GSK878 reveals both commonalities in their binding site and important distinctions in their effects on capsid stability and the subsequent steps of the HIV-1 lifecycle. Understanding these differences is crucial for the development of next-generation capsid inhibitors with improved potency, resistance profiles, and tailored mechanisms of action. The experimental protocols outlined in this guide provide a foundation for the continued investigation and comparison of this promising class of antiretroviral drugs.

References

A Head-to-Head Comparison of Lenacapavir's Efficacy Against Other Antiretroviral Therapies

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the performance of the first-in-class capsid inhibitor, lenacapavir, relative to alternative antiretroviral therapies (ARTs), supported by key experimental data.

This compound represents a significant innovation in HIV-1 treatment, introducing a novel mechanism of action and a long-acting formulation that addresses critical needs in HIV management, particularly for heavily treatment-experienced individuals with multi-drug resistance. As a first-in-class capsid inhibitor, this compound disrupts multiple stages of the viral lifecycle, offering a distinct advantage over existing ARTs that typically target single enzymes.[1][2] This guide provides a comprehensive comparison of this compound's efficacy, supported by data from pivotal clinical trials, against other established antiretroviral agents.

Mechanism of Action: A Multi-Stage Attack on HIV-1

Unlike traditional ARTs that inhibit specific viral enzymes, this compound targets the HIV-1 capsid protein (p24). The capsid is a crucial protein shell that protects the viral genome and is essential for several phases of replication. This compound's unique binding to capsid proteins interferes with both early-stage (nuclear import of viral DNA) and late-stage (virion assembly and maturation) processes.[2][3] This multi-faceted inhibition makes it a potent option against HIV-1 strains resistant to other drug classes, as it demonstrates no in-vitro cross-resistance with existing antiretrovirals.[1][4]

HIV_Lifecycle_ART_Targets cluster_host Host Cell node_entry 1. Binding & Fusion node_rt 2. Reverse Transcription node_entry->node_rt node_transport 3. Nuclear Import of Pre-Integration Complex (PIC) node_rt->node_transport node_integration 4. Integration node_transport->node_integration node_transcription 5. Transcription & Translation node_integration->node_transcription node_assembly 6. Assembly node_transcription->node_assembly node_budding 7. Budding & Maturation node_assembly->node_budding node_virus HIV Virion node_budding->node_virus Release of new virions node_nrti NRTIs/NNRTIs node_nrti->node_rt Inhibit node_insti INSTIs node_insti->node_integration Inhibit node_pi PIs node_pi->node_budding Inhibit node_this compound This compound (Capsid Inhibitor) node_this compound->node_transport Inhibit node_this compound->node_assembly Inhibit node_virus->node_entry

Fig 1. HIV-1 Lifecycle and ART Intervention Points.

Efficacy in Heavily Treatment-Experienced (HTE) Patients: The CAPELLA Trial

The Phase 2/3 CAPELLA trial (NCT04150068) evaluated the efficacy of this compound in individuals with multi-drug resistant (MDR) HIV who were on a failing regimen. This study demonstrated the potent antiviral activity of this compound in a population with limited treatment options.

Experimental Protocol: CAPELLA (NCT04150068)
  • Study Design: A Phase 2/3, double-blind, placebo-controlled trial. Participants were randomized into two cohorts. The randomized cohort (n=36) received either oral this compound or placebo for a 14-day functional monotherapy period while continuing their failing regimen. Following this, all participants received subcutaneous this compound every six months plus an optimized background regimen (OBR). A separate non-randomized cohort (n=36) received open-label this compound and an OBR from day 1.

  • Participant Population: Heavily treatment-experienced adults with resistance to at least two antiretroviral agents from three of the four main classes (NRTIs, NNRTIs, PIs, INSTIs) and a viral load ≥400 copies/mL.

  • Primary Endpoint: The proportion of participants in the randomized cohort achieving a viral load reduction of ≥0.5 log10 copies/mL from baseline at the end of the 14-day functional monotherapy period.

  • Key Secondary Endpoints: Proportion of participants with HIV-1 RNA <50 copies/mL at weeks 26 and 52.

CAPELLA_Workflow start HTE Patients with MDR HIV-1 (n=72) randomization Randomization (n=36) start->randomization non_randomized Non-Randomized Cohort (n=36) start->non_randomized group_len Oral this compound + Failing Regimen randomization->group_len 2:1 group_pbo Placebo + Failing Regimen randomization->group_pbo 2:1 maintenance All Participants Receive: Subcutaneous this compound (q6m) + Optimized Background Regimen (OBR) non_randomized->maintenance endpoint1 Primary Endpoint: Day 15 Viral Load (≥0.5 log10 reduction) group_len->endpoint1 group_pbo->endpoint1 endpoint1->maintenance endpoint2 Secondary Endpoints: Virologic Suppression (<50 copies/mL) at Weeks 26, 52, and 156 maintenance->endpoint2

Fig 2. CAPELLA Study Design Workflow.
Efficacy Data Summary: CAPELLA Trial

Efficacy EndpointThis compound GroupPlacebo Group
≥0.5 log₁₀ copies/mL reduction (Day 15) 88% (n=24)17% (n=12)
Mean Viral Load Change (Day 15) -1.93 log₁₀ copies/mL-0.29 log₁₀ copies/mL
HIV-1 RNA <50 copies/mL (Week 52) 83% (of 72 participants)N/A
HIV-1 RNA <50 copies/mL (Week 156, M=E) 85% (of 52 participants)N/A
Mean CD4 Increase from Baseline (Week 52) +83 cells/µLN/A
Median CD4 Increase from Baseline (Week 156) +115 cells/µLN/A
Data sourced from CAPELLA trial results.[5][6][7] M=E: Missing=Excluded analysis.

The results show that this compound, in combination with an OBR, achieved high and sustained rates of virologic suppression and clinically significant immune recovery in a difficult-to-treat patient population.[5][7]

Efficacy in Treatment-Naïve Patients: The CALIBRATE Trial

The Phase 2 CALIBRATE trial (NCT04143594) assessed the efficacy and safety of this compound in combination with other antiretrovirals for initial HIV-1 treatment, comparing it to a standard-of-care oral regimen.

Experimental Protocol: CALIBRATE (NCT04143594)
  • Study Design: An ongoing, Phase 2, randomized, open-label, active-controlled trial.

  • Participant Population: 182 treatment-naïve adults with HIV-1 infection.

  • Randomization: Participants were randomly allocated (2:2:2:1) into four treatment groups:

    • Group 1: Subcutaneous (SC) this compound + daily oral tenofovir alafenamide (TAF) + emtricitabine (F/TAF), switching to TAF alone at week 28.

    • Group 2: SC this compound + daily oral F/TAF, switching to bictegravir (BIC) alone at week 28.

    • Group 3: Daily oral this compound + daily oral F/TAF.

    • Group 4 (Control): Daily oral bictegravir/emtricitabine/tenofovir alafenamide (B/F/TAF).

  • Primary Endpoint: The proportion of participants achieving HIV-1 RNA <50 copies/mL at Week 54.

CALIBRATE_Workflow start Treatment-Naïve Patients (n=182) randomization Randomization (2:2:2:1) start->randomization group1 Group 1 (n=52) SC LEN + F/TAF randomization->group1 group2 Group 2 (n=53) SC LEN + F/TAF randomization->group2 group3 Group 3 (n=52) Oral LEN + F/TAF randomization->group3 group4 Group 4 (n=25) Oral B/F/TAF (Control) randomization->group4 switch1 Week 28: Switch to SC LEN + TAF group1->switch1 switch2 Week 28: Switch to SC LEN + BIC group2->switch2 endpoint Primary Endpoint: Virologic Suppression (<50 copies/mL) at Week 54 group3->endpoint group4->endpoint switch1->endpoint switch2->endpoint

Fig 3. CALIBRATE Study Design Workflow.
Efficacy Data Summary: CALIBRATE Trial

Treatment GroupHIV-1 RNA <50 copies/mL (Week 54)HIV-1 RNA <50 copies/mL (Week 80)
Group 1: SC this compound + TAF90%85%
Group 2: SC this compound + BIC85%75%
Group 3: Oral this compound + F/TAF85%87%
Group 4: Oral B/F/TAF (Control)92%92%
Data sourced from CALIBRATE trial results.[8][9]

In the CALIBRATE study, this compound-based regimens demonstrated high efficacy rates, comparable to the potent integrase inhibitor-based control arm (B/F/TAF).[8] The similar outcomes support the potential for this compound as a component of first-line HIV treatment.[10] All groups showed similar and robust increases in CD4 counts, with an average gain of about 200 cells/mm³ by week 54.[8][11]

Resistance Profile

This compound's novel mechanism means it does not share cross-resistance with any other approved antiretroviral class.[12][13] Resistance to this compound is associated with specific mutations in the capsid gene, most commonly M66I and Q67H.[12][14] While resistance can emerge, particularly in cases of functional monotherapy or low adherence to background regimens, some resistance mutations have been shown to reduce viral fitness.[15][16]

FeatureThis compoundOther ART Classes (e.g., INSTIs, NRTIs)
Mechanism Multi-stage capsid disruptionSingle-enzyme inhibition (e.g., integrase, reverse transcriptase)
Key Mutations L56I, M66I, Q67H, K70R/N, N74D/H/SVaries by drug (e.g., M184V for NRTIs; Q148H/K/R for INSTIs)
Cross-Resistance No cross-resistance with other ART classes.[13]Cross-resistance can occur within the same drug class.

Comparison with Other Long-Acting Antiretrovirals

The development of long-acting (LA) ARTs is a major advancement, aimed at improving adherence and quality of life.[17] this compound's key advantage in this space is its extended dosing interval.

  • This compound: Administered as a subcutaneous injection once every six months.[15]

  • Cabotegravir + Rilpivirine (Cabenuva): Administered as an intramuscular injection every one or two months.[18]

While direct head-to-head trials are ongoing, this compound's twice-yearly dosing schedule offers a significant reduction in treatment burden compared to other available long-acting options. Studies on LA cabotegravir/rilpivirine have shown non-inferior efficacy to standard daily oral therapy in maintaining viral suppression.[17][19]

Conclusion

This compound has demonstrated potent and sustained virologic efficacy in both heavily treatment-experienced and treatment-naïve individuals with HIV-1. Its unique, multi-stage mechanism of action as a capsid inhibitor provides a high barrier to resistance and activity against virus resistant to other ART classes. In the CALIBRATE trial, its efficacy was comparable to one of the most potent oral standard-of-care regimens. Furthermore, its subcutaneous, twice-yearly dosing schedule positions it as a transformative long-acting option in the evolving landscape of HIV treatment. Continued research, including studies of this compound in combination with other long-acting agents, will further define its role in optimizing HIV care.

References

Combination Therapy of Lenacapavir and Islatravir Versus Standard of Care: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the investigational combination therapy of lenacapavir and islatravir against the current standard of care for the treatment of HIV-1 infection. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, safety, and mechanistic data.

Executive Summary: The combination of this compound, a first-in-class capsid inhibitor, and islatravir, a nucleoside reverse transcriptase translocation inhibitor (NRTTI), was under investigation as a potential long-acting HIV treatment regimen. However, clinical trials involving islatravir were halted by the U.S. Food and Drug Administration due to safety concerns, specifically observed decreases in total lymphocyte and CD4+ T-cell counts. This compound has since been approved as a long-acting injectable for treatment-experienced adults with multi-drug resistant HIV-1 infection. The current standard of care for HIV-1 treatment typically involves a combination of antiretroviral drugs from different classes, most commonly two nucleoside reverse transcriptase inhibitors (NRTIs) plus an integrase strand transfer inhibitor (INSTI).

Mechanism of Action

This compound and islatravir target different stages of the HIV-1 lifecycle, providing a multi-pronged approach to viral suppression.

This compound: As a capsid inhibitor, this compound interferes with multiple essential steps in the viral lifecycle, including capsid-mediated nuclear import, virus assembly and release, and the formation of a mature capsid.

Islatravir: Islatravir is a nucleoside reverse transcriptase translocation inhibitor (NRTTI). After phosphorylation to its active triphosphate form, it acts as a competitive inhibitor of HIV-1 reverse transcriptase and also causes immediate termination of the viral DNA chain.

cluster_hiv_lifecycle HIV-1 Lifecycle cluster_drug_action Drug Mechanism of Action entry Viral Entry rt Reverse Transcription entry->rt integration Integration rt->integration transcription Transcription & Translation integration->transcription assembly Assembly & Budding transcription->assembly maturation Maturation assembly->maturation This compound This compound (Capsid Inhibitor) This compound->assembly Inhibits This compound->maturation Inhibits islatravir Islatravir (NRTTI) islatravir->rt Inhibits

Figure 1: Mechanism of action of this compound and Islatravir in the HIV-1 lifecycle.

Efficacy Data

Clinical trials for this compound have demonstrated high efficacy in heavily treatment-experienced patients with multi-drug resistant HIV. Data for the combination therapy is limited due to the clinical hold on islatravir.

RegimenClinical TrialPopulationKey Efficacy Endpoint
This compound (Sunlenca) CAPELLA (NCT04150068)Heavily treatment-experienced adults with multi-drug resistant HIV-183% (n=30/36) of participants receiving this compound with an optimized background regimen achieved viral suppression (HIV-1 RNA <50 copies/mL) at week 52.
Standard of Care (Example) VariousTreatment-naive adultsRegimens containing an INSTI plus two NRTIs typically achieve viral suppression rates of 80-90% in clinical trials.
This compound + Islatravir ------Data not available due to clinical hold.

Safety Profile

The safety profile of this compound is generally well-tolerated. However, the development of islatravir was halted due to significant safety concerns.

RegimenKey Adverse Events
This compound (Sunlenca) Injection site reactions, nausea, and diarrhea are the most common side effects.
Standard of Care (Example) Varies by regimen but can include nausea, headache, insomnia, and long-term risks such as changes in kidney function or bone density with certain agents.
Islatravir Dose-dependent decreases in total lymphocyte and CD4+ T-cell counts.

Experimental Protocols

A key study evaluating this compound was the CAPELLA trial. A generalized workflow for such a clinical trial is outlined below.

cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Analysis screening Screening and Enrollment (Multi-drug resistant HIV-1) randomization Randomization screening->randomization arm_a Arm A: This compound + Optimized Background Regimen randomization->arm_a arm_b Arm B: Placebo + Optimized Background Regimen randomization->arm_b follow_up Follow-up Visits (e.g., Weeks 2, 4, 8, 26, 52) arm_a->follow_up arm_b->follow_up viral_load Viral Load Measurement (HIV-1 RNA copies/mL) follow_up->viral_load safety_assessment Safety Assessment (Adverse Events, Labs) follow_up->safety_assessment data_analysis Data Analysis viral_load->data_analysis safety_assessment->data_analysis

Figure 2: Generalized workflow for a clinical trial comparing an investigational drug to a placebo, both with an optimized background regimen.

CAPELLA Trial (NCT04150068) Methodology: This was a Phase 2/3, double-blind, placebo-controlled study in heavily treatment-experienced people with multi-drug resistant HIV-1. Participants were randomized to receive oral this compound or placebo for 14 days, in addition to their failing regimen. After the initial 14 days, all participants received open-label this compound and an optimized background regimen. The primary endpoint was the proportion of participants with at least a 0.5 log10 copies/mL reduction in HIV-1 RNA from baseline at the end of the 14-day functional monotherapy period.

Conclusion

This compound represents a significant advancement in the treatment of multi-drug resistant HIV-1, offering a long-acting option for a patient population with limited choices. The combination of this compound and islatravir held promise as a long-acting regimen for a broader population, but the development of islatravir has been halted due to safety concerns. The current standard of care, typically an INSTI-based three-drug regimen, remains highly effective and well-tolerated for the majority of people with HIV-1. Future research will likely focus on identifying new long-acting agents that can be safely and effectively combined with this compound.

A Comparative Guide to Lenacapavir in Indirect Treatment Analyses for HIV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lenacapavir with alternative antiretroviral agents, based on available indirect treatment comparison (ITC) studies. The information is intended to support researchers, scientists, and drug development professionals in their understanding of this compound's relative efficacy and safety profile. Data is presented through structured tables, detailed experimental protocols, and visual diagrams to facilitate interpretation.

Comparative Efficacy and Safety of this compound

Indirect treatment comparisons are statistical methods used to compare interventions from different clinical trials when head-to-head trials are not available. The following tables summarize the quantitative data from key ITC studies involving this compound for both treatment of multidrug-resistant HIV-1 and for pre-exposure prophylaxis (PrEP).

This compound for the Treatment of Multidrug-Resistant HIV-1

An unanchored simulated treatment comparison was conducted to assess the efficacy of this compound in combination with an optimized background regimen (OBR) against other treatments for heavily treatment-experienced (HTE) individuals with multidrug-resistant (MDR) HIV-1.[1][2]

OutcomeThis compound + OBR vs. Fostemsavir + OBRThis compound + OBR vs. Ibalizumab + OBRThis compound + OBR vs. OBR alone
Virologic Suppression (HIV-1 RNA <50 copies/mL) at Weeks 24-28 (Odds Ratio; 95% Confidence Interval) 6.57 (1.34–32.28)8.93 (2.07–38.46)12.74 (1.70–95.37)
Change from Baseline in CD4 Cell Count SimilarSimilar-

OBR: Optimized Background Regimen

This compound for HIV Pre-Exposure Prophylaxis (PrEP)

An indirect treatment comparison was performed to evaluate the relative efficacy of long-acting injectable this compound and cabotegravir for HIV PrEP. The analysis used two network approaches with either no PrEP or daily oral emtricitabine/tenofovir disoproxil fumarate (F/TDF) as common comparators.[3]

OutcomeThis compound vs. Cabotegravir (Hazard Ratio; 95% Credible Interval)
HIV Acquisition Risk (using no PrEP as common comparator) 1.04 (0.19–5.69)
HIV Acquisition Risk (using oral F/TDF as common comparator) Evidence of no difference

Experimental Protocols

The following sections detail the methodologies of the key clinical trials that provided the data for the indirect treatment comparisons.

This compound Clinical Trials

CAPELLA (NCT04150068): This Phase 2/3 study evaluated the safety and efficacy of this compound in heavily treatment-experienced people with multidrug-resistant HIV-1 infection.[1][2]

  • Study Design: The trial had two cohorts. In the randomized cohort, participants were assigned to receive either oral this compound or placebo in addition to their failing regimen for 14 days, followed by open-label subcutaneous this compound every six months plus an optimized background regimen. The non-randomized cohort received open-label this compound and an optimized background regimen from the start.

  • Inclusion Criteria: Adults with confirmed HIV-1, resistance to at least two antiretroviral agents from three of the four main classes, and ongoing viral replication despite treatment.

  • Primary Endpoint: The proportion of participants in the randomized cohort with at least a 0.5 log10 copies/mL reduction in HIV-1 RNA from baseline at the end of the 14-day functional monotherapy period.

PURPOSE 1 (NCT04994509) and PURPOSE 2 (NCT04925752): These are ongoing Phase 3 trials evaluating the safety and efficacy of this compound for HIV PrEP in different populations.

  • Study Design: Both are double-blind, randomized, active-controlled studies. PURPOSE 1 enrolls cisgender women, while PURPOSE 2 enrolls cisgender men, transgender women, transgender men, and gender non-binary individuals who have sex with men. Participants are randomized to receive either subcutaneous this compound every six months or daily oral F/TDF.

  • Inclusion Criteria: HIV-negative individuals at high risk for HIV infection.

  • Primary Endpoint: The rate of incident HIV infections in the this compound group compared to the F/TDF group.

Comparator Clinical Trials

BRIGHTE (NCT02362503): This Phase 3 trial assessed the safety and efficacy of fostemsavir in heavily treatment-experienced adults with multidrug-resistant HIV-1.

  • Study Design: The study included a randomized and a non-randomized cohort. In the randomized cohort, participants received either fostemsavir or placebo in addition to their failing regimen for eight days, followed by open-label fostemsavir plus an optimized background regimen. The non-randomized cohort received open-label fostemsavir and an optimized background regimen.

  • Inclusion Criteria: Adults with HIV-1, limited treatment options due to resistance, intolerance, or contraindications, and a viral load ≥400 copies/mL.

  • Primary Endpoint: The mean change in HIV-1 RNA from baseline at day 8 in the randomized cohort.

TMB-301 (NCT02475629): This Phase 3 trial evaluated the safety and efficacy of ibalizumab in heavily treatment-experienced adults with multidrug-resistant HIV-1.

  • Study Design: A single-arm, open-label study where participants received a loading dose of intravenous ibalizumab followed by maintenance infusions every two weeks, in combination with an optimized background regimen.

  • Inclusion Criteria: Adults with multidrug-resistant HIV-1, a viral load of >1000 copies/mL, and limited treatment options.

  • Primary Endpoint: The proportion of patients with a ≥0.5 log10 copies/mL decrease in viral load from baseline to day 14.

HPTN 083 (NCT02720094) and HPTN 084 (NCT03164564): These Phase 2b/3 trials evaluated the safety and efficacy of long-acting injectable cabotegravir for HIV PrEP.

  • Study Design: Both were double-blind, double-dummy, randomized, active-controlled trials comparing injectable cabotegravir every eight weeks to daily oral F/TDF. HPTN 083 enrolled cisgender men and transgender women who have sex with men, while HPTN 084 enrolled cisgender women.

  • Inclusion Criteria: HIV-negative individuals at high risk for HIV infection.

  • Primary Endpoint: The rate of incident HIV infections in the cabotegravir group compared to the F/TDF group.

Visualizations

This compound Signaling Pathway

This compound is a first-in-class HIV-1 capsid inhibitor that disrupts multiple essential steps in the viral lifecycle.[4] It binds to the interface between capsid protein (p24) subunits, interfering with capsid assembly and disassembly. This dual mechanism of action inhibits the nuclear import of viral DNA, virus assembly and release, and the formation of a mature capsid core.[4]

Lenacapavir_Mechanism_of_Action cluster_early Early Stage Inhibition cluster_late Late Stage Inhibition VirusEntry HIV-1 Entry Uncoating Viral Uncoating VirusEntry->Uncoating ReverseTranscription Reverse Transcription Uncoating->ReverseTranscription NuclearImport Nuclear Import of Viral DNA ReverseTranscription->NuclearImport Lenacapavir_Early This compound Lenacapavir_Early->Uncoating Disrupts Capsid Disassembly Lenacapavir_Early->NuclearImport Blocks Nuclear Import GagPol Gag/Gag-Pol Polyprotein Synthesis Assembly Virus Assembly GagPol->Assembly Budding Budding & Release Assembly->Budding Maturation Maturation Budding->Maturation Lenacapavir_Late This compound Lenacapavir_Late->Assembly Interferes with Capsid Assembly Lenacapavir_Late->Maturation Prevents Mature Core Formation

Caption: this compound's dual mechanism of action in the HIV-1 lifecycle.

Experimental Workflow for Indirect Treatment Comparison

The process of conducting an unanchored simulated treatment comparison involves several key steps, from systematic literature review to statistical analysis.

ITC_Workflow A Systematic Literature Review (Identify relevant clinical trials) B Feasibility Assessment (Evaluate similarity of trials and populations) A->B C Data Extraction (Aggregate data from comparator trials) B->C D Individual Patient Data (IPD) (From this compound trial) B->D F Simulate Comparator Population (Generate a virtual population matching the comparator trial's characteristics) C->F H Indirect Treatment Comparison (Compare predicted outcomes with observed outcomes from comparator trial) C->H E Develop Outcome Model (Using this compound IPD to predict outcomes based on patient characteristics) D->E G Predict Outcomes in Simulated Population (Apply the outcome model to the simulated comparator population) E->G F->G G->H

Caption: Workflow for an unanchored simulated treatment comparison.

References

Lenacapavir's Efficacy: A Comparative Analysis in Treatment-Naive and Treatment-Experienced HIV-1 Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the performance of the first-in-class capsid inhibitor, lenacapavir, in pivotal clinical trials for both initial and multidrug-resistant HIV-1 treatment.

This guide provides an objective comparison of this compound's efficacy, safety, and underlying experimental protocols in treatment-naive versus heavily treatment-experienced individuals with HIV-1. The data is primarily drawn from the CALIBRATE and CAPELLA clinical trials, respectively.

This compound's Novel Mechanism of Action

This compound is a first-in-class HIV-1 capsid inhibitor that disrupts multiple, essential steps in the viral lifecycle.[1][2] Unlike many antiretrovirals that target single enzymes, this compound interferes with capsid-mediated nuclear transport of viral DNA, as well as the assembly and release of new virions.[2][3] This multi-faceted mechanism of action contributes to its high potency and lack of cross-resistance to other existing antiretroviral drug classes.[4][5]

cluster_hiv_lifecycle HIV-1 Lifecycle Stages cluster_lenacapavir_action This compound's Points of Inhibition Nuclear_Import Nuclear Import of Viral DNA Viral_Assembly Virus Assembly Virion_Release Virion Release & Maturation Inhibition_Point_1 Disruption of Nuclear Import Inhibition_Point_1->Nuclear_Import Inhibition_Point_2 Interference with Capsid Assembly Inhibition_Point_2->Viral_Assembly Inhibition_Point_3 Impairment of Virion Maturation Inhibition_Point_3->Virion_Release

Caption: this compound's multi-stage inhibition of the HIV-1 lifecycle.

Comparative Efficacy Data

The following tables summarize the key efficacy and safety findings from the CALIBRATE trial (treatment-naive participants) and the CAPELLA trial (heavily treatment-experienced participants).

Table 1: Virologic and Immunologic Outcomes
Efficacy OutcomeCALIBRATE (Treatment-Naive)CAPELLA (Heavily Treatment-Experienced)
Virologic Suppression (HIV-1 RNA <50 copies/mL) At Week 54, 85% to 90% of participants across the this compound arms achieved virologic suppression.[6][7]At Week 52, 83% of participants achieved virologic suppression.[8][9]
CD4+ Cell Count Change A mean increase of approximately 200 cells/mm³ was observed at Week 54.[6]A mean increase of 83 cells/µL was observed at Week 52.[8][9]
Viral Load Reduction A rapid initial viral load reduction was observed, similar to the control group.[6]In a 14-day functional monotherapy period, 88% of participants receiving this compound had a viral load reduction of at least 0.5 log10 copies/mL, compared to 17% in the placebo group.[8][10]
Table 2: Safety and Tolerability Profile
Safety OutcomeCALIBRATE (Treatment-Naive)CAPELLA (Heavily Treatment-Experienced)
Most Common Adverse Events Injection site reactions (ISRs) were the most frequent, generally mild to moderate in severity.[6][11] Other common events included headache and nausea.[8]Injection site reactions were the most common adverse event.[12]
Serious Adverse Events No serious adverse events were related to the study drug.[8]No serious adverse events were deemed related to this compound.[10][12]
Discontinuations due to Adverse Events Three participants discontinued due to grade 1 ISRs.[11][13]One participant discontinued due to an injection site nodule at week 52.[11]

Detailed Experimental Protocols

A clear understanding of the trial designs is crucial for interpreting the comparative efficacy data.

CALIBRATE (NCT04143594): Treatment-Naive Population

The CALIBRATE study was a Phase 2, randomized, open-label, active-controlled trial that enrolled 182 adults with HIV-1 who had not previously received antiretroviral treatment.[6] Participants were randomized into four groups to evaluate both subcutaneous and oral formulations of this compound in combination with other antiretrovirals.

cluster_enrollment Enrollment cluster_randomization Randomization cluster_treatment_arms Treatment Arms cluster_endpoint Primary Endpoint Enrollment_Node Treatment-Naive Adults with HIV-1 (N=182) Randomization_Node Randomized into 4 Treatment Groups Enrollment_Node->Randomization_Node Group_1 Subcutaneous this compound + F/TAF, then TAF Randomization_Node->Group_1 Group_2 Subcutaneous this compound + F/TAF, then Bictegravir Randomization_Node->Group_2 Group_3 Oral this compound + F/TAF Randomization_Node->Group_3 Group_4 Control: Oral Bictegravir/F/TAF Randomization_Node->Group_4 Endpoint_Node Virologic Suppression (HIV-1 RNA <50 copies/mL) at Week 54 Group_1->Endpoint_Node Group_2->Endpoint_Node Group_3->Endpoint_Node Group_4->Endpoint_Node

Caption: Experimental workflow for the CALIBRATE trial.

CAPELLA (NCT04150068): Heavily Treatment-Experienced Population

The CAPELLA study was a Phase 2/3, double-blinded, placebo-controlled global multicenter trial that enrolled 72 participants with multidrug-resistant HIV-1 who were on a failing antiretroviral regimen. The study included a 14-day functional monotherapy period followed by a maintenance period where all participants received this compound.

cluster_enrollment Enrollment cluster_randomization Randomized Cohort (n=36) cluster_non_randomized Non-Randomized Cohort (n=36) cluster_maintenance Maintenance Period cluster_endpoint Primary Endpoint Enrollment_Node Heavily Treatment-Experienced Adults with Multidrug-Resistant HIV-1 (N=72) Randomization_Node Randomized 2:1 for 14 Days Enrollment_Node->Randomization_Node Non_Randomized_Node Open-Label this compound + Optimized Background Regimen Enrollment_Node->Non_Randomized_Node Lenacapavir_Arm Oral this compound + Failing Regimen Randomization_Node->Lenacapavir_Arm Placebo_Arm Placebo + Failing Regimen Randomization_Node->Placebo_Arm Maintenance_Node All Participants Receive Subcutaneous this compound + Optimized Background Regimen Lenacapavir_Arm->Maintenance_Node Endpoint_Node Viral Load Reduction at Day 15 (Randomized Cohort) Lenacapavir_Arm->Endpoint_Node Placebo_Arm->Maintenance_Node Placebo_Arm->Endpoint_Node Non_Randomized_Node->Maintenance_Node

Caption: Experimental workflow for the CAPELLA trial.

References

Crystallographic Insights into Lenacapavir's Binding Site: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural basis of lenacapavir's potent anti-HIV activity, with a comparative look at other capsid inhibitors.

For Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of the crystallographic studies that have elucidated the binding mechanism of this compound (LEN), a first-in-class HIV-1 capsid inhibitor. We will compare its binding site and affinity with other notable capsid inhibitors, namely PF-74 and the related compound GS-CA1, supported by experimental data from various studies.

This compound's Unique Binding Pocket

Crystallographic studies have unequivocally confirmed that this compound targets a highly conserved hydrophobic pocket at the interface between two adjacent capsid protein (CA) subunits within the hexametric capsid lattice.[1][2][3] This binding site is formed at the interface of the N-terminal domain (NTD) of one CA monomer and the C-terminal domain (CTD) of the neighboring monomer.[2] By binding to this pocket, this compound effectively crosslinks these subunits, hyperstabilizing the capsid and interfering with multiple stages of the viral lifecycle, including nuclear import, assembly, and disassembly.[1][2]

High-resolution co-crystal structures of this compound in complex with the HIV-1 capsid hexamer (PDB ID: 6V2F) reveal the precise molecular interactions.[4] These studies show that this compound's unique chemical structure allows it to establish extensive interactions within this pocket, contributing to its high potency and long-acting nature.

Comparative Analysis with Alternative Capsid Inhibitors

To understand the structural advantages of this compound, it is crucial to compare its binding characteristics with other inhibitors that target the same region of the HIV-1 capsid.

PF-74: A Precursor Inhibitor

PF-74 was one of the first small molecules identified to bind to the inter-subunit pocket of the HIV-1 capsid.[5] Crystallographic studies of PF-74 in complex with the capsid (PDB ID: 5HGL, 4XFZ) have shown that it occupies the same hydrophobic pocket as this compound.[6] However, key differences in their interactions lead to significant disparities in their antiviral potency and pharmacokinetic profiles. While both inhibitors interact with residues in the NTD and CTD of adjacent capsid monomers, this compound's more extensive and optimized interactions result in a significantly higher binding affinity.[7]

GS-CA1: A Close Analog

GS-CA1 is a close structural analog of this compound and is considered its precursor. Like this compound and PF-74, GS-CA1 binds to the same inter-protomer pocket in the capsid hexamer.[2] Mechanistic studies have shown that both this compound and GS-CA1 stabilize the HIV-1 core, in contrast to PF-74 which can accelerate its disassembly at high concentrations.[2][8] The development from GS-CA1 to this compound involved modifications that enhanced its potency and pharmacokinetic properties, leading to its suitability for long-acting administration.

Quantitative Comparison of Capsid Inhibitors

The following table summarizes the key quantitative data for this compound and its comparators, highlighting the superior profile of this compound.

InhibitorBinding Affinity (Kd)Antiviral Potency (EC50/IC50)PDB ID(s) of Co-crystal Structure
This compound (GS-6207) 215 pM[7]32 pM (in CD4+ T cells)[9], 105 pM (in MT-4 cells)[9]6V2F, 7RJ2
PF-74 1.2 µM[7]0.61 µM - 1.5 µM[5][10]5HGL, 4XFZ
GS-CA1 Not explicitly found60 pM (in CD4+ T cells)[4]Not publicly available

Experimental Protocols

Crystallization of the HIV-1 Capsid Hexamer in Complex with Inhibitors

The following is a generalized protocol based on published studies for the co-crystallization of HIV-1 capsid proteins with inhibitors like this compound and PF-74.

  • Protein Expression and Purification: The HIV-1 capsid protein (full-length or a stabilized mutant) is expressed in E. coli and purified using a series of chromatography steps, such as affinity and size-exclusion chromatography.

  • Hexamer Stabilization: To facilitate crystallization, the CA hexamers are often stabilized through engineered disulfide bonds or by using cross-linking agents.

  • Complex Formation: The purified and stabilized CA hexamers are incubated with a molar excess of the inhibitor (e.g., this compound, PF-74) to ensure saturation of the binding sites.

  • Crystallization: The protein-inhibitor complex is subjected to vapor diffusion crystallization screening using various precipitants, buffers, and salt solutions to identify conditions that yield diffraction-quality crystals.

  • Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is then solved using molecular replacement with a known capsid structure as a search model, followed by refinement to yield the final atomic model of the complex.[11]

Synthesis of PF-74

A general procedure for the synthesis of PF-74 involves the coupling of an indoleacetic acid derivative with an appropriate amine.[10]

  • Activation of Carboxylic Acid: The indoleacetic acid derivative is dissolved in an organic solvent like DMF. A coupling agent such as HATU or T3P is added, along with a base like DIPEA, and the mixture is stirred to activate the carboxylic acid.

  • Amine Coupling: The desired amine is then added to the reaction mixture.

  • Reaction and Purification: The reaction is stirred, typically overnight at room temperature. After completion, the product is purified using standard techniques like extraction and chromatography to yield the final PF-74 compound.[5]

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the HIV-1 capsid assembly pathway and a typical experimental workflow for crystallographic studies.

HIV_Capsid_Assembly cluster_virus HIV-1 Lifecycle cluster_inhibition Inhibitor Action Gag Gag Polyprotein Immature Immature Virion Assembly Gag->Immature Multimerization Budding Budding Immature->Budding Protease Protease Cleavage Budding->Protease Release CA_Monomer CA Monomers Protease->CA_Monomer Frees Assembly Capsid Assembly (Hexamers & Pentamers) CA_Monomer->Assembly Mature Mature Capsid Assembly->Mature Stabilization Hyperstabilization of Capsid Assembly->Stabilization Alters stability Inhibitor This compound / PF-74 / GS-CA1 Inhibitor->Assembly Binds to CA interfaces Disruption Disruption of Assembly/Disassembly Stabilization->Disruption Inhibits lifecycle

HIV-1 Capsid Assembly and Inhibition Pathway.

Crystallography_Workflow cluster_protein_prep Protein Preparation cluster_crystallization Crystallization cluster_structure_det Structure Determination Expression 1. CA Protein Expression (E. coli) Purification 2. Purification (Chromatography) Expression->Purification Stabilization 3. Hexamer Stabilization Purification->Stabilization Complex 4. Form Protein-Inhibitor Complex Stabilization->Complex Screening 5. Crystallization Screening Complex->Screening Crystals 6. Obtain Diffraction-Quality Crystals Screening->Crystals Data 7. X-ray Diffraction Data Collection Crystals->Data Solving 8. Structure Solving (Molecular Replacement) Data->Solving Refinement 9. Model Refinement Solving->Refinement Final 10. Final Atomic Model Refinement->Final

Experimental Workflow for X-ray Crystallography.

References

Designing Head-to-Head Clinical Trials for Next-Generation Capsid Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of chronic hepatitis B (CHB) treatment is rapidly evolving, with next-generation capsid assembly modulators (CAMs) at the forefront of innovative therapeutic strategies. These agents promise a dual mechanism of action: inhibiting the assembly of new viral capsids and preventing the formation of the persistent covalently closed circular DNA (cccDNA), the key to a functional cure. Designing robust head-to-head clinical trials is paramount to elucidating the comparative efficacy and safety of these promising candidates. This guide provides a framework for such trial designs, supported by available clinical trial data and detailed experimental methodologies.

Comparative Efficacy of Next-Generation Capsid Inhibitors

While direct head-to-head trials of next-generation CAMs are not yet widely published, we can draw comparisons from their individual Phase 1b and Phase 2 clinical trial results. These trials typically evaluate the investigational drug in combination with a nucleos(t)ide analogue (NA), the current standard of care, against an NA with a placebo.

Data Presentation: Antiviral Efficacy

The following tables summarize the reported antiviral activity of several next-generation capsid inhibitors from recent clinical trials. It is crucial to note that direct comparisons are challenging due to variations in trial design, patient populations (HBeAg-positive/negative, treatment-naïve/virologically suppressed), and treatment durations.

Table 1: Efficacy of ABI-4334 in Chronic Hepatitis B Patients [1][2][3][4][5]

Trial PhasePatient PopulationTreatment ArmDurationMean HBV DNA Reduction (log10 IU/mL)Mean HBV pgRNA Reduction (log10 U/mL)
Phase 1bPredominantly HBeAg-negativeABI-4334 150 mg28 days2.92.5
Phase 1bPredominantly HBeAg-negativeABI-4334 400 mg28 days3.22.3

Table 2: Efficacy of JNJ-56136379 in Chronic Hepatitis B Patients [6][7][8]

Trial PhasePatient PopulationTreatment ArmDurationMean HBV DNA Reduction (log10 IU/mL)Mean HBV pgRNA Reduction (log10 copies/mL)
Phase 2 (JADE)HBeAg-positive, Not Currently TreatedJNJ-56136379 75 mg + NA24 weeks5.532.96
Phase 2 (JADE)HBeAg-positive, Not Currently TreatedJNJ-56136379 250 mg + NA24 weeks5.883.15
Phase 2 (JADE)HBeAg-positive, Not Currently TreatedPlacebo + NA24 weeks5.211.33

Table 3: Efficacy of Linvencorvir (RO7049389) in Chronic Hepatitis B Patients

Trial PhasePatient PopulationTreatment ArmDuration% with Undetectable HBV DNA% with Undetectable HBV RNA
Phase 2Treatment-naïveLinvencorvir + NUC48 weeks100% (Cohort B)100% (Cohort B)
Phase 2Treatment-naïveLinvencorvir + NUC + Peg-IFN48 weeks86% (Cohort C)88% (Cohort C)
Phase 2NUC-suppressedLinvencorvir + NUC48 weeksMaintained undetectable93% (Cohort A)
Safety and Tolerability

Across the reported studies, next-generation capsid inhibitors have generally demonstrated a favorable safety and tolerability profile. Most adverse events have been mild to moderate in severity.[1][9][10] For instance, in the Phase 1b study of ABI-4334, no serious adverse events or discontinuations due to adverse events were reported.[1] Similarly, the JADE study of JNJ-56136379 reported no treatment-related serious adverse events.[6][7]

Experimental Protocols: Key Methodologies

The accurate assessment of virologic markers is the cornerstone of CHB clinical trials. Standardized and validated assays are essential for reliable data.

Quantification of HBV DNA

The quantification of HBV DNA in serum or plasma is a primary endpoint in assessing antiviral efficacy. Real-time quantitative polymerase chain reaction (qPCR) is the standard method.

Principle: This method involves the extraction of viral DNA from a patient's sample, followed by the amplification of a specific target region of the HBV genome. The amplification process is monitored in real-time using fluorescent probes or dyes. The amount of fluorescence is proportional to the amount of amplified DNA, allowing for the quantification of the initial viral load.

Key Steps:

  • Sample Collection and Processing: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

  • DNA Extraction: Automated or manual methods are used to isolate HBV DNA from the plasma. This step is critical for removing inhibitors that could affect the PCR reaction.

  • qPCR Amplification: The extracted DNA is added to a master mix containing primers specific to a conserved region of the HBV genome, a fluorescently labeled probe, DNA polymerase, and nucleotides. The reaction is run on a thermal cycler that performs repeated cycles of heating and cooling to amplify the target DNA.

  • Data Analysis: The software of the qPCR instrument generates a standard curve from known concentrations of HBV DNA. This curve is used to determine the HBV DNA concentration in the patient samples, typically reported in International Units per milliliter (IU/mL).[11][12][13][14]

Quantification of HBV Pregenomic RNA (pgRNA)

HBV pgRNA is a key intermediate in the viral replication cycle and a marker of active cccDNA transcription. Its quantification provides insights into the activity of the viral reservoir.

Principle: Similar to HBV DNA quantification, this method uses reverse transcription quantitative PCR (RT-qPCR). Since pgRNA is an RNA molecule, it must first be converted to complementary DNA (cDNA) before amplification.

Key Steps:

  • RNA Extraction: Viral RNA is extracted from serum or plasma using methods that preserve RNA integrity.

  • Reverse Transcription: The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and specific primers.

  • qPCR Amplification: The resulting cDNA is then used as a template for qPCR, as described for HBV DNA quantification.

  • Data Analysis: A standard curve is used to quantify the amount of pgRNA, typically reported in copies per milliliter (copies/mL) or Units per milliliter (U/mL).[15][16][17][18]

Measurement of Covalently Closed Circular DNA (cccDNA)

Measuring the reduction of the intrahepatic cccDNA pool is a critical, albeit challenging, endpoint for curative therapies.

Principle: The quantification of cccDNA from liver biopsy samples is complex due to the presence of other viral DNA forms. The most common method involves a selective qPCR assay following specific DNA extraction and digestion steps to eliminate contaminating viral DNA.

Key Steps:

  • Liver Biopsy and DNA Extraction: A liver biopsy is obtained from the patient. Total DNA is extracted from the tissue.

  • Nuclease Digestion: To specifically measure cccDNA, the extracted DNA is treated with nucleases (e.g., plasmid-safe ATP-dependent DNase) that digest linear and relaxed circular DNA, leaving the covalently closed circular form intact.[19][20]

  • qPCR Amplification: A qPCR assay is then performed using primers that specifically amplify the cccDNA.

  • Normalization and Quantification: The cccDNA copy number is normalized to a housekeeping gene (e.g., albumin) to account for variations in the amount of cellular DNA, and the results are typically expressed as cccDNA copies per cell or per microgram of genomic DNA.[21][22][23]

Mandatory Visualizations

HBV Life Cycle and Mechanism of Capsid Inhibitors

HBV_Lifecycle_CAM_MOA cluster_hepatocyte Hepatocyte cluster_nucleus cluster_inhibitors Next-Generation Capsid Inhibitors entry HBV Entry uncoating Uncoating entry->uncoating nucleus Nucleus uncoating->nucleus rcDNA transport cccDNA cccDNA Formation nucleus->cccDNA transcription Transcription cccDNA->transcription pgRNA pgRNA transcription->pgRNA translation Translation pgRNA->translation encapsidation Encapsidation pgRNA->encapsidation core_protein Core Protein translation->core_protein polymerase Polymerase translation->polymerase core_protein->encapsidation polymerase->encapsidation reverse_transcription Reverse Transcription encapsidation->reverse_transcription new_virion New Virion Assembly reverse_transcription->new_virion secretion Virion Secretion new_virion->secretion recycling Recycling to Nucleus new_virion->recycling cam1 Inhibit Capsid Assembly cam1->encapsidation cam2 Prevent cccDNA Formation cam2->cccDNA HBV_DNA_Quantification_Workflow start Patient Blood Sample centrifugation Centrifugation start->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation dna_extraction HBV DNA Extraction plasma_separation->dna_extraction qpcr_setup qPCR Master Mix Preparation dna_extraction->qpcr_setup qpcr_run Real-Time PCR Amplification qpcr_setup->qpcr_run data_analysis Data Analysis & Quantification qpcr_run->data_analysis result HBV DNA Titer (IU/mL) data_analysis->result Head_to_Head_Trial_Design screening Screening & Enrollment (CHB Patients) randomization Randomization screening->randomization arm_a Arm A: Next-Gen CAM 'X' + NA randomization->arm_a arm_b Arm B: Next-Gen CAM 'Y' + NA randomization->arm_b arm_c Arm C: Placebo + NA (Control) randomization->arm_c treatment_period Treatment Period (e.g., 48 weeks) arm_a->treatment_period arm_b->treatment_period arm_c->treatment_period follow_up Off-Treatment Follow-up (e.g., 24-48 weeks) treatment_period->follow_up endpoints Primary & Secondary Endpoints Assessment follow_up->endpoints

References

systematic review and meta-analysis of lenacapavir clinical trial outcomes

Author: BenchChem Technical Support Team. Date: November 2025

A systematic review and meta-analysis of clinical trial outcomes reveals lenacapavir as a potent and long-acting antiretroviral agent with a novel mechanism of action, offering a significant advancement in the management of HIV-1 infection, particularly for heavily treatment-experienced individuals and as a promising option for pre-exposure prophylaxis (PrEP).

This compound (brand name Sunlenca) is a first-in-class inhibitor of the HIV-1 capsid protein, a crucial component involved in multiple stages of the viral lifecycle.[1][2] Its unique mechanism of action disrupts capsid-mediated nuclear uptake of proviral DNA, virus assembly and release, and the formation of the capsid core, distinguishing it from all other existing classes of antiretrovirals.[1][2][3] This novel approach provides an effective treatment option for individuals with multidrug-resistant HIV-1 and presents a new paradigm for long-acting HIV prevention.[1][3]

Efficacy in Heavily Treatment-Experienced Individuals

Clinical trials have demonstrated the significant efficacy of this compound in heavily treatment-experienced adults with multidrug-resistant HIV-1. The pivotal CAPELLA (NCT04150068) phase 2/3 trial evaluated the safety and efficacy of this compound in combination with an optimized background regimen (OBR).

Table 1: Efficacy Outcomes in the CAPELLA Trial (Week 52)

OutcomeThis compound + OBR (n=36)Placebo + Failing Regimen (n=12)
HIV-1 RNA <50 copies/mL83%[4]Not Applicable
HIV-1 RNA <200 copies/mL86%[4]Not Applicable
Mean CD4 Count Increase83 cells/µLNot Applicable

Data from the randomized cohort (Cohort 1) at 52 weeks.

The study met its primary endpoint, with a significantly higher proportion of participants receiving this compound achieving a clinically meaningful viral load reduction compared to the placebo group.[4] After two years of treatment, 82% of participants receiving this compound in combination with an OBR achieved HIV-1 RNA suppression.[5]

A Game-Changer for Pre-Exposure Prophylaxis (PrEP)

This compound's long-acting formulation, administered as a subcutaneous injection every six months, has shown exceptional efficacy for HIV prevention in the PURPOSE clinical trial program.

The PURPOSE 1 (NCT04994509) trial, which enrolled cisgender women, and the PURPOSE 2 (NCT04925752) trial, which enrolled a diverse population of cisgender men and gender-diverse people, demonstrated the superiority of this compound over existing oral PrEP options.[6][7][8]

Table 2: Efficacy Outcomes in the PURPOSE Trials for PrEP

TrialPopulationThis compound HIV Incidence (per 100 person-years)Comparator HIV Incidence (per 100 person-years)Efficacy vs. Background HIV Incidence
PURPOSE 1Cisgender Women0.00[6][9]1.69 (Truvada)[9]100%[6][10][11]
PURPOSE 2Cisgender Men & Gender-Diverse People0.10[7][9]0.93 (Truvada)[9]96%[7][11][12]

In the PURPOSE 1 trial, zero HIV infections were observed in the this compound group, demonstrating 100% efficacy.[6][10][11] The PURPOSE 2 trial showed a 96% reduction in HIV incidence with this compound compared to the background HIV incidence.[7][11][12] Both trials also showed the superiority of this compound over daily oral Truvada for PrEP.[6][7][8][10]

Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated. The most common adverse events reported were injection site reactions (ISRs), which were typically mild to moderate in severity.[6][13] In the CAPELLA trial, one participant discontinued the study drug due to an injection site reaction.[4] No new safety concerns were identified in the long-term follow-up of the CAPELLA trial or in the PURPOSE trials.[5][6][8]

Resistance Profile

The emergence of resistance to this compound has been observed, primarily in the context of functional monotherapy in heavily treatment-experienced individuals with limited active drugs in their background regimen.[5][13] The primary resistance-associated mutation identified is Q67H in the HIV-1 capsid protein.[14] Other mutations such as M66I, K70 variations, and N74 variations have also been noted.[5] Importantly, this compound does not exhibit cross-resistance to other existing classes of antiretroviral drugs.[1][14][15] In some cases, virologic re-suppression has been achieved in patients with this compound resistance by optimizing the background regimen while continuing this compound.[5]

Experimental Protocols

The clinical trials cited in this review employed rigorous methodologies to assess the efficacy and safety of this compound.

CAPELLA (NCT04150068) Trial Protocol: This was an international, phase 2/3, double-blind, placebo-controlled trial in heavily treatment-experienced adults with multidrug-resistant HIV-1.[4] Participants were randomized 2:1 to receive oral this compound or placebo in addition to their failing regimen for 14 days.[4] Following the initial period, participants in the this compound group received subcutaneous this compound (927 mg) every 26 weeks and an optimized background regimen.[4] The primary endpoint was the proportion of participants with at least a 0.5 log10 copies/mL reduction in HIV-1 RNA from baseline at the end of the functional monotherapy period.[4]

PURPOSE 1 (NCT04994509) and PURPOSE 2 (NCT04925752) Trial Protocols: These were multi-center, double-blind, randomized, active-controlled phase 3 trials.[8][9] Participants were randomized to receive either subcutaneous this compound every six months or daily oral PrEP (Truvada or Descovy).[6][7] The primary efficacy endpoint was the rate of incident HIV infections.[9] Adherence to the oral PrEP regimens was also assessed.[6]

Visualizing the Science

To better understand the underlying mechanisms and processes, the following diagrams illustrate the mechanism of action of this compound and the workflow of a systematic review.

Lenacapavir_Mechanism_of_Action cluster_virus HIV-1 Lifecycle cluster_this compound This compound Action Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Nuclear Import Nuclear Import Reverse Transcription->Nuclear Import Integration Integration Nuclear Import->Integration Disrupts Nuclear Import Disrupts Nuclear Import Nuclear Import->Disrupts Nuclear Import Transcription & Translation Transcription & Translation Integration->Transcription & Translation Assembly Assembly Transcription & Translation->Assembly Budding & Maturation Budding & Maturation Assembly->Budding & Maturation Inhibits Assembly Inhibits Assembly Assembly->Inhibits Assembly Prevents Capsid Formation Prevents Capsid Formation Budding & Maturation->Prevents Capsid Formation This compound This compound Capsid Protein (p24) Capsid Protein (p24) This compound->Capsid Protein (p24) Binds to Capsid Protein (p24)->Disrupts Nuclear Import Capsid Protein (p24)->Inhibits Assembly Capsid Protein (p24)->Prevents Capsid Formation

Caption: Mechanism of action of this compound, a first-in-class HIV-1 capsid inhibitor.

Systematic_Review_Workflow Define Research Question Define Research Question Develop Search Strategy Develop Search Strategy Define Research Question->Develop Search Strategy Screen Studies Screen Studies Develop Search Strategy->Screen Studies Assess Eligibility Assess Eligibility Screen Studies->Assess Eligibility Data Extraction Data Extraction Assess Eligibility->Data Extraction Quality Assessment Quality Assessment Data Extraction->Quality Assessment Synthesize Data (Meta-Analysis) Synthesize Data (Meta-Analysis) Quality Assessment->Synthesize Data (Meta-Analysis) Interpret and Report Findings Interpret and Report Findings Synthesize Data (Meta-Analysis)->Interpret and Report Findings

Caption: A typical workflow for conducting a systematic review and meta-analysis.

Conclusion

This compound represents a significant breakthrough in HIV-1 therapeutics and prevention. Its novel mechanism of action, potent antiviral activity against multidrug-resistant strains, and convenient long-acting formulation address critical unmet needs in the management of HIV. The robust efficacy and favorable safety profile demonstrated in clinical trials position this compound as a valuable new option for heavily treatment-experienced individuals and a highly effective and promising agent for pre-exposure prophylaxis. Further research and real-world data will continue to define its role in the evolving landscape of HIV care.

References

Safety Operating Guide

Proper Disposal of Lenacapavir: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following provides essential procedural guidance for the safe and compliant disposal of Lenacapavir, ensuring the safety of laboratory personnel and the protection of the environment. This information is intended for researchers, scientists, and drug development professionals.

Key Disposal Considerations

Proper disposal of this compound, as with any pharmaceutical waste, is crucial to prevent environmental contamination and potential harm. Unused or expired this compound should be disposed of following FDA guidelines and local regulations.[1][2][3][4] The primary recommended methods of disposal include treatment at a licensed chemical destruction facility or controlled incineration equipped with flue gas scrubbing.[5] It is imperative to avoid discharging this compound into sewer systems or the general environment.[5]

For injectable forms of this compound, all needles and syringes must be disposed of immediately in a designated sharps container.[6]

Step-by-Step Disposal Protocol

  • Segregation of Waste:

    • Isolate this compound waste from other laboratory waste streams.

    • If dealing with a variety of pharmaceutical wastes, segregate them into hazardous, non-hazardous, and, if applicable, controlled substances.[7][8] this compound is not currently listed as a hazardous waste under RCRA, but institutional policies should be consulted.

  • Containment:

    • Keep this compound waste in suitable, closed, and clearly labeled containers to await disposal.[5]

    • For unused tablets, keep them in their original packaging if possible.[1]

    • Used vials, needles, and syringes from injections should be immediately placed in a puncture-resistant sharps container.[6]

  • Arrange for Professional Disposal:

    • Contact a licensed waste disposal contractor that specializes in pharmaceutical or chemical waste.

    • Inform the contractor about the nature of the waste to ensure they can handle it appropriately, likely through high-temperature incineration.[5]

  • Documentation:

    • Maintain records of the disposal process, including the name of the waste disposal company and the date of pickup, in accordance with institutional and regulatory requirements.

Disposal Workflow

The following diagram illustrates the decision-making and action process for the proper disposal of this compound.

Lenacapavir_Disposal_Workflow start Start: Unused or Expired This compound Identified is_injectable Injectable Formulation? start->is_injectable dispose_sharps Place Needles/Syringes in Sharps Container is_injectable->dispose_sharps Yes segregate_waste Segregate this compound Waste is_injectable->segregate_waste No (e.g., Tablets) dispose_sharps->segregate_waste contain_waste Place in Closed, Labeled Container segregate_waste->contain_waste contact_disposal Contact Licensed Waste Disposal Contractor contain_waste->contact_disposal incineration Arrange for Controlled Incineration contact_disposal->incineration document Document Disposal Process incineration->document end End: Proper Disposal Complete document->end

References

Essential Safety and Logistical Information for Handling Lenacapavir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of investigational compounds like Lenacapavir is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational handling procedures, and disposal plans for this compound, based on available safety data sheets and handling guidelines.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on various Safety Data Sheets (SDS).

PPE CategoryRecommendationRationale
Eye Protection Safety goggles with side-shields.[1][2]To protect eyes from potential splashes or dust particles.
Hand Protection Protective gloves.[1][2] The specific glove material should be impermeable and resistant to the product. It is advised to consult the glove manufacturer for breakthrough times as no specific material has been universally recommended.[3]To prevent skin contact with the substance.
Skin and Body Protection Laboratory coat or impervious clothing.[2]To protect skin and personal clothing from contamination.
Respiratory Protection Generally not required under normal handling conditions with adequate ventilation.[3] A suitable respirator should be used if dust or aerosols are generated.[1][2]To prevent inhalation of airborne particles.
Operational and Disposal Plans

A clear plan for the handling and disposal of this compound is essential for laboratory safety and compliance.

Handling and Storage:

  • Ventilation: Ensure adequate ventilation in the work area. A safety shower and eye wash station should be readily accessible.[1][2]

  • Storage Conditions: this compound should be stored in a tightly sealed container in a cool, well-ventilated area.[2] For long-term stability, storage at -20°C for the powder form or -80°C in solvent is recommended.[2] Keep away from direct sunlight and sources of ignition.[2] The injectable solution should be stored at 20°C to 25°C (68°F to 77°F) and protected from light.[4]

  • Safe Handling Practices: Avoid contact with skin and eyes.[2] Avoid the formation of dust and aerosols.[2] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[1]

Disposal Plan:

  • Unused Product: Any unused medicinal product or waste material should be disposed of in accordance with local requirements.[5]

  • Contaminated Materials: Dispose of contaminated materials, such as gloves and lab coats, as hazardous waste according to institutional and local regulations.

  • Spills: In case of a spill, try to prevent further leakage. Absorb solutions with a liquid-binding material like diatomite. Decontaminate surfaces by scrubbing with alcohol. Dispose of the contaminated material according to regulations.[1] Keep the product away from drains and water courses.[1][2]

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do.[1] Seek medical attention.[1][2][6]
Skin Contact Wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2][6]
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1][2][6]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][6]

Experimental Protocols

Detailed experimental protocols for specific laboratory assays involving this compound are not publicly available. However, based on the handling guidelines, a general protocol for preparing a solution of this compound powder in a laboratory setting would include the following steps:

  • Preparation: Work within a certified chemical fume hood to minimize inhalation exposure.

  • PPE: Don appropriate PPE, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves.

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. Avoid generating dust.

  • Solubilization: Add the appropriate solvent to the vessel containing the this compound powder. Consult relevant literature for the recommended solvent for your specific application.

  • Mixing: Gently agitate the solution to ensure complete dissolution. This can be done using a vortex mixer or by gentle swirling.

  • Storage: Store the resulting solution in a tightly sealed, clearly labeled container at the recommended temperature.

  • Decontamination: After handling, decontaminate all surfaces and equipment with a suitable solvent, such as ethanol.

  • Waste Disposal: Dispose of all waste materials, including empty containers and contaminated disposables, in accordance with institutional and local hazardous waste disposal procedures.

Visualized Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting, from receipt to disposal.

Lenacapavir_Handling_Workflow cluster_receipt_storage Receipt and Storage cluster_handling Handling and Preparation cluster_experiment Experimental Use cluster_cleanup_disposal Cleanup and Disposal Receipt Receive Shipment Inspect Inspect for Damage Receipt->Inspect Store Store Appropriately (-20°C or -80°C for powder, 20-25°C for injection) Inspect->Store Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->Don_PPE Prepare_Workspace Prepare Workspace (Fume Hood) Don_PPE->Prepare_Workspace Weigh_Compound Weigh Compound Prepare_Workspace->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Workspace and Equipment Conduct_Experiment->Decontaminate Dispose_Waste Dispose of Hazardous Waste (Solid and Liquid) Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Logical workflow for handling this compound, from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lenacapavir
Reactant of Route 2
Reactant of Route 2
Lenacapavir

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.